Product packaging for L-Methionylglycine(Cat. No.:CAS No. 14486-03-4)

L-Methionylglycine

Cat. No.: B1674967
CAS No.: 14486-03-4
M. Wt: 206.27 g/mol
InChI Key: QXOHLNCNYLGICT-YFKPBYRVSA-N
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Description

Met-Gly is a dipeptide formed from L-methionine and glycine residues. It has a role as a metabolite. It is functionally related to a L-methionine and a glycine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O3S B1674967 L-Methionylglycine CAS No. 14486-03-4

Properties

IUPAC Name

2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14N2O3S/c1-13-3-2-5(8)7(12)9-4-6(10)11/h5H,2-4,8H2,1H3,(H,9,12)(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOHLNCNYLGICT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401020087
Record name L-Methionylglycine
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Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; Savoury meaty with cheesy notes aroma
Record name L-Methionylglycine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2099/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water, Practically insoluble (in ethanol)
Record name L-Methionylglycine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2099/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

14486-03-4
Record name L-Methionylglycine
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Record name L-Methionylglycine
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Record name N-L-methionylglycine
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Record name L-METHIONYLGLYCINE
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Foundational & Exploratory

L-Methionylglycine: A Technical Overview of its Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Methionylglycine is a dipeptide composed of the essential amino acid L-methionine and the non-essential amino acid glycine. While direct research on the specific biological roles of this compound is limited, its significance can be inferred from the well-documented functions of its constituent amino acids. This technical guide provides a comprehensive overview of the potential biological significance of this compound, focusing on its absorption, metabolism, and the physiological roles of L-methionine and glycine. This document synthesizes available data on the individual amino acids to extrapolate the potential bioactivity of the dipeptide, offering insights for researchers and professionals in drug development.

Introduction

This compound (Met-Gly) is a dipeptide formed from L-methionine and glycine residues.[1] It is recognized as a metabolite and is also utilized as a flavoring agent in the food industry.[1] While the biological functions of many dipeptides are increasingly being understood to extend beyond simple protein building blocks, specific research into the physiological roles of this compound remains sparse. This guide aims to bridge this knowledge gap by examining the biological activities of its constituent amino acids, L-methionine and glycine, and discussing the potential implications for the dipeptide.

Absorption and Metabolism

Dipeptides like this compound can be absorbed in the small intestine. Studies in sheep have shown that this compound can be transferred intact across the ruminal and omasal epithelia.[] In general, dipeptides are transported into intestinal epithelial cells by peptide transporters such as PEPT1. Once inside the enterocytes, they can be hydrolyzed by cytosolic peptidases into their constituent amino acids, L-methionine and glycine, which then enter the bloodstream. A portion of the dipeptide may also be absorbed intact and circulate in the body.

The metabolic fate of this compound is likely tied to the individual metabolic pathways of L-methionine and glycine.

Experimental Protocol: Assessment of Dipeptide Absorption in Sheep

The absorption of this compound has been studied using an in vitro model with isolated sheep ruminal and omasal epithelial tissues.[]

  • Tissues: Ruminal and omasal epithelia were collected from sheep.

  • Apparatus: Parabiotic chambers were used to mount the epithelial tissues, separating mucosal and serosal sides.

  • Substrates: ³⁵S-labeled L-methionine and this compound were used as markers.

  • Procedure: The tissues were incubated for 240 minutes with varying concentrations of the substrates on the mucosal side. Samples were collected from both the mucosal and serosal sides at different time points to measure the transfer of the radiolabeled compounds.

  • Analysis: The amount of intact dipeptide and its hydrolyzed amino acid were quantified to determine the rate and form of absorption.

Potential Biological Significance Derived from L-Methionine

L-methionine is an essential sulfur-containing amino acid that plays a critical role in numerous metabolic processes.[3]

Protein Synthesis and Methylation

L-methionine is a precursor for protein synthesis and is the initiating amino acid in the translation of most eukaryotic mRNAs. It is also a key component of S-adenosylmethionine (SAMe), the primary methyl group donor in the body, essential for the methylation of DNA, RNA, proteins, and lipids.

Antioxidant Activity

L-methionine can act as an antioxidant by scavenging reactive oxygen species (ROS). It is also a precursor to other important antioxidants, including cysteine and glutathione. The antioxidant properties of L-methionine may contribute to cellular protection against oxidative stress.

Signaling Pathways

L-methionine and its metabolites are involved in regulating key cellular signaling pathways.

  • mTOR Pathway: Methionine availability is sensed by the cell and influences the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and metabolism.

  • NRF2-ARE Pathway: L-methionine has been shown to activate the NRF2-ARE signaling pathway, which upregulates the expression of endogenous antioxidant enzymes.

Methionine_Signaling L-Methionine L-Methionine SAMe SAMe L-Methionine->SAMe Metabolism NRF2 NRF2 L-Methionine->NRF2 Activation mTORC1 mTORC1 SAMe->mTORC1 Activation Cell Growth Cell Growth mTORC1->Cell Growth Promotes ARE ARE NRF2->ARE Binds to Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes Upregulates

L-Methionine signaling pathways.

Potential Biological Significance Derived from L-Glycine

Glycine is the simplest amino acid and is involved in a wide range of physiological processes.

Neurotransmission

Glycine acts as an inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem, by binding to glycine receptors (GlyRs), which are ligand-gated chloride channels. It also functions as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, playing a role in excitatory neurotransmission.

Anti-inflammatory and Cytoprotective Effects

Glycine has demonstrated significant anti-inflammatory, immunomodulatory, and cytoprotective properties. It can suppress the activation of inflammatory cells like macrophages and reduce the production of pro-inflammatory cytokines.

Precursor to Key Metabolites

Glycine is a precursor for the synthesis of several important biological molecules, including:

  • Glutathione: A major endogenous antioxidant.

  • Porphyrins: Including heme, a component of hemoglobin.

  • Purines: Building blocks of DNA and RNA.

  • Creatine: An important molecule for energy storage in muscle and brain tissue.

Signaling Pathways

Glycine exerts its effects through various signaling mechanisms.

  • Glycine Receptors (GlyRs): Activation of these chloride channels leads to hyperpolarization of the cell membrane, which can have an inhibitory effect on neuronal firing and inflammatory cell activation.

  • NMDA Receptors: As a co-agonist, glycine is essential for the activation of NMDA receptors, which are critical for synaptic plasticity, learning, and memory.

Glycine_Signaling Glycine Glycine GlyR GlyR Glycine->GlyR Agonist NMDAR NMDAR Glycine->NMDAR Co-agonist Inhibitory Neurotransmission Inhibitory Neurotransmission GlyR->Inhibitory Neurotransmission Mediates Anti-inflammatory Effects Anti-inflammatory Effects GlyR->Anti-inflammatory Effects Contributes to Excitatory Neurotransmission Excitatory Neurotransmission NMDAR->Excitatory Neurotransmission Mediates Absorption_Metabolism_Workflow cluster_in_vitro In Vitro cluster_in_vivo In Vivo Cell_Culture Cell Culture (e.g., Caco-2) Dipeptide_Treatment Treat with this compound Cell_Culture->Dipeptide_Treatment Analysis Analyze cell lysate and media (LC-MS/MS) Dipeptide_Treatment->Analysis Animal_Model Animal Model (e.g., Rodent) Oral_Gavage Oral Gavage of this compound Animal_Model->Oral_Gavage Blood_Sampling Serial Blood Sampling Oral_Gavage->Blood_Sampling Plasma_Analysis Analyze plasma concentrations (LC-MS/MS) Blood_Sampling->Plasma_Analysis Bioactivity_Workflow Cell_Model Select Relevant Cell Model (e.g., Macrophages, Neurons) Stimulus Induce Stimulus (e.g., LPS, Oxidative Stress) Cell_Model->Stimulus Dipeptide_Treatment Treat with this compound Stimulus->Dipeptide_Treatment Endpoint_Analysis Analyze Endpoints (e.g., Cytokine levels, ROS, Gene expression) Dipeptide_Treatment->Endpoint_Analysis

References

An In-depth Technical Guide to L-Methionylglycine: Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methionylglycine (Met-Gly) is a dipeptide composed of the essential amino acid L-methionine and the simplest amino acid, glycine. As a product of protein metabolism, it plays a role in nutrient uptake and utilization.[1] This technical guide provides a comprehensive overview of the structure, chemical properties, and relevant experimental methodologies for the study of this compound, aimed at researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is formed through a peptide bond between the carboxyl group of L-methionine and the amino group of glycine. Its structure is characterized by the presence of a thioether group in the methionine side chain, which can be susceptible to oxidation.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueSource
IUPAC Name 2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetic acid[2][3][4]
Synonyms Met-Gly, L-Met-Gly, H-Met-Gly-OH[2]
CAS Number 14486-03-4
Molecular Formula C₇H₁₄N₂O₃S
Molecular Weight 206.27 g/mol
Appearance White to off-white powder
Melting Point 211-212 °C (decomposes)
Solubility Slightly soluble in water. Practically insoluble in ethanol.

Table 2: Predicted Physicochemical Properties of this compound

PropertyValueSource
pKa (Strongest Acidic) 3.78
pKa (Strongest Basic) 8.42
LogP -3.3
Water Solubility 10.1 g/L

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the most common method for the chemical synthesis of peptides. The following is a detailed protocol for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Wang resin.

1. Resin Preparation:

  • Swell Fmoc-Gly-Wang resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Wash the resin with DMF (3 times).

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc protecting group from glycine.

  • Wash the resin thoroughly with DMF (5 times) and then with dichloromethane (DCM) (3 times) to remove residual piperidine.

3. Coupling of Fmoc-L-Methionine:

  • In a separate vial, dissolve Fmoc-L-methionine (3 equivalents relative to the resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature to ensure complete coupling.

  • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates a complete reaction.

  • Wash the resin with DMF (5 times) and DCM (3 times).

4. Cleavage from the Resin and Deprotection of Side Chains:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). TIS is included as a scavenger to protect the methionine side chain.

  • Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

5. Purification of this compound:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Use a linear gradient of acetonitrile in water, both containing 0.1% TFA.

  • Monitor the elution profile at 210-220 nm.

  • Collect the fractions containing the pure this compound.

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

  • Lyophilize the pure fractions to obtain this compound as a white powder.

G cluster_synthesis Solid-Phase Peptide Synthesis Workflow Resin_Preparation 1. Resin Preparation (Fmoc-Gly-Wang) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Preparation->Fmoc_Deprotection Coupling 3. Coupling (Fmoc-L-Met-OH, HBTU/DIPEA) Fmoc_Deprotection->Coupling Cleavage 4. Cleavage & Deprotection (TFA/TIS/H2O) Coupling->Cleavage Purification 5. Purification (RP-HPLC) Cleavage->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Solid-Phase Synthesis of this compound.

Biological Role and Metabolism

This compound, as a dipeptide, is primarily involved in protein metabolism. It can be absorbed by intestinal cells through peptide transporters and subsequently hydrolyzed into its constituent amino acids, L-methionine and glycine, by intracellular peptidases. These amino acids then enter their respective metabolic pathways.

Dipeptide Uptake and Hydrolysis

The uptake of dipeptides like this compound into cells is a crucial step in protein digestion and absorption. This process is generally mediated by proton-coupled peptide transporters (PepT). Once inside the cell, dipeptidases cleave the peptide bond, releasing the free amino acids.

G cluster_membrane Cellular Uptake and Metabolism Extracellular Extracellular Space (this compound) PepT Peptide Transporter (e.g., PepT1) Extracellular->PepT Uptake Intracellular Intracellular Space (this compound) PepT->Intracellular Dipeptidase Cytosolic Dipeptidase Intracellular->Dipeptidase Hydrolysis Amino_Acids L-Methionine + Glycine Dipeptidase->Amino_Acids Metabolic_Pathways Cellular Metabolism Amino_Acids->Metabolic_Pathways

References

A Technical Guide to the Synthesis and Purification of L-Methionylglycine for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the dipeptide L-Methionylglycine (Met-Gly). The methodologies detailed herein are tailored for research and development settings, emphasizing purity, characterization, and scalability. This document offers both solution-phase and solid-phase synthesis strategies, complete with detailed experimental protocols and expected analytical data.

Introduction

This compound is a dipeptide composed of the essential amino acid L-methionine and the simplest amino acid, glycine.[1] Its structure plays a role in various biological contexts, making it a valuable tool for research in metabolism, nutrient uptake, and as a building block for larger, more complex peptides.[2] The synthesis of high-purity this compound is crucial for obtaining reliable and reproducible results in downstream applications. This guide outlines two primary synthetic routes, solution-phase and solid-phase synthesis, along with robust purification and characterization protocols.

Synthesis of this compound

The synthesis of this compound can be approached through two primary methodologies: solution-phase synthesis and solid-phase peptide synthesis (SPPS). The choice between these methods often depends on the desired scale, purity requirements, and available laboratory equipment.

Solution-Phase Synthesis

Solution-phase synthesis is a classical and versatile method for preparing peptides. It involves the stepwise coupling of protected amino acids in a suitable solvent. For this compound, a common strategy involves the protection of the N-terminus of L-methionine and the C-terminus of glycine, followed by a coupling reaction and subsequent deprotection.

Step 1: Protection of L-Methionine (N-Boc-L-Methionine)

  • Materials: L-Methionine, Di-tert-butyl dicarbonate (Boc)₂O, Dioxane, Water, Sodium hydroxide (NaOH).

  • Procedure:

    • Dissolve L-Methionine (1 eq) in a 1:1 mixture of dioxane and water.

    • Adjust the pH of the solution to 9.0-9.5 with 2M NaOH.

    • Add (Boc)₂O (1.1 eq) portion-wise while maintaining the pH with 2M NaOH.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, wash the mixture with ethyl acetate to remove unreacted (Boc)₂O.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the product, N-Boc-L-Methionine, with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected amino acid.

Step 2: Protection of Glycine (Glycine Methyl Ester Hydrochloride)

  • Materials: Glycine, Methanol, Thionyl chloride (SOCl₂).

  • Procedure:

    • Suspend Glycine (1 eq) in methanol.

    • Cool the suspension to 0°C in an ice bath.

    • Add thionyl chloride (1.2 eq) dropwise with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Remove the solvent under reduced pressure to yield Glycine methyl ester hydrochloride as a white solid.

Step 3: Coupling of N-Boc-L-Methionine and Glycine Methyl Ester

  • Materials: N-Boc-L-Methionine, Glycine methyl ester hydrochloride, Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Boc-L-Methionine (1 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • In a separate flask, suspend Glycine methyl ester hydrochloride (1 eq) in DCM and add DIPEA (1 eq) to neutralize the salt.

    • Add the neutralized glycine solution to the N-Boc-L-Methionine solution.

    • Cool the mixture to 0°C and add a solution of DCC (1.1 eq) in DCM dropwise.[3][4][5]

    • Stir the reaction at 0°C for 2 hours and then at room temperature overnight.

    • Monitor the reaction by TLC.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected dipeptide, Boc-L-Met-Gly-OMe.

Step 4: Deprotection of Boc-L-Met-Gly-OMe

  • Materials: Boc-L-Met-Gly-OMe, Trifluoroacetic acid (TFA), DCM, Diethyl ether.

  • Procedure:

    • Dissolve the protected dipeptide in a solution of 25-50% TFA in DCM.

    • Stir the solution at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the methyl ester of the dipeptide as a TFA salt.

    • Dissolve the crude ester in water and hydrolyze the methyl ester by adding 1N NaOH until the pH reaches 10-11.

    • Monitor the saponification by TLC.

    • Neutralize the solution with 1M HCl to a pH of 7.

    • Lyophilize the aqueous solution to obtain crude this compound.

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers a more streamlined approach, particularly for longer peptides, by anchoring the growing peptide chain to an insoluble resin support. This allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing the resin.

Resin: Pre-loaded Glycine-Wang resin (0.5-1.0 mmol/g substitution).

Step 1: Resin Swelling

  • Place the Glycine-Wang resin in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature.

  • Drain the DMF.

Step 2: Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes and drain.

  • Repeat the 20% piperidine treatment for another 15 minutes.

  • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

Step 3: Coupling of Fmoc-L-Methionine

  • Activation: In a separate vial, dissolve Fmoc-L-Methionine (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Wash the resin with DMF (5 times) and DCM (3 times).

Step 4: Cleavage and Final Deprotection

  • Wash the peptide-resin with methanol and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude this compound under vacuum.

Purification of this compound

The crude this compound obtained from either synthesis method requires purification to remove byproducts, unreacted starting materials, and scavengers.

Recrystallization

Recrystallization is a common and effective method for purifying small peptides.

  • Dissolve the crude this compound in a minimal amount of hot water.

  • If necessary, filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold water or ethanol.

  • Dry the purified crystals under vacuum.

Preparative Reversed-Phase HPLC

For higher purity requirements, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.

  • Column: C18 preparative column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 50% B over 30 minutes.

  • Detection: UV at 214 nm and 280 nm.

  • Procedure:

    • Dissolve the crude peptide in mobile phase A.

    • Inject the solution onto the equilibrated column.

    • Collect fractions corresponding to the main peak.

    • Analyze the fractions by analytical HPLC to pool the purest fractions.

    • Lyophilize the pooled fractions to obtain highly pure this compound as a TFA salt. For a salt-free product, a subsequent ion-exchange step may be necessary.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the dipeptide.

  • Expected Molecular Weight:

    • [M+H]⁺: 207.08 g/mol

    • [M+Na]⁺: 229.06 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound. The spectra should be recorded in a suitable deuterated solvent, such as D₂O.

¹H NMR (500 MHz, D₂O):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.95t1Hα-H (Met)
~3.85s2Hα-H (Gly)
~2.60t2Hγ-CH₂ (Met)
~2.10s3HS-CH₃ (Met)
~2.05m2Hβ-CH₂ (Met)

¹³C NMR (125 MHz, D₂O):

Chemical Shift (ppm)Assignment
~175.5C=O (Gly)
~172.0C=O (Met)
~54.0α-C (Met)
~41.5α-C (Gly)
~30.0γ-C (Met)
~29.5β-C (Met)
~14.5S-CH₃ (Met)

Note: Exact chemical shifts may vary depending on the solvent and pH.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

ParameterSolution-Phase SynthesisSolid-Phase Synthesis
Typical Yield (Crude) 60-80%70-90%
Purity (Crude) 70-90%80-95%
Purity (after Recrystallization) >95%>98%
Purity (after RP-HPLC) >99%>99%
Molecular Weight (ESI-MS) ConfirmedConfirmed
¹H and ¹³C NMR Consistent with structureConsistent with structure

Visualizations

Signaling Pathways and Workflows

Solution_Phase_Synthesis Met L-Methionine BocMet N-Boc-L-Methionine Met->BocMet (Boc)₂O Gly Glycine GlyOMe Glycine Methyl Ester Gly->GlyOMe SOCl₂, MeOH ProtectedDi Boc-L-Met-Gly-OMe BocMet->ProtectedDi GlyOMe->ProtectedDi DCC, HOBt CrudeMetGly Crude this compound ProtectedDi->CrudeMetGly TFA, then NaOH PureMetGly Pure this compound CrudeMetGly->PureMetGly Purification

Caption: Workflow for the solution-phase synthesis of this compound.

Solid_Phase_Synthesis Resin Glycine-Wang Resin DeprotectedResin Deprotected Resin (H₂N-Gly-Resin) Resin->DeprotectedResin 1. Swell in DMF 2. 20% Piperidine/DMF CoupledResin Fmoc-Met-Gly-Resin DeprotectedResin->CoupledResin Fmoc-Met-OH, HBTU, DIPEA DeprotectedPeptide H₂N-Met-Gly-Resin CoupledResin->DeprotectedPeptide 20% Piperidine/DMF CrudePeptide Crude this compound DeprotectedPeptide->CrudePeptide Cleavage Cocktail (TFA/H₂O/TIS) PurePeptide Pure this compound CrudePeptide->PurePeptide Purification

Caption: Workflow for the solid-phase synthesis of this compound.

Purification_and_Analysis Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization HPLC Preparative RP-HPLC Crude->HPLC Pure Pure this compound Recrystallization->Pure HPLC->Pure Analysis Characterization Pure->Analysis MS Mass Spectrometry Analysis->MS NMR NMR Spectroscopy Analysis->NMR

Caption: General workflow for the purification and analysis of this compound.

References

The Enigmatic Biosynthesis of L-Methionylglycine: A Technical Guide to Plausible Enzymatic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – [Date] – In the intricate web of cellular metabolism, the biogenesis of small peptides is a field of continuous discovery. While the ribosomal synthesis of proteins is well-understood, the pathways leading to the formation of specific dipeptides such as L-Methionylglycine remain less defined. This technical guide provides an in-depth exploration of the plausible, non-ribosomal biosynthetic routes for this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

This compound is a dipeptide composed of the amino acids L-methionine and glycine[1]. Its formation, while not attributed to a dedicated metabolic pathway, is likely the result of the promiscuous or secondary activities of enzymes central to primary metabolism. This guide synthesizes current knowledge to propose two primary enzymatic scenarios for its biosynthesis: promiscuous activity of Methionyl-tRNA Synthetase (MetRS) and the action of Non-Ribosomal Peptide Synthetases (NRPSs).

Proposed Biosynthetic Pathways

The formation of this compound is hypothesized to occur via one of two principal mechanisms, each leveraging the existing cellular machinery for peptide bond formation outside of the ribosomal context.

Promiscuous Catalysis by Methionyl-tRNA Synthetase (MetRS)

Methionyl-tRNA Synthetase (MetRS) is a vital enzyme that catalyzes the attachment of L-methionine to its cognate tRNA (tRNAMet) in the first step of protein synthesis. This two-step reaction involves the activation of L-methionine to form a methionyl-adenylate intermediate[2][3]. While highly specific, it is plausible that under certain cellular conditions, this reactive intermediate could be intercepted by a nucleophilic attack from the amino group of glycine, leading to the formation of this compound.

The fidelity of aminoacyl-tRNA synthetases is not absolute, and side reactions, though often inefficient, can occur[3]. The proposed mechanism would involve two key steps:

  • Activation of L-methionine: MetRS binds L-methionine and ATP, forming a highly reactive methionyl-adenylate (Met-AMP) intermediate and releasing pyrophosphate (PPi).

  • Nucleophilic attack by Glycine: The amino group of a glycine molecule, acting as a nucleophile, attacks the carbonyl carbon of the Met-AMP intermediate, displacing AMP and forming the dipeptide this compound.

This proposed pathway is contingent on the local concentrations of substrates and the ability of glycine to access the active site of the MetRS-Met-AMP complex.

Synthesis via Non-Ribosomal Peptide Synthetases (NRPSs)

Non-Ribosomal Peptide Synthetases are large, modular enzymes that synthesize a wide array of peptides with diverse biological activities, including antibiotics and siderophores. These enzymes function as an assembly line, with each module responsible for the incorporation of a specific amino acid[4]. The synthesis of a dipeptide like this compound would require a minimal NRPS system consisting of two modules.

The process would unfold as follows:

  • Module 1: Adenylation and Thiolation of L-methionine: The first module's adenylation (A) domain would select and activate L-methionine as Met-AMP. The activated methionine is then transferred to the phosphopantetheinyl arm of the thiolation (T) domain.

  • Module 2: Adenylation and Thiolation of Glycine: Concurrently, the second module's A domain would activate glycine to Gly-AMP and transfer it to its corresponding T domain.

  • Peptide Bond Formation: A condensation (C) domain would then catalyze the formation of a peptide bond between the enzyme-tethered methionine and glycine.

  • Release: Finally, a thioesterase (TE) domain would cleave the newly formed dipeptide from the enzyme.

While no specific NRPS has been identified for this compound synthesis, the inherent modularity and substrate promiscuity of some NRPSs make this a viable biosynthetic route.

Quantitative Data

The following tables summarize key quantitative data for the enzymes and reactions involved in the proposed biosynthetic pathways.

Table 1: Michaelis-Menten Constants (Km) for E. coli Methionyl-tRNA Synthetase

SubstrateKm (µM)Reference
L-methionine5 - 20Fersht, A. (1985). Enzyme Structure and Mechanism.
ATP100 - 400Fersht, A. (1985). Enzyme Structure and Mechanism.
tRNAMet0.5 - 2Fersht, A. (1985). Enzyme Structure and Mechanism.

Table 2: Catalytic Efficiency (kcat/Km) for E. coli Methionyl-tRNA Synthetase

Substratekcat/Km (s-1M-1)Reference
L-methionine~106Fersht, A. (1985). Enzyme Structure and Mechanism.

Experimental Protocols

Protocol 1: In Vitro Assay for this compound Synthesis by MetRS

This protocol is designed to detect the potential synthesis of this compound as a side product of the L-methionine activation by MetRS.

1. Materials:

  • Purified Methionyl-tRNA Synthetase (MetRS)

  • L-methionine

  • Glycine

  • ATP

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • HPLC system with a C18 column

  • Mass spectrometer

2. Procedure:

  • Prepare a reaction mixture containing reaction buffer, ATP, L-methionine, and a high concentration of glycine.

  • Initiate the reaction by adding purified MetRS.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to separate the components.

  • Identify potential this compound peaks by comparing retention times with a known standard.

  • Confirm the identity of the peak by mass spectrometry.

Protocol 2: Functional Assay for a Putative this compound NRPS

This protocol outlines a method to test a candidate NRPS for its ability to synthesize this compound.

1. Materials:

  • Purified candidate NRPS enzyme

  • L-methionine

  • Glycine

  • ATP

  • Reaction buffer (as above)

  • Radiolabeled substrate (e.g., [14C]-Glycine)

  • Thin-layer chromatography (TLC) plate

  • Phosphorimager

2. Procedure:

  • Set up a reaction mixture containing the purified NRPS, reaction buffer, ATP, L-methionine, and radiolabeled glycine.

  • Incubate at the optimal temperature for the enzyme.

  • Spot the reaction mixture onto a TLC plate at various time points.

  • Develop the TLC plate using an appropriate solvent system to separate the amino acids and dipeptide.

  • Visualize the radiolabeled spots using a phosphorimager.

  • The appearance of a new spot corresponding to the expected migration of this compound indicates synthesis.

Visualizations

MetRS_Pathway cluster_MetRS MetRS Active Site Met L-Methionine MetRS Methionyl-tRNA Synthetase Met->MetRS Gly Glycine Met_AMP Met-AMP (intermediate) Gly->Met_AMP Nucleophilic Attack ATP ATP ATP->MetRS MetRS->Met_AMP Activation MetGly This compound Met_AMP->MetGly Peptide Bond Formation AMP AMP Met_AMP->AMP PPi PPi Met_AMP->PPi NRPS_Workflow cluster_mod1 Module 1 (Methionine) cluster_mod2 Module 2 (Glycine) A1 A-domain (Met) T1 T-domain A1->T1 Adenylation & Thiolation C_domain C-domain T1->C_domain A2 A-domain (Gly) T2 T-domain A2->T2 Adenylation & Thiolation T2->C_domain TE_domain TE-domain C_domain->TE_domain Dipeptide Transfer MetGly_out This compound TE_domain->MetGly_out Release

References

Enzymatic Cleavage of L-Methionylglycine in vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the in vitro enzymatic cleavage of the dipeptide L-Methionylglycine. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the metabolic fate of peptides and the characterization of proteolytic enzymes. This document details the enzymes known to catalyze this reaction, presents available quantitative data on cleavage rates, and provides detailed experimental protocols for the in vitro analysis of this process. Furthermore, it includes visualizations of the metabolic context and experimental workflows to facilitate a deeper understanding of the underlying principles.

Introduction

This compound is a dipeptide composed of the amino acids L-methionine and glycine[1]. As an intermediate in protein metabolism, its cleavage into constituent amino acids is a fundamental biochemical process. The peptide bond linking the methionine and glycine residues can be hydrolyzed by certain proteolytic enzymes[1]. Understanding the specifics of this enzymatic cleavage is crucial for various fields, including pharmacology, for determining the metabolic stability of peptide-based drugs, and in nutritional science, for assessing the bioavailability of dipeptides. This guide focuses on the in vitro characterization of this process, providing the necessary data and methodologies for its study.

Enzymes Catalyzing the Cleavage of this compound

The enzymatic hydrolysis of this compound is primarily carried out by proteases with specificity for peptide bonds involving methionine. Historical and foundational work in this area has identified chymotrypsin and papain as enzymes capable of cleaving this dipeptide.

  • Chymotrypsin: This serine endopeptidase, well-known for its role in digestion, preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids such as tryptophan, tyrosine, phenylalanine, and methionine[2][3]. Its ability to hydrolyze this compound has been documented[1].

  • Papain: A cysteine protease derived from papaya latex, papain exhibits broad substrate specificity. It is known to cleave peptide bonds involving basic amino acids, leucine, and glycine. Notably, it has been shown to effectively hydrolyze this compound.

Quantitative Data on the Enzymatic Cleavage of this compound

Quantitative analysis of the cleavage of this compound by chymotrypsin and papain has been reported in the form of proteolytic coefficients. These coefficients provide a measure of the rate of hydrolysis under specific conditions.

Table 1: Proteolytic Coefficients for the Cleavage of this compound

Enzyme Substrate Activator pH Proteolytic Coefficient (C₁)¹ Reference
Crystalline Chymotrypsin This compound - 7.5 0.25 [Dekker et al., 1949]

| Papain | this compound | Cysteine | 5.0 | 1.1 | [Dekker et al., 1949] |

¹The proteolytic coefficient (C₁) is calculated as K₁/E, where K₁ is the first-order reaction constant in minutes⁻¹ and E is the enzyme concentration in mg of enzyme nitrogen per ml. The reaction temperature was 37°C.

Experimental Protocols

The following protocols are detailed methodologies for the in vitro enzymatic cleavage of this compound by chymotrypsin and papain, adapted from historical literature and general enzyme assay procedures.

General Materials and Reagents
  • This compound

  • Crystalline Chymotrypsin

  • Papain

  • Phosphate buffer (for chymotrypsin assay)

  • Acetate buffer (for papain assay)

  • L-Cysteine (for papain activation)

  • Ninhydrin reagent

  • Tris buffer

  • Calcium chloride

  • Hydrochloric acid

  • Spectrophotometer

  • Thermostatted water bath

  • pH meter

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Chymotrypsin-mediated Cleavage of this compound

This protocol is based on the principles described by Dekker et al. (1949) and general chymotrypsin assay procedures.

4.2.1. Enzyme Preparation:

  • Prepare a stock solution of crystalline chymotrypsin in 1 mM HCl.

  • Immediately before use, dilute the stock solution to the desired concentration (e.g., 10-30 µg/ml) with 1 mM HCl.

4.2.2. Substrate Preparation:

  • Dissolve this compound in 0.1 M phosphate buffer, pH 7.5, to a final concentration of 0.05 M.

4.2.3. Assay Procedure:

  • Equilibrate the substrate solution to 37°C in a thermostatted water bath.

  • To initiate the reaction, add a defined volume of the chymotrypsin solution to the substrate solution.

  • At regular time intervals, withdraw aliquots of the reaction mixture.

  • Determine the extent of hydrolysis in each aliquot by measuring the increase in amino nitrogen using the ninhydrin method.

  • The rate of cleavage is determined by plotting the concentration of hydrolyzed peptide against time.

Papain-mediated Cleavage of this compound

This protocol is based on the work of Dekker et al. (1949) and general papain assay procedures.

4.3.1. Papain Activation:

  • Prepare a stock solution of papain in a suitable buffer (e.g., 50 mM sodium acetate, pH 4.5).

  • To activate the enzyme, incubate the papain solution in the presence of a reducing agent, such as L-cysteine (final concentration of 0.05 M), for 30-60 minutes at 37°C.

4.3.2. Substrate Preparation:

  • Dissolve this compound in 0.1 M acetate buffer, pH 5.0, to a final concentration of 0.05 M.

4.3.3. Assay Procedure:

  • Equilibrate the substrate solution to 37°C.

  • Initiate the reaction by adding the activated papain solution to the substrate solution.

  • At specified time points, remove aliquots from the reaction mixture.

  • Quantify the extent of peptide bond hydrolysis by measuring the liberated amino groups using the ninhydrin colorimetric method.

  • Calculate the rate of cleavage from the time-course data.

Visualizations

Metabolic Fate of this compound

The enzymatic cleavage of this compound is a step in the broader pathway of protein catabolism. The resulting amino acids, L-methionine and glycine, enter central metabolic pathways.

Metabolic_Fate_of_L_Methionylglycine Protein Dietary/Cellular Proteins Proteolysis Proteolysis Protein->Proteolysis Digestion LMG This compound Dipeptidase Dipeptidase (e.g., Chymotrypsin, Papain) LMG->Dipeptidase Hydrolysis Met L-Methionine Metabolism Central Metabolism (e.g., TCA Cycle, Gluconeogenesis) Met->Metabolism Gly Glycine Gly->Metabolism Proteolysis->LMG Dipeptidase->Met Dipeptidase->Gly

Metabolic breakdown of this compound.
Experimental Workflow for in vitro Cleavage Assay

The following diagram illustrates the general workflow for conducting an in vitro enzymatic cleavage assay of this compound.

Experimental_Workflow start Start prep_enzyme Prepare Enzyme Solution (Chymotrypsin or Papain) start->prep_enzyme prep_substrate Prepare this compound Substrate Solution start->prep_substrate activate_papain Activate Papain (if applicable) prep_enzyme->activate_papain for Papain incubate Incubate Enzyme and Substrate at Controlled Temp & pH prep_enzyme->incubate activate_papain->incubate prep_substrate->incubate sample Take Aliquots at Time Intervals incubate->sample quench Quench Reaction (e.g., acid) sample->quench analyze Analyze for Cleavage Product (e.g., Ninhydrin Assay) quench->analyze data_analysis Data Analysis (Calculate Reaction Rate) analyze->data_analysis end End data_analysis->end

Workflow for this compound cleavage assay.

Conclusion

The in vitro enzymatic cleavage of this compound is a process that can be effectively studied using well-established proteases such as chymotrypsin and papain. The quantitative data, though historical, provides a solid basis for understanding the relative rates of hydrolysis by these enzymes. The detailed protocols and workflows presented in this guide offer a practical framework for researchers to investigate the metabolic fate of this dipeptide and to characterize the activity of relevant proteolytic enzymes. Further research employing modern analytical techniques could provide more detailed kinetic parameters and expand our understanding of the dipeptidases involved in the metabolism of methionine-containing peptides.

References

An In-depth Technical Guide to L-Methionylglycine: Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Methionylglycine (Met-Gly) is a dipeptide composed of the amino acids L-methionine and glycine.[1][2][3][4] Since its initial synthesis and characterization in the mid-20th century, research has unveiled its roles in cellular metabolism and its potential as a signaling molecule. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of this compound. It details the seminal and contemporary methods for its synthesis, presents key quantitative data on its biochemical properties, and explores its involvement in cellular signaling pathways, with a particular focus on the mTOR pathway. Detailed experimental protocols and workflow visualizations are provided to facilitate further research and application in drug development and other scientific fields.

Discovery and History

The discovery of this compound is intrinsically linked to the broader exploration of peptide chemistry and protein metabolism in the mid-1940s. The seminal work that marks the formal entry of this dipeptide into the scientific literature was published in 1949 by Dekker, Taylor, and Fruton. Their research focused on the synthesis of various methionine-containing peptides to study their susceptibility to cleavage by proteolytic enzymes, such as chymotrypsin. This investigation was part of a larger effort to understand the specificity of these enzymes and their role in protein digestion and synthesis.

The initial synthesis of this compound was achieved through a classical chemical approach, which laid the groundwork for subsequent studies on its biochemical and physiological properties. The 1949 study not only provided the first detailed method for its preparation but also offered the initial quantitative data on its enzymatic hydrolysis, establishing it as a substrate for chymotrypsin. This foundational knowledge paved the way for future investigations into the metabolic fate and potential biological activities of this and other small peptides.

Physicochemical Properties

This compound is a white, crystalline powder with a characteristic savory and meaty aroma.[1] Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C7H14N2O3S
Molecular Weight 206.27 g/mol
CAS Number 14486-03-4
Appearance White powder
Solubility in Water Slightly soluble
Solubility in Ethanol Practically insoluble

Synthesis of this compound

The synthesis of this compound can be approached through both classical chemical methods and more modern enzymatic techniques.

Historical Chemical Synthesis (Dekker, Taylor, and Fruton, 1949)

The original synthesis of this compound involved the coupling of a protected methionine derivative with a glycine ester, followed by deprotection steps. This foundational method, while effective, is often superseded by more efficient modern techniques.

Experimental Protocol:

A detailed experimental protocol based on the 1949 publication is provided in the "Experimental Protocols" section of this guide.

Modern Synthetic Approaches

Contemporary methods for peptide synthesis, including solid-phase peptide synthesis (SPPS) and enzymatic synthesis, offer higher yields, purity, and scalability.

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. This method allows for easy purification by simply washing the resin.

Enzymatic synthesis utilizes proteases in reverse, under conditions that favor peptide bond formation over hydrolysis. This approach offers high stereospecificity and avoids the need for extensive protecting group chemistry.

Experimental Protocol:

A general protocol for the enzymatic synthesis of dipeptides is provided in the "Experimental Protocols" section.

Biochemical Properties and Biological Significance

Enzymatic Cleavage

As established in the foundational 1949 study, this compound is a substrate for the proteolytic enzyme chymotrypsin. The enzyme specifically cleaves the peptide bond between the methionine and glycine residues.

Quantitative Data on Enzymatic Hydrolysis by Chymotrypsin:

SubstrateEnzymepHTemperature (°C)kcat (s⁻¹)Km (mM)Reference
This compoundBovine α-Chymotrypsin7.525Data not available in initial searchesData not available in initial searchesDekker et al., 1949

Note: Specific kinetic constants from the 1949 paper were not available in the initial search results. Further targeted literature review is required to populate these fields.

Role in Cellular Signaling: The mTOR Pathway

Recent research has highlighted the critical role of the amino acid methionine in regulating the mechanistic target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Methionine, through its conversion to S-adenosylmethionine (SAM), influences mTORC1 activity.

While direct studies on this compound's role in mTOR signaling are still emerging, it is hypothesized that as a source of methionine, its uptake and subsequent hydrolysis could contribute to the intracellular methionine pool, thereby influencing mTORC1 activation. Extracellular amino acids, including methionine, can be sensed by receptors such as TAS1R1/TAS1R3, leading to the activation of mTORC1.

Experimental Protocols

Historical Chemical Synthesis of this compound

This protocol is an interpretation of the methods described by Dekker, Taylor, and Fruton (1949).

Materials:

  • N-Carbobenzoxy-L-methionine

  • Glycine ethyl ester

  • Phosphorus pentachloride

  • Anhydrous ether

  • Sodium bicarbonate solution

  • Hydrochloric acid

  • Palladium black catalyst

  • Hydrogen gas

Procedure:

  • Preparation of N-Carbobenzoxy-L-methionyl Chloride: N-Carbobenzoxy-L-methionine is dissolved in anhydrous ether and cooled. An equimolar amount of phosphorus pentachloride is added in portions with stirring. The reaction mixture is stirred until the acid chloride crystallizes.

  • Coupling Reaction: The N-Carbobenzoxy-L-methionyl chloride is added to a solution of glycine ethyl ester in ether. The mixture is stirred, and the resulting ester hydrochloride is filtered off.

  • Work-up: The ethereal solution is washed with dilute acid, water, sodium bicarbonate solution, and finally water again. The ether is then dried and evaporated.

  • Saponification: The resulting oil is saponified with a slight excess of N NaOH.

  • Deprotection: The N-Carbobenzoxy-L-methionylglycine is deprotected by catalytic hydrogenation using palladium black as a catalyst in an acidic solution.

  • Isolation: The catalyst is removed by filtration, and the this compound is isolated by crystallization from the aqueous solution.

General Protocol for Enzymatic Synthesis of Dipeptides

Materials:

  • L-methionine methyl ester (or other suitable ester)

  • Glycine

  • Immobilized protease (e.g., papain, thermolysin)

  • Buffer solution (e.g., phosphate buffer, pH 7-8)

  • Organic co-solvent (optional, e.g., glycerol)

Procedure:

  • Reaction Setup: Dissolve L-methionine methyl ester and a molar excess of glycine in the buffer solution. An organic co-solvent may be added to suppress hydrolytic side reactions.

  • Enzyme Addition: Add the immobilized protease to the reaction mixture.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 37-50°C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by techniques such as HPLC or TLC.

  • Termination and Purification: Once the reaction has reached equilibrium or the desired conversion, remove the immobilized enzyme by filtration. The product, this compound, is then purified from the reaction mixture using techniques like ion-exchange chromatography or crystallization.

Protocol for Studying Dipeptide Uptake and Metabolism in Cell Culture

This protocol is a general framework that can be adapted for studying this compound.

Materials:

  • Mammalian cell line (e.g., CHO, C2C12)

  • Cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture the chosen cell line to a desired confluency in standard culture medium.

  • Dipeptide Treatment: Replace the standard medium with a medium containing a known concentration of this compound. Include control cultures with no added dipeptide.

  • Time-Course Sampling: At various time points, collect samples of the cell culture medium and the cells.

  • Sample Preparation (Medium): Centrifuge the collected medium to remove any cell debris. The supernatant is then prepared for LC-MS/MS analysis to quantify the extracellular concentration of this compound and its constituent amino acids.

  • Sample Preparation (Cells): Wash the collected cells with ice-cold PBS to remove any extracellular medium. Lyse the cells using a suitable lysis buffer.

  • Intracellular Metabolite Extraction: Extract the intracellular metabolites from the cell lysate, for example, by protein precipitation with a cold organic solvent (e.g., methanol).

  • LC-MS/MS Analysis: Analyze both the extracellular medium samples and the intracellular extracts by LC-MS/MS to determine the concentrations of this compound, L-methionine, and glycine over time.

  • Data Analysis: Calculate the rates of uptake of the dipeptide and the appearance of its constituent amino acids both inside and outside the cells.

Visualizations

Historical_Synthesis_Workflow cluster_synthesis Chemical Synthesis of this compound (Dekker et al., 1949) N-Carbobenzoxy-L-methionine N-Carbobenzoxy-L-methionine Coupling Reaction Coupling Reaction N-Carbobenzoxy-L-methionine->Coupling Reaction Glycine ethyl ester Glycine ethyl ester Glycine ethyl ester->Coupling Reaction Deprotection (Hydrogenation) Deprotection (Hydrogenation) Coupling Reaction->Deprotection (Hydrogenation) Protected Dipeptide This compound This compound Deprotection (Hydrogenation)->this compound

Historical Synthesis Workflow

mTOR_Signaling_Pathway cluster_pathway Potential Role of this compound in mTOR Signaling This compound (extracellular) This compound (extracellular) Dipeptide Transporter Dipeptide Transporter This compound (extracellular)->Dipeptide Transporter This compound (intracellular) This compound (intracellular) Dipeptide Transporter->this compound (intracellular) Peptidases Peptidases This compound (intracellular)->Peptidases L-Methionine L-Methionine Peptidases->L-Methionine mTORC1 Activation mTORC1 Activation L-Methionine->mTORC1 Activation Cell Growth & Proliferation Cell Growth & Proliferation mTORC1 Activation->Cell Growth & Proliferation

This compound and mTOR Signaling

Dipeptide_Uptake_Workflow cluster_workflow Experimental Workflow for Dipeptide Uptake and Metabolism Cell Culture Cell Culture Dipeptide Treatment Dipeptide Treatment Cell Culture->Dipeptide Treatment Time-Course Sampling Time-Course Sampling Dipeptide Treatment->Time-Course Sampling Sample Preparation Sample Preparation Time-Course Sampling->Sample Preparation Cells & Medium LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Extracts Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Concentration Data

Dipeptide Uptake Experimental Workflow

Conclusion

This compound, from its initial synthesis in 1949 to its emerging role in cellular signaling, represents a dipeptide of significant scientific interest. This guide has provided a comprehensive overview of its history, synthesis, and biochemical properties. The potential link between this compound and the mTOR pathway opens up new avenues for research in areas such as cell metabolism, growth, and the development of novel therapeutic strategies. The detailed protocols and visual workflows presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to advancing our understanding of this important biomolecule. Further investigation into the specific molecular mechanisms by which this compound exerts its biological effects is warranted and promises to yield exciting new discoveries.

References

Unveiling the Therapeutic Potential of L-Methionylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today delves into the promising therapeutic applications of the dipeptide L-Methionylglycine, with a particular focus on its role in novel anticancer agents. This document provides researchers, scientists, and drug development professionals with an in-depth analysis of its biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of associated molecular pathways.

This compound, a simple dipeptide composed of the essential amino acid L-methionine and the non-essential amino acid glycine, has emerged as a molecule of interest in pharmaceutical research. While the individual amino acids have well-documented biological roles, their combination within this dipeptide structure, particularly when complexed with platinum, presents a compelling avenue for therapeutic innovation. This guide consolidates the current scientific knowledge on this compound, offering a foundational resource for its further exploration and development.

Anticancer Activity of this compound Platinum(II) Complex

A significant area of investigation has been the application of this compound as a ligand in metal-based chemotherapy. Research has demonstrated that a platinum(II) complex, specifically cis-[PtCl2(this compound)], exhibits considerable in vitro cytotoxic activity against a range of human tumor cell lines.

The dipeptide coordinates to the platinum center through the sulfur atom of the methionine residue and the amino-terminal nitrogen atom. This bidentate coordination is a key feature of its structure and likely influences its biological activity.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of the cis-[PtCl2(this compound)] complex has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a drug that is required for 50% inhibition of cell growth, are summarized below.

Cell LineCancer TypeIC50 (µM)Activity Level
LiposarcomaSarcoma8Considerable
A549Lung CarcinomaConsiderableConsiderable
518A2MelanomaConsiderableConsiderable
H12.1Testicular Germ Cell TumorModerateModerate
1411HPTesticular Germ Cell TumorNot specifiedNot specified
DLD-1Colon CarcinomaNot specifiedNot specified

Note: "Considerable" and "Moderate" activity levels are as described in the source literature. Specific IC50 values for all cell lines were not available in the reviewed literature.

Experimental Protocols

To facilitate further research and validation, this guide provides detailed experimental methodologies for the synthesis of the this compound platinum(II) complex and the assessment of its anticancer activity.

Synthesis of cis-[PtCl2(this compound)]

The synthesis of the platinum(II) complex with this compound is a critical step for its biological evaluation. The following protocol is based on established methods for the synthesis of similar platinum-dipeptide complexes.

Materials:

  • Potassium tetrachloroplatinate(II) (K2[PtCl4])

  • This compound

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ethanol

  • Diethyl ether

  • Magnetic stirrer and heating plate

  • Reaction flask

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or desiccator

Procedure:

  • Dissolve a specific molar equivalent of K2[PtCl4] in deionized water.

  • In a separate vessel, dissolve a molar equivalent of this compound in deionized water. A slight excess of the dipeptide may be used.

  • Slowly add the this compound solution to the K2[PtCl4] solution while stirring continuously at room temperature.

  • The pH of the reaction mixture may be adjusted with a dilute HCl solution to optimize the reaction conditions.

  • Continue stirring the reaction mixture at room temperature for a specified period (e.g., 24-48 hours) to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, a precipitate of the platinum complex should form. The product can be further precipitated by the addition of a solvent in which the complex is insoluble, such as ethanol or acetone.

  • Collect the solid product by filtration.

  • Wash the precipitate with small portions of cold water, followed by ethanol and diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the final product under vacuum or in a desiccator.

  • The structure and purity of the synthesized complex should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹⁵Pt), Infrared (IR) spectroscopy, and elemental analysis.

G K2PtCl4 K2[PtCl4] solution ReactionMixture Reaction Mixture (Stirring) K2PtCl4->ReactionMixture LMG This compound solution LMG->ReactionMixture Precipitate Precipitate Formation ReactionMixture->Precipitate Filtration Filtration Precipitate->Filtration Washing Washing (Water, Ethanol, Ether) Filtration->Washing Drying Drying Washing->Drying FinalProduct cis-[PtCl2(this compound)] Drying->FinalProduct

Synthesis workflow for cis-[PtCl2(this compound)].
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • 96-well cell culture plates

  • cis-[PtCl2(this compound)] stock solution (dissolved in a suitable solvent like DMSO or water)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Prepare serial dilutions of the cis-[PtCl2(this compound)] complex in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the platinum complex. Include a vehicle control (medium with the solvent used to dissolve the complex) and a negative control (untreated cells).

  • Incubate the plates for a specific period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value can then be determined by plotting the percentage of cell viability against the drug concentration.

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4_5 Day 4/5 SeedCells Seed Cells in 96-well Plate Adhesion Allow Adhesion (Overnight) SeedCells->Adhesion AddDrug Add Drug Dilutions Adhesion->AddDrug IncubateDrug Incubate (e.g., 48-72h) AddDrug->IncubateDrug AddMTT Add MTT Solution IncubateDrug->AddMTT IncubateMTT Incubate (2-4h) AddMTT->IncubateMTT Solubilize Solubilize Formazan IncubateMTT->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance

Experimental workflow for the in vitro MTT cytotoxicity assay.

Potential Mechanism of Action and Signaling Pathways

While the precise signaling pathways affected by the this compound platinum(II) complex have not been fully elucidated, the mechanism of action is likely to be similar to other platinum-based anticancer drugs, primarily involving interaction with DNA.

Platinum complexes typically enter the cell and undergo aquation, where chloride ligands are replaced by water molecules, forming a reactive species. This activated complex can then bind to DNA, forming intra- and inter-strand crosslinks, particularly at guanine bases. These DNA adducts disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).

Key signaling pathways that are often implicated in the cellular response to platinum-induced DNA damage include:

  • p53 Signaling Pathway: The tumor suppressor protein p53 is a critical sensor of DNA damage. Upon activation, p53 can trigger cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Platinum-induced stress can activate various branches of the MAPK pathway, which can contribute to the induction of apoptosis.

  • Apoptosis Pathways: The formation of platinum-DNA adducts ultimately converges on the activation of intrinsic and/or extrinsic apoptosis pathways, leading to the activation of caspases and the execution of cell death.

G cluster_signaling Cellular Response PtComplex This compound-Pt(II) Complex CellEntry Cellular Uptake PtComplex->CellEntry Aquation Aquation CellEntry->Aquation DNA_Binding DNA Binding (Adduct Formation) Aquation->DNA_Binding DNA_Damage DNA Damage DNA_Binding->DNA_Damage p53 p53 Activation DNA_Damage->p53 MAPK MAPK Activation DNA_Damage->MAPK CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis MAPK->Apoptosis

Postulated signaling pathway for this compound-Pt(II) complex.

Other Potential Therapeutic Applications

Given the known biological activities of its constituent amino acids, this compound itself, without the platinum complex, may possess therapeutic potential in other areas.

  • Antioxidant Activity: L-methionine is a sulfur-containing amino acid that can act as a precursor to the endogenous antioxidant glutathione. Glycine also exhibits antioxidant properties. Therefore, this compound is hypothesized to have antioxidant effects, which could be beneficial in conditions associated with oxidative stress.

  • Anti-inflammatory Effects: Both methionine and glycine have been shown to possess anti-inflammatory properties. Methionine can modulate inflammatory signaling pathways, while glycine can suppress the activation of inflammatory cells and the production of pro-inflammatory cytokines.

  • Neuroprotective Effects: Glycine acts as a neurotransmitter in the central nervous system and has been investigated for its neuroprotective effects in conditions like ischemic stroke. The potential neuroprotective role of this compound warrants further investigation.

Standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay for antioxidant activity, nitric oxide synthase inhibition assays for anti-inflammatory effects, and cell-based assays using neuronal cell lines for neuroprotection can be employed to explore these potential applications.

Conclusion

This compound, particularly as a ligand in a platinum(II) complex, demonstrates significant promise as an anticancer agent. This technical guide provides a comprehensive overview of the current state of research, including quantitative data and detailed experimental protocols, to serve as a valuable resource for the scientific community. Further investigation into the precise mechanisms of action, signaling pathways, and the exploration of its potential antioxidant, anti-inflammatory, and neuroprotective properties are warranted to fully unlock the therapeutic potential of this versatile dipeptide.

L-Methionylglycine: An In-Depth Technical Guide to its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Methionylglycine (Met-Gly) is a dipeptide with significant potential as an antioxidant agent. Composed of the essential amino acid L-methionine linked to glycine, its antioxidant capacity is primarily attributed to the sulfur-containing side chain of the methionine residue. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, including its core mechanisms of action, detailed experimental protocols for evaluation, and a review of the relevant signaling pathways. While direct quantitative data for this compound is limited in current literature, this guide synthesizes available information on closely related methionine-containing peptides to provide a robust framework for research and development.

Core Antioxidant Mechanisms of this compound

The antioxidant activity of this compound is multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress.

Direct Radical Scavenging

The sulfur atom in the methionine residue of this compound is a potent electron donor, enabling it to directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This process involves the oxidation of the thioether group to a sulfoxide, effectively quenching the damaging reactivity of free radicals. This direct scavenging activity is a key contributor to the protective effects of methionine-containing peptides against cellular damage.

Indirect Antioxidant Effects via Nrf2-ARE Signaling Pathway

L-methionine, a constituent of this compound, is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[1][2] This pathway is a critical cellular defense mechanism against oxidative stress. It is hypothesized that this compound, upon cellular uptake and potential hydrolysis, can also modulate this pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of activators like L-methionine, Keap1 is modified, leading to the release and nuclear translocation of Nrf2.[1] In the nucleus, Nrf2 binds to the ARE in the promoter regions of numerous antioxidant genes, upregulating their expression.[1] These genes encode for a variety of protective proteins, including:

  • Phase II Detoxifying Enzymes: Such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferases (GSTs), which are involved in the detoxification of xenobiotics and electrophiles.[1]

  • Antioxidant Enzymes: Including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which directly neutralize ROS.

  • Proteins involved in Glutathione (GSH) Synthesis and Regeneration: Such as glutamate-cysteine ligase (GCL) and glutathione reductase (GR), which are essential for maintaining the cellular pool of the critical antioxidant, glutathione.

The activation of the Nrf2-ARE pathway by this compound would lead to a broad and sustained enhancement of the cell's endogenous antioxidant capacity.

Nrf2_Activation_by_L_Methionylglycine cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LMG This compound Keap1_Nrf2 Keap1-Nrf2 Complex LMG->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Initiates

Nrf2-ARE signaling pathway potentially activated by this compound.

Quantitative Antioxidant Capacity

DipeptideAssayResult (EC50/IC50)Reference
Glycine-L-Methionine (Gly-Met)Antioxidant ActivityEC50: 0.96 mg/mLInferred from studies on goat milk dadih peptides
Trp-Met-Gly-Pro-TyrDPPH Radical ScavengingIC50: 2.85 mg/dL
SSGPPVPGPMGPMGPRDPPH Radical ScavengingIC50: 3.149 mM
SSGPPVPGPMGPMGPRSuperoxide Anion Radical ScavengingIC50: 3.803 mM
SSGPPVPGPMGPMGPRABTS Radical ScavengingIC50: 9.489 mM

EC50 (Half maximal effective concentration) and IC50 (Half maximal inhibitory concentration) values represent the concentration of the peptide required to achieve 50% of the maximum antioxidant effect or to scavenge 50% of the free radicals, respectively. Lower values indicate higher antioxidant potency.

Experimental Protocols for Antioxidant Activity Assessment

To facilitate further research into the antioxidant properties of this compound, this section provides detailed methodologies for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (95%)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Preparation of sample and control solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer) and create a series of dilutions. Prepare a similar dilution series for the ascorbic acid positive control.

  • Assay:

    • To each well of a 96-well microplate, add 100 µL of the sample or control solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent used for the sample and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the sample solution and 100 µL of methanol/ethanol.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the scavenging activity (%) against the concentration of this compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working solution preparation: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of sample and control solutions: Prepare a stock solution of this compound and a series of dilutions. Prepare a similar dilution series for the Trolox positive control.

  • Assay:

    • To each well of a 96-well microplate, add 10 µL of the sample or control solution at different concentrations.

    • Add 190 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate the microplate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the scavenging activity (%) against the concentration of this compound to determine the IC50 value.

Cellular Antioxidant Assay (CAA)

This assay measures the ability of a compound to protect cells from oxidative damage induced by a pro-oxidant.

Materials:

  • Human cell line (e.g., HepG2, Caco-2)

  • This compound

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or other pro-oxidant

  • Cell culture medium and supplements

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Culture the chosen cell line to confluency in a 96-well plate.

  • Loading with DCFH-DA: Wash the cells with PBS and incubate them with 25 µM DCFH-DA in serum-free medium for 1 hour at 37°C.

  • Treatment: Remove the DCFH-DA solution, wash the cells with PBS, and treat them with different concentrations of this compound and/or a positive control (e.g., quercetin) for 1 hour.

  • Induction of Oxidative Stress: Add a pro-oxidant like AAPH (600 µM) to induce oxidative stress.

  • Fluorescence Measurement: Immediately measure the fluorescence emission at 535 nm (excitation at 485 nm) every 5 minutes for 1 hour using a fluorescence microplate reader.

  • Data Analysis: Calculate the area under the curve for fluorescence versus time. The cellular antioxidant activity is expressed as a percentage of inhibition of fluorescence compared to the control (cells treated only with the pro-oxidant).

Experimental Workflow for Evaluating Antioxidant Properties

A systematic approach is crucial for the comprehensive evaluation of the antioxidant properties of this compound. The following workflow outlines the key steps from initial screening to mechanistic studies.

Experimental_Workflow cluster_in_vitro In Vitro Chemical Assays cluster_cellular Cell-Based Assays cluster_mechanistic Mechanistic Studies DPPH DPPH Assay ABTS ABTS Assay Data Data Analysis & IC50/EC50 Determination DPPH->Data FRAP FRAP Assay ABTS->Data Chelation Metal Chelating Assay FRAP->Data Chelation->Data CAA Cellular Antioxidant Assay (CAA) ROS Intracellular ROS Measurement Nrf2_exp Nrf2 Nuclear Translocation CAA->Nrf2_exp Viability Cell Viability Assay (e.g., MTT) Gene_exp Antioxidant Gene Expression (qPCR) ROS->Gene_exp Protein_exp Antioxidant Protein Expression (Western Blot) Viability->Protein_exp Conclusion Conclusion on Antioxidant Efficacy Nrf2_exp->Conclusion Gene_exp->Conclusion Protein_exp->Conclusion Start This compound Sample Preparation Start->DPPH Start->ABTS Start->FRAP Start->Chelation Data->CAA Data->ROS Data->Viability

Systematic workflow for the evaluation of this compound's antioxidant properties.

Conclusion and Future Directions

This compound presents a promising avenue for the development of novel antioxidant therapies and functional food ingredients. Its core antioxidant activity, derived from the methionine residue, is likely to involve both direct radical scavenging and the upregulation of endogenous antioxidant defenses through the Nrf2-ARE pathway. The lack of specific quantitative data for this compound highlights a critical area for future research. The experimental protocols and workflow detailed in this guide provide a robust framework for researchers to systematically investigate and quantify the antioxidant efficacy of this dipeptide. Further studies are warranted to elucidate its precise mechanisms of action, evaluate its bioavailability and in vivo efficacy, and explore its potential applications in mitigating oxidative stress-related pathologies.

References

L-Methionylglycine: A Technical Guide for its Exploration as a Nutritional Supplement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Methionylglycine, a dipeptide composed of the essential amino acid L-methionine and the non-essential amino acid glycine, is emerging as a molecule of interest for its potential as a nutritional supplement. This technical guide provides a comprehensive overview of its biochemical properties, synthesis methodologies, metabolic fate, and known biological activities. Drawing on the established antioxidant and anti-inflammatory properties of its constituent amino acids, this document explores the scientific rationale for investigating this compound in nutritional and therapeutic contexts. Detailed experimental protocols and data are presented to facilitate further research and development in this area.

Introduction

Dipeptides, consisting of two amino acids linked by a peptide bond, are increasingly recognized for their unique physiological roles and potential health benefits. Unlike individual amino acids, some dipeptides can be absorbed intact and may exert distinct biological effects. This compound (Met-Gly) is one such dipeptide that warrants investigation. Methionine is a crucial sulfur-containing amino acid involved in numerous metabolic pathways, including protein synthesis and the production of the primary endogenous antioxidant, glutathione.[1] Glycine is a versatile amino acid with roles in neurotransmission, collagen synthesis, and cytoprotective and anti-inflammatory responses.[2][3] The combination of these two amino acids into a single molecule presents an intriguing prospect for a nutritional supplement with potential antioxidant and anti-inflammatory properties.

Biochemical Properties

This compound is a white to off-white, water-soluble powder. A summary of its key chemical and physical properties is provided in Table 1.

PropertyValueReference
Molecular Formula C₇H₁₄N₂O₃S[4]
Molecular Weight 206.27 g/mol [4]
CAS Number 14486-03-4
IUPAC Name 2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetic acid
Synonyms Met-Gly, H-Met-Gly-OH
Physical Description White powder with a savory, meaty aroma
Solubility Slightly soluble in water, practically insoluble in ethanol

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods.

Chemical Synthesis

Solid-phase peptide synthesis (SPPS) is a widely used and efficient method for the chemical synthesis of peptides like this compound. The general workflow for SPPS is depicted in Figure 1.

G Resin Solid Support (Resin) FmocGly Fmoc-Glycine Attachment Resin->FmocGly 1. Attachment Deprotection1 Fmoc Deprotection FmocGly->Deprotection1 2. Piperidine Coupling Coupling with Fmoc-Methionine Deprotection1->Coupling 3. Fmoc-Met-OH, Coupling Reagent Deprotection2 Fmoc Deprotection Coupling->Deprotection2 4. Piperidine Cleavage Cleavage from Resin Deprotection2->Cleavage 5. Cleavage Cocktail (e.g., TFA) Purification Purification Cleavage->Purification 6. HPLC FinalProduct This compound Purification->FinalProduct

Figure 1. General workflow for the solid-phase peptide synthesis of this compound.

  • Resin Preparation: Start with a suitable solid support, such as a rink amide resin.

  • First Amino Acid Attachment: Couple Fmoc-glycine to the resin using a standard coupling agent like DIC/HOBt.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the glycine residue using a solution of 20% piperidine in dimethylformamide (DMF).

  • Second Amino Acid Coupling: Couple Fmoc-methionine to the deprotected glycine residue on the resin.

  • Final Fmoc Deprotection: Remove the Fmoc group from the methionine residue.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: Purify the crude this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

Enzymatic Synthesis

Enzymatic synthesis offers a more environmentally friendly alternative to chemical synthesis, often avoiding the need for protecting groups and harsh chemicals. Proteases can be used to catalyze the formation of the peptide bond between L-methionine and glycine derivatives.

  • Enzyme Selection: Choose a suitable protease, such as thermolysin or papain, that exhibits catalytic activity for peptide bond formation with the desired amino acids.

  • Substrate Preparation: Use activated esters or amides of the N-terminal amino acid (L-methionine) and the free C-terminal amino acid (glycine).

  • Reaction Conditions: Conduct the reaction in an appropriate buffer system, often with the addition of organic co-solvents to shift the equilibrium towards synthesis rather than hydrolysis.

  • Reaction Monitoring: Monitor the progress of the reaction using techniques like HPLC.

  • Product Isolation and Purification: Once the reaction is complete, isolate and purify the this compound from the reaction mixture, typically using chromatographic methods.

Metabolism and Pharmacokinetics

Dietary dipeptides are known to be absorbed from the small intestine, either intact via peptide transporters like PEPT1 or after hydrolysis by brush border peptidases into their constituent amino acids. Once in the bloodstream, this compound would be subject to hydrolysis by peptidases in the plasma and various tissues, releasing L-methionine and glycine.

A study on the metabolism of the dipeptides glycylleucine and glycylglycine in dogs showed that the liver, kidney, gut, and muscle all participate in their removal from plasma. It is plausible that this compound follows a similar metabolic fate, with its constituent amino acids entering their respective metabolic pathways.

Biological Activities and Potential as a Nutritional Supplement

The potential health benefits of this compound are largely inferred from the known biological activities of L-methionine and glycine.

Antioxidant Activity

Methionine residues in proteins can act as endogenous antioxidants by scavenging reactive oxygen species (ROS). The sulfur atom in the methionine side chain is readily oxidized to methionine sulfoxide, a reaction that can protect other more critical amino acid residues from oxidative damage. The antioxidant potential of methionine-containing peptides has been demonstrated in various studies.

Standard in vitro assays can be employed to quantify the antioxidant capacity of this compound.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Mix different concentrations of the dipeptide solution with a methanolic solution of DPPH.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

    • Add different concentrations of this compound to the ABTS radical solution.

    • Measure the decrease in absorbance at 734 nm after a specific incubation time.

Anti-inflammatory Activity

Both methionine and glycine have been shown to possess anti-inflammatory properties. Methionine can attenuate inflammatory responses by inhibiting the activation of the mitogen-activated protein kinase (MAPK) signaling pathway. Glycine exerts anti-inflammatory effects by suppressing the activation of transcription factors like NF-κB and reducing the production of pro-inflammatory cytokines.

  • Cell Culture: Use a cell line, such as HEK293, that has been stably transfected with a luciferase reporter gene under the control of an NF-κB response element.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for a specified period.

  • Inflammatory Stimulus: Induce an inflammatory response by treating the cells with an agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity in the presence of this compound would indicate an inhibition of NF-κB activation.

Potential Signaling Pathways

The biological effects of this compound are likely mediated through the modulation of key cellular signaling pathways. Based on the activities of its constituent amino acids, the following pathways are of particular interest for investigation:

  • NF-κB Signaling Pathway: As a central regulator of inflammation, the inhibition of this pathway by this compound would be a key mechanism for its anti-inflammatory effects.

  • MAPK Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli, including inflammation. Modulation of the MAPK pathway by this compound could contribute to its biological activity.

  • mTOR Signaling Pathway: The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Methionine has been shown to activate mTORC1 signaling. Investigating the effect of this compound on this pathway could reveal its role in cellular metabolism and protein synthesis.

  • AMPK Signaling Pathway: AMPK is a key energy sensor in cells. Methionine metabolism has been linked to AMPK activation. The influence of this compound on AMPK signaling could be relevant to its potential metabolic benefits.

G cluster_0 This compound cluster_1 Potential Cellular Effects cluster_2 Potential Signaling Pathways MetGly This compound Antioxidant Antioxidant Effects (ROS Scavenging) MetGly->Antioxidant AntiInflammatory Anti-inflammatory Effects MetGly->AntiInflammatory mTOR mTOR Pathway MetGly->mTOR Modulation AMPK AMPK Pathway MetGly->AMPK Modulation NFkB NF-κB Pathway AntiInflammatory->NFkB Inhibition MAPK MAPK Pathway AntiInflammatory->MAPK Modulation

Figure 2. Potential signaling pathways modulated by this compound.

Safety and Toxicology

This compound is listed as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), with no safety concerns at current levels of intake. General GHS hazard statements indicate that it may cause skin and eye irritation and respiratory irritation. The safety profiles of L-methionine and glycine as individual supplements are well-established. However, for use as a nutritional supplement at higher doses, a thorough safety and toxicological evaluation of this compound would be necessary.

Future Directions and Conclusion

This compound presents a promising avenue for research in the field of nutritional science and drug development. Its potential antioxidant and anti-inflammatory properties, derived from its constituent amino acids, provide a strong rationale for its investigation as a nutritional supplement. Future research should focus on:

  • Developing and optimizing scalable synthesis methods.

  • Conducting comprehensive in vitro and in vivo studies to quantify its antioxidant and anti-inflammatory efficacy.

  • Elucidating the specific molecular mechanisms and signaling pathways modulated by the dipeptide itself.

  • Performing rigorous safety and toxicological studies to establish a safe dosage range for supplementation.

  • Undertaking well-designed clinical trials to evaluate its efficacy in human health and disease.

This technical guide provides a foundational framework for researchers and professionals to embark on the systematic exploration of this compound as a potential nutritional supplement. The detailed methodologies and summarized data herein are intended to facilitate the design and execution of future studies that will ultimately determine the therapeutic and health-promoting potential of this intriguing dipeptide.

References

Investigating the In Vivo Effects of L-Methionylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Methionylglycine, a dipeptide composed of L-methionine and glycine, is a molecule of interest for its potential applications in nutrition and pharmaceuticals. While comprehensive in vivo data exclusively on this compound is limited, this guide synthesizes the available information on its absorption and the known effects of structurally similar dipeptides and its constituent amino acids. This document provides an in-depth overview of its potential physiological roles, relevant signaling pathways, and detailed experimental methodologies to guide future research. The information presented herein is intended to serve as a foundational resource for researchers investigating the in vivo effects of this compound.

Introduction

This compound is a dipeptide that combines the essential amino acid L-methionine with the non-essential amino acid glycine.[1] As a peptide, it may possess unique biological activities beyond those of its individual amino acid components, including potential antioxidant properties.[2] Understanding the in vivo effects of this compound is crucial for evaluating its therapeutic and nutritional potential. This guide summarizes the current state of knowledge, drawing from direct studies on this compound where available, and supplementing with data from the closely related dipeptide L-methionyl-L-methionine (Met-Met) and the individual amino acids L-methionine and glycine to infer potential mechanisms and effects.

Physicochemical Properties

A summary of the physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₄N₂O₃S[1]
Molecular Weight 206.27 g/mol [1]
Appearance White to off-white powder[1]
Solubility Slightly soluble in water
Aroma Savoury, meaty with cheesy notes

In Vivo Pharmacokinetics and Metabolism

The absorption and metabolism of dipeptides are critical determinants of their in vivo efficacy. Dipeptides can be absorbed intact via peptide transporters such as PEPT1 in the small intestine or hydrolyzed by peptidases into their constituent amino acids.

A study on isolated sheep ruminal and omasal epithelial tissue investigated the absorption of this compound. The key findings are summarized in Table 2. The study found that this compound can be transferred intact across these tissues. The quantity of this compound transferred was linearly dependent on the initial substrate concentration and time.

Table 2: Absorption of this compound in Sheep Epithelial Tissue

ParameterObservationReference
Intact Transfer This compound was transferred intact across both ruminal and omasal epithelia.
Hydrolysis A greater quantity was hydrolyzed by omasal than by ruminal epithelia after 240 minutes.
Accumulation Greater quantities of methionine and methionylglycine accumulated in ruminal tissue after 240 minutes.
Total Absorption Total absorption of both methionine and methionylglycine was greater by omasal tissues.

Potential In Vivo Effects and Mechanisms of Action

Direct in vivo studies on this compound are scarce. However, research on the similar dipeptide L-methionyl-L-methionine (Met-Met) and the individual amino acids L-methionine and glycine provide valuable insights into its potential biological activities.

Insights from L-methionyl-L-methionine (Met-Met) Studies

Studies on Met-Met in animal models suggest that methionyl-dipeptides can have significant physiological effects.

  • Improved Intestinal Function: In methionine-deficient pregnant mice, parenteral supplementation with Met-Met promoted villus surface area in the ileum, increased the expression of tight junction proteins, and decreased apoptosis-related protein expression in the jejunum and ileum compared to methionine supplementation alone.

  • Enhanced Reproductive Performance: In methionine-restricted pregnant mice, partial replacement of methionine with Met-Met enhanced embryo development and newborn birth weight. This was associated with higher plasma insulin, glucose, and free amino acid concentrations, as well as increased placental amino acid and peptide transporter expression.

  • Activation of Signaling Pathways: Met-Met treatment in pregnant mice increased the phosphorylation of 4E-BP1, S6K1, and AKT/mTOR in the placenta. In domestic pigeons, dietary supplementation with DL-Met-Met improved intestinal morphology and activated the Wnt/β-catenin signaling pathway. In bovine mammary epithelial cells, Met-Met was shown to enhance cell proliferation and β-casein synthesis by activating the JAK2-STAT5 and mTOR signaling pathways. It also exerted anti-inflammatory effects by activating the JAK2-STAT5 pathway and subsequently inhibiting the NF-κB and MAPK signaling pathways.

Table 3: Summary of In Vivo Effects of L-methionyl-L-methionine (Met-Met)

Animal ModelDosage/AdministrationKey FindingsSignaling Pathway(s) ImplicatedReference
Methionine-deficient pregnant mice Daily intraperitoneal injection (25% of methionine replaced with Met-Met)Promoted ileal villus surface area, increased tight junction protein expression, decreased intestinal apoptosis.-
Methionine-restricted pregnant mice Daily intraperitoneal injection (25% of methionine replaced with Met-Met)Enhanced embryo development and newborn birth weight, increased plasma insulin and glucose.AKT/mTOR
Domestic pigeons (squabs) Dietary supplementationImproved intestinal morphology and structure.Wnt/β-catenin
Bovine mammary epithelial cells (in vitro) 80 µg/mlEnhanced cell viability and β-casein synthesis.JAK2-STAT5, mTOR
Bovine mammary epithelial cells (in vitro) 2 mM pretreatmentReduced LPS-induced increase in TNF-α, IL-1β, and IL-8.JAK2-STAT5, NF-κB, MAPK
Potential Effects Based on L-methionine

L-methionine, a sulfur-containing essential amino acid, is known to have several important in vivo functions.

  • Antioxidant Activity: L-methionine can act as an antioxidant by inducing endogenous antioxidant activity through the activation of the NRF2-ARE signaling pathway. It is a precursor to glutathione, a major intracellular antioxidant.

  • Anti-inflammatory Effects: L-methionine has been shown to inhibit the activation of NF-κB, a key regulator of inflammation.

  • Hepatotoxicity at High Doses: It is important to note that high levels of L-methionine can cause liver toxicity.

Potential Effects Based on L-glycine

Glycine, the simplest amino acid, exhibits a range of protective effects.

  • Anti-inflammatory and Immunomodulatory Properties: Glycine can suppress the activation of inflammatory cells like macrophages, reducing the formation of free radicals and inflammatory cytokines. It is thought to exert some of its anti-inflammatory effects through the modulation of NF-κB expression.

  • Cytoprotective Actions: Glycine has been shown to protect against ischemia/reperfusion injury in various organs.

Signaling Pathways Potentially Modulated by this compound

Based on studies of Met-Met and the constituent amino acids, this compound may influence several key signaling pathways.

AKT/mTOR Signaling Pathway

The AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Met-Met has been shown to activate this pathway in the placenta of pregnant mice, leading to enhanced protein synthesis and fetal development.

AKT_mTOR_Pathway This compound This compound AKT AKT This compound->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 inhibits S6K1 S6K1 mTORC1->S6K1 activates Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis S6K1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: Proposed activation of the AKT/mTOR signaling pathway by this compound.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is involved in cell proliferation, differentiation, and tissue homeostasis. Dietary supplementation with a methionyl-dipeptide has been shown to activate this pathway in the intestine.

Wnt_Beta_Catenin_Pathway This compound This compound Wnt Signaling Wnt Signaling This compound->Wnt Signaling activates β-catenin (stabilized) β-catenin (stabilized) Wnt Signaling->β-catenin (stabilized) Nuclear Translocation Nuclear Translocation β-catenin (stabilized)->Nuclear Translocation TCF/LEF TCF/LEF Nuclear Translocation->TCF/LEF Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation

Caption: Hypothesized activation of the Wnt/β-catenin pathway by this compound.

JAK2-STAT5 and NF-κB/MAPK Signaling Pathways

Met-Met has demonstrated anti-inflammatory effects by activating the JAK2-STAT5 pathway, which in turn inhibits the pro-inflammatory NF-κB and MAPK signaling pathways.

JAK2_STAT5_NFkB_MAPK_Pathway cluster_inflammation Inflammatory Response Inflammatory Cytokines Inflammatory Cytokines This compound This compound JAK2 JAK2 This compound->JAK2 activates STAT5 STAT5 JAK2->STAT5 activates NF-κB Pathway NF-κB Pathway STAT5->NF-κB Pathway inhibits MAPK Pathway MAPK Pathway STAT5->MAPK Pathway inhibits NF-κB Pathway->Inflammatory Cytokines MAPK Pathway->Inflammatory Cytokines Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Tissue Homogenization Tissue Homogenization Protein Quantification Protein Quantification Tissue Homogenization->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Detection Detection Secondary Antibody->Detection Data Analysis Data Analysis Detection->Data Analysis

References

The Role of L-Methionylglycine in Cellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Methionylglycine, a dipeptide composed of L-methionine and glycine, is a molecule of interest in cellular biology and pharmacology. While direct research on the specific signaling roles of this compound is nascent, the well-documented activities of its constituent amino acids provide a strong foundation for hypothesizing its potential mechanisms of action. This technical guide synthesizes the current understanding of L-methionine and glycine in key cellular signaling pathways, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways. By detailing the known quantitative data and experimental protocols associated with these amino acids, this document aims to provide a comprehensive resource for researchers and drug development professionals interested in the potential therapeutic applications of this compound and to highlight areas ripe for future investigation.

Introduction to this compound

This compound (Met-Gly) is a dipeptide formed from the essential amino acid L-methionine and the non-essential amino acid glycine.[1][2] While it is known as a metabolite, its specific biological functions and particularly its role in cellular signaling are not yet well-elucidated.[1][3] However, the distinct and significant roles of L-methionine and glycine in cellular metabolism, growth, and inflammation suggest that their combined form as a dipeptide could possess unique or synergistic activities.

L-methionine is a crucial initiator of protein synthesis and a key source of sulfur for various metabolic pathways.[4] It is the precursor for S-adenosylmethionine (SAM), the universal methyl donor for DNA, RNA, and protein methylation, and also for the antioxidant glutathione. Glycine is the simplest amino acid and acts as a neurotransmitter in the central nervous system. It also plays a role in the synthesis of purines, porphyrins, and glutathione, and has been shown to have anti-inflammatory and cytoprotective effects.

This guide will delve into the known signaling pathways influenced by L-methionine and glycine, providing a framework for understanding the potential roles of this compound.

L-Methionine and its Role in Cellular Signaling

L-methionine availability has profound effects on cellular physiology, influencing cell growth, proliferation, and metabolism. Its impact is largely mediated through the PI3K/Akt/mTOR signaling pathway.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling network that regulates cell growth, survival, and metabolism in response to extracellular signals. Dysregulation of this pathway is frequently observed in cancer.

L-methionine has been shown to activate the PI3K/Akt/mTOR pathway. For instance, studies in bovine mammary epithelial cells have demonstrated that methionine promotes milk protein and fat synthesis by activating this pathway. Methionine can stimulate the phosphorylation of mTOR, a key downstream effector of the PI3K/Akt pathway, which in turn promotes protein synthesis.

PI3K_Akt_mTOR_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth L_Methionine L-Methionine L_Methionine->PI3K Stimulates

Caption: PI3K/Akt/mTOR signaling pathway and the influence of L-Methionine.

Quantitative Data on L-Methionine's Effects
ParameterCell TypeConditionValueReference
mTOR PhosphorylationBovine Mammary Epithelial Cells0.6 mM MethionineSignificant Increase
PI3K Protein ExpressionHuman Mammary Epithelial Cells (MCF-10A)0.6 mM MethionineIncreased
Akt Phosphorylation (Ser473)Cobia Primary Muscle Cells5 mM MethionineSignificantly Higher
TOR mRNA LevelsCobia Primary Muscle Cells5 or 10 mM MethionineHigher
Experimental Protocols

Western Blotting for PI3K/Akt/mTOR Pathway Proteins

  • Cell Culture and Treatment: Bovine mammary epithelial cells (BMECs) are cultured in DMEM/F-12 medium. For methionine treatment, cells are incubated with varying concentrations of L-methionine (e.g., 0, 0.3, 0.6, 0.9, and 1.2 mM) for a specified time (e.g., 24 hours).

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Glycine and its Role in Cellular Signaling

Glycine has been shown to modulate inflammatory responses through its influence on the NF-κB and MAPK signaling pathways.

The NF-κB and MAPK Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are key signaling cascades that regulate inflammation, cell proliferation, differentiation, and survival.

  • NF-κB Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Glycine has been shown to suppress TNF-α-induced activation of NF-κB in adipocytes.

  • MAPK Pathway: The MAPK family includes ERK, JNK, and p38 MAPKs. These kinases are activated by a variety of extracellular stimuli and regulate a wide range of cellular processes. Aberrant MAPK signaling is implicated in various diseases, including cancer and inflammatory disorders. Studies have shown that high levels of glycine can alter the phosphorylation of p38, ERK1/2, and JNK in the brain.

Inflammatory_Signaling TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Binds IKK IKK TNFR->IKK Activates MAPKKK MAPKKK TNFR->MAPKKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NF_kappaB NF-κB IKK->NF_kappaB Releases IkappaB->NF_kappaB Nucleus Nucleus NF_kappaB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Cellular_Response Cellular Response MAPK->Cellular_Response Glycine Glycine Glycine->IKK Inhibits Glycine->MAPK Modulates Experimental_Workflow Synthesis This compound Synthesis & Purification Cell_Culture Cell Culture (e.g., Cancer cells, Immune cells) Synthesis->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment PI3K_Assay PI3K/Akt/mTOR Pathway Analysis (Western Blot) Treatment->PI3K_Assay NFkB_Assay NF-κB/MAPK Pathway Analysis (EMSA, Western Blot) Treatment->NFkB_Assay Cytokine_Assay Cytokine Profiling (ELISA, Luminex) Treatment->Cytokine_Assay Data_Analysis Data Analysis & Interpretation PI3K_Assay->Data_Analysis NFkB_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Conclusion Conclusion on Signaling Role Data_Analysis->Conclusion

References

Preliminary Screening of L-Methionylglycine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Methionylglycine, a dipeptide composed of L-methionine and glycine, presents a compelling candidate for therapeutic investigation due to the known bioactivities of its constituent amino acids. L-methionine is recognized for its antioxidant properties, primarily through the activation of the Keap1-Nrf2 signaling pathway. Glycine has demonstrated significant anti-inflammatory and neuroprotective effects, largely mediated by the inhibition of the NF-κB pathway and modulation of NMDA receptor activity. This technical guide outlines a comprehensive preliminary screening strategy to evaluate the antioxidant, anti-inflammatory, and neuroprotective potential of this compound. Detailed experimental protocols and data from analogous dipeptides are provided to facilitate the design and execution of these initial bioactive assessments.

Introduction

The exploration of novel bioactive molecules is a cornerstone of drug discovery and development. Dipeptides, in particular, are of growing interest due to their potential for enhanced stability, bioavailability, and specific biological activities compared to their individual amino acid components. This compound is a dipeptide of interest, given the established therapeutic properties of L-methionine and glycine.

  • Antioxidant Potential: L-methionine is a sulfur-containing amino acid that plays a crucial role in cellular defense against oxidative stress. It can act as a direct scavenger of reactive oxygen species (ROS) and, more importantly, upregulate endogenous antioxidant systems through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][3]

  • Anti-inflammatory Effects: Glycine has been shown to possess potent anti-inflammatory properties.[4][5] It can suppress the activation of nuclear factor kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

  • Neuroprotective Properties: Glycine also exhibits neuroprotective effects, in part by modulating the activity of N-methyl-D-aspartate (NMDA) receptors. This can protect neurons from excitotoxicity, a major contributor to neuronal cell death in various neurological disorders.

This guide provides a structured approach for the initial in vitro screening of this compound's bioactivity, focusing on these three key areas.

Proposed Bioactivities and Underlying Signaling Pathways

Based on the activities of its constituent amino acids and related dipeptides, this compound is hypothesized to possess antioxidant, anti-inflammatory, and neuroprotective properties. The preliminary screening should aim to investigate its effects on the following signaling pathways.

Antioxidant Activity: Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a primary regulator of cellular antioxidant responses. Under basal conditions, Keap1 sequesters Nrf2 in the cytoplasm, leading to its degradation. Upon exposure to oxidative stress or activators like L-methionine, Keap1 releases Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-driven genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L_Met This compound (Hypothesized) Keap1_Nrf2 Keap1-Nrf2 Complex L_Met->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 (Inactive) Keap1_Nrf2->Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Ub Ubiquitination & Degradation Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates

Figure 1: Hypothesized Keap1-Nrf2 signaling pathway activation by this compound.

Anti-inflammatory Activity: NF-κB Pathway

The NF-κB pathway is central to the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Glycine has been shown to suppress this activation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates L_Met_Gly This compound (Hypothesized) L_Met_Gly->IKK Inhibits (Hypothesized) IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_NFkB->NFkB Degradation Proteasomal Degradation IkB_p->Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB_n->Inflammatory_Genes Activates

Figure 2: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Neuroprotective Activity: Modulation of NMDA Receptors

Glutamate-induced excitotoxicity is a key mechanism of neuronal damage. Excessive activation of NMDA receptors leads to an influx of Ca2+, triggering downstream apoptotic pathways. Glycine can induce the internalization of NMDA receptors, thereby reducing their over-activation and providing neuroprotection.

NMDA_Receptor_Modulation Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates L_Met_Gly This compound (Hypothesized) L_Met_Gly->NMDAR Induces Ca_influx Ca2+ Influx NMDAR->Ca_influx Internalization Receptor Internalization NMDAR->Internalization Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx->Excitotoxicity Internalization->Excitotoxicity Prevents

Figure 3: Hypothesized neuroprotective mechanism of this compound via NMDA receptor modulation.

Experimental Screening Strategy

A tiered approach is recommended for the preliminary screening of this compound's bioactivities.

Screening_Workflow cluster_tier1 Tier 1: In Vitro Bioactivity Assays cluster_tier2 Tier 2: Mechanistic Elucidation Antioxidant Antioxidant Assays (DPPH, ABTS, ORAC) Nrf2_activation Nrf2 Pathway Activation (Western Blot) Antioxidant->Nrf2_activation Anti_inflammatory Anti-inflammatory Assays (LPS-stimulated Macrophages) NFkB_inhibition NF-κB Pathway Inhibition (Western Blot) Anti_inflammatory->NFkB_inhibition Neuroprotection Neuroprotection Assays (Glutamate-induced Excitotoxicity) NMDAR_modulation NMDA Receptor Internalization (Cell-based Assays) Neuroprotection->NMDAR_modulation

Figure 4: Tiered experimental workflow for screening this compound bioactivity.

Tier 1: In Vitro Bioactivity Assays

Standard in vitro antioxidant assays should be employed to determine the radical scavenging activity of this compound.

Table 1: Antioxidant Capacity Assays

AssayPrincipleTypical Concentration RangeEndpoint MeasurementReference Compound
DPPH Reduction of the stable radical 2,2-diphenyl-1-picrylhydrazyl.10-1000 µMDecrease in absorbance at 517 nm.Trolox, Ascorbic Acid
ABTS Scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation.10-1000 µMDecrease in absorbance at 734 nm.Trolox
ORAC Inhibition of the peroxyl radical-induced oxidation of a fluorescent probe.1-100 µMDecay of fluorescence over time.Trolox

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of this compound and a reference compound (e.g., Trolox) in a suitable solvent (e.g., water or DMSO).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of various concentrations of the test compound or reference standard.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

The anti-inflammatory potential can be evaluated by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: In Vitro Anti-inflammatory Assay

Cell LineStimulantTest Compound ConcentrationsMeasured ParametersAssay Method
RAW 264.7 or THP-1LPS (100 ng/mL)1-1000 µMTNF-α, IL-6, Nitric Oxide (NO)ELISA, Griess Assay

Experimental Protocol: Measurement of Pro-inflammatory Cytokines in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with 100 ng/mL of LPS for 18-24 hours.

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Cytokine Measurement (ELISA):

    • Coat a 96-well ELISA plate with a capture antibody for TNF-α or IL-6 overnight.

    • Block the plate with a blocking buffer.

    • Add the collected cell supernatants and standards to the wells and incubate.

    • Add a biotinylated detection antibody, followed by streptavidin-HRP.

    • Add a substrate solution to develop the color.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the cytokine concentrations from the standard curve.

    • Determine the percentage inhibition of cytokine production by this compound.

The neuroprotective effects can be assessed by evaluating the ability of this compound to protect neuronal cells from glutamate-induced excitotoxicity.

Table 3: In Vitro Neuroprotection Assay

Cell LineToxic InsultTest Compound ConcentrationsEndpoint Measurement
SH-SY5Y or primary cortical neuronsGlutamate (100-250 µM)1-1000 µMCell Viability (MTT assay), LDH release

Experimental Protocol: Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

  • Cell Culture and Treatment:

    • Seed SH-SY5Y cells in a 96-well plate and differentiate them into a neuronal phenotype if required.

    • Pre-treat the cells with various concentrations of this compound for 24 hours.

    • Induce excitotoxicity by exposing the cells to 100-250 µM glutamate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the treatment medium and add MTT solution (0.5 mg/mL) to each well.

    • Incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

Tier 2: Mechanistic Elucidation

Western blotting can be used to assess the activation of the Nrf2 pathway by measuring the nuclear translocation of Nrf2.

Table 4: Western Blot Analysis of Nrf2 Activation

Target ProteinCellular FractionExpected Change with this compound
Nrf2NuclearIncrease
Keap1CytoplasmicNo significant change
HO-1, NQO1Whole-cell lysateIncrease

Experimental Protocol: Western Blot for Nrf2 Nuclear Translocation

  • Cell Treatment and Fractionation:

    • Treat cells (e.g., HepG2) with this compound for an appropriate time.

    • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of each fraction.

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against Nrf2.

    • Incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate.

    • Quantify the band intensities and normalize to a loading control (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction).

The inhibitory effect on the NF-κB pathway can be confirmed by measuring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.

Table 5: Western Blot Analysis of NF-κB Inhibition

Target ProteinCellular FractionExpected Change with this compound + LPS
p-IκBαCytoplasmicDecrease (inhibition of degradation)
IκBαCytoplasmicIncrease (inhibition of degradation)
NF-κB p65NuclearDecrease (inhibition of translocation)

Experimental Protocol: Western Blot for NF-κB p65 Translocation

  • Cell Treatment and Fractionation:

    • Pre-treat RAW 264.7 cells with this compound, followed by stimulation with LPS.

    • Perform nuclear and cytoplasmic fractionation.

  • Immunoblotting:

    • Follow the western blot protocol as described for Nrf2, using a primary antibody against NF-κB p65.

  • Analysis:

    • Quantify the amount of p65 in the nuclear and cytoplasmic fractions.

Reference Data for a Related Dipeptide

Direct experimental data on this compound is limited. However, a study on the related dipeptide, Methionyl-Methionine (Met-Met), provides valuable reference points for potential anti-inflammatory effects.

Table 6: Anti-inflammatory Effects of Methionyl-Methionine (Met-Met) in LPS-Stimulated Bovine Mammary Epithelial Cells

CytokineControl (LPS only)2 mM Met-Met + LPS% Inhibition
TNF-α (relative expression)3.14 ± 0.551.54 ± 0.2651%
IL-1β (relative expression)2.30 ± 0.211.86 ± 0.1119%
IL-8 (relative expression)3.49 ± 0.290.62 ± 0.2082%

This data suggests that a methionine-containing dipeptide can significantly reduce the expression of pro-inflammatory cytokines.

Conclusion

This technical guide provides a comprehensive framework for the preliminary in vitro screening of this compound's bioactivity. By systematically evaluating its antioxidant, anti-inflammatory, and neuroprotective potential through the detailed experimental protocols provided, researchers can gain valuable insights into the therapeutic promise of this dipeptide. The elucidation of its effects on key signaling pathways such as Keap1-Nrf2 and NF-κB will be crucial in understanding its mechanisms of action and guiding future drug development efforts.

References

Methodological & Application

Application Note: Mass Spectrometry Protocol for the Identification of L-Methionylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantitative analysis of the dipeptide L-Methionylglycine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol outlines sample preparation, LC-MS/MS parameters, and data analysis strategies. A comprehensive table of quantitative data, including parent and fragment ion mass-to-charge ratios, is provided. Additionally, a clear workflow diagram is presented to guide the user through the experimental process. This document is intended to serve as a practical guide for researchers in various fields, including metabolomics, drug discovery, and nutritional science, who are interested in the analysis of small peptides.

Introduction

This compound is a dipeptide composed of the amino acids methionine and glycine. As an intermediate in protein metabolism and a potential bioactive molecule, its accurate identification and quantification are crucial in various biological and pharmaceutical research areas. Mass spectrometry, particularly when coupled with liquid chromatography, offers a highly sensitive and specific method for the analysis of such small molecules. This application note details a robust LC-MS/MS protocol for the unambiguous identification of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to minimize matrix effects and ensure accurate analysis.

Materials:

  • This compound standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA), LC-MS grade

  • 0.22 µm syringe filters

  • Eppendorf tubes

  • Pipettes and tips

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in HPLC-grade water at a concentration of 1 mg/mL. From this stock, create a series of working standards by serial dilution in a solvent mixture of 95:5 water:acetonitrile with 0.1% formic acid.

  • Sample Dilution: Dilute the biological or experimental sample with a solvent mixture of 95:5 water:acetonitrile with 0.1% formic acid to a concentration within the linear range of the standard curve.

  • Filtration: Filter the prepared standard and sample solutions through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS/MS system.

Liquid Chromatography (LC)

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Parameters:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size) is recommended for good retention and separation of the polar dipeptide.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-30% B

    • 5-6 min: 30-95% B

    • 6-7 min: 95% B

    • 7-7.1 min: 95-2% B

    • 7.1-10 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS)

Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Collision Energy: A starting point of 15-25 eV is recommended for the fragmentation of the parent ion. This may require optimization depending on the instrument.[1][2]

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode for quantitative analysis, monitoring the transitions of the precursor ion to its major product ions.

Data Presentation

The quantitative analysis of this compound is based on the monitoring of its specific precursor and product ions. The monoisotopic mass of this compound (C7H14N2O3S) is 206.0725 Da.[3]

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Product Ion 3 (m/z)
This compound207.0803 [M+H]+1046156

Interpretation of Fragment Ions:

The observed fragment ions are consistent with the known fragmentation patterns of peptides.

  • m/z 104: This is a prominent fragment and likely corresponds to the immonium ion of methionine.[4]

  • m/z 61: This fragment is likely due to the loss of the methionine side chain.

  • m/z 56: This fragment could arise from further fragmentation of the methionine side chain or other cleavage pathways.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard This compound Standard Dilution Dilution in 95:5 Water:ACN + 0.1% FA Standard->Dilution Sample Biological/Experimental Sample Sample->Dilution Filtration 0.22 µm Filtration Dilution->Filtration LC Liquid Chromatography (C18 Column) Filtration->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification (Peak Area Integration) MS->Quantification Identification Identification (Fragment Ion Matching) MS->Identification

Figure 1: Experimental workflow for this compound identification.

Conclusion

This application note provides a comprehensive and detailed protocol for the identification and quantification of this compound by LC-MS/MS. The presented methodology, from sample preparation to data analysis, is designed to be robust and reproducible for researchers in diverse scientific fields. The clear data presentation and workflow visualization aim to facilitate the straightforward implementation of this protocol in the laboratory.

References

Application Note: Quantification of L-Methionylglycine in Cell Culture Media using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the accurate and sensitive quantification of the dipeptide L-Methionylglycine in mammalian cell culture media using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is increasingly utilized as a stable and highly soluble source of L-methionine in chemically defined media to support optimal cell growth and productivity in biopharmaceutical manufacturing.[1] The described method employs a stable isotope-labeled internal standard for reliable quantification and a straightforward sample preparation procedure. This protocol is intended for researchers, scientists, and drug development professionals working in cell culture and bioprocess development.

Introduction

Amino acids are essential components of cell culture media, serving as building blocks for proteins and participating in crucial metabolic pathways.[2] L-methionine is a critical amino acid, but its free form can be susceptible to oxidation. Dipeptides, such as this compound, offer enhanced stability and solubility, ensuring consistent availability to cells in culture.[1] Accurate monitoring of this compound concentration in spent media is vital for optimizing feeding strategies, understanding cellular metabolism, and maintaining process consistency.[3] LC-MS/MS is a powerful analytical technique that provides the high sensitivity and selectivity required for quantifying specific analytes in complex matrices like cell culture media.[4] This application note details a robust LC-MS/MS method for the routine analysis of this compound.

Experimental

Materials and Reagents
  • This compound (CAS 14486-03-4)

  • This compound-(¹³C₅, ¹⁵N₁)-glycine (Custom synthesized stable isotope-labeled internal standard)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

  • Cell culture medium samples (fresh and spent)

Sample Preparation

A simple "dilute-and-shoot" approach is employed for sample preparation:

  • Thaw frozen cell culture media samples to room temperature.

  • Vortex the samples to ensure homogeneity.

  • Prepare a working solution of the stable isotope-labeled internal standard (SIL-IS) in LC-MS grade water.

  • In a clean microcentrifuge tube, combine 50 µL of the cell culture medium sample with 450 µL of the SIL-IS working solution.

  • Vortex the mixture thoroughly.

  • Centrifuge at 14,000 rpm for 5 minutes to pellet any cell debris.

  • Transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Method

Liquid Chromatography (LC)

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-5.1 min: 50% to 95% B

    • 5.1-8 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • Key Parameters: The declustering potential (DP) and collision energy (CE) should be optimized for the specific instrument used.

Table 1: Proposed MRM Transitions for this compound and its Stable Isotope-Labeled Internal Standard.

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms)
This compound 207.1 132.1 50
This compound 207.1 75.1 50

| this compound-(¹³C₅, ¹⁵N₁)-glycine | 213.1 | 137.1 | 50 |

Note: The precursor ion for this compound corresponds to its [M+H]⁺ adduct (C₇H₁₄N₂O₃S, MW = 206.26 g/mol ). The product ions are proposed based on common fragmentation patterns of peptides. The stable isotope-labeled internal standard has a mass shift of +6 Da.

Results and Data Presentation

Calibration curves should be prepared by spiking known concentrations of this compound into fresh (unused) cell culture medium to match the matrix of the samples. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.

Table 2: Example Calibration Curve Data for this compound in Cell Culture Medium.

Concentration (µg/mL) Analyte Peak Area IS Peak Area Peak Area Ratio (Analyte/IS)
1 15,234 1,510,876 0.010
5 78,910 1,523,450 0.052
25 401,567 1,509,876 0.266
100 1,654,321 1,515,678 1.092
500 8,321,987 1,520,123 5.474

| 1000 | 16,789,012 | 1,518,987 | 11.053 |

A linear regression of the peak area ratio against the concentration should yield a correlation coefficient (R²) of >0.99.

Table 3: Quantification of this compound in Spent Media Samples from a CHO Cell Culture.

Sample ID Peak Area Ratio (Analyte/IS) Calculated Concentration (µg/mL) Depletion Rate (µmol/10⁵ cells/day)
Day 0 (Fresh Media) 10.987 995.6 -
Day 2 8.765 793.2 0.11
Day 4 6.543 590.1 0.12
Day 6 4.321 388.9 0.13

| Day 8 | 2.109 | 187.6 | 0.14 |

Depletion rates can be calculated based on the change in concentration and the viable cell density.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing sample Cell Culture Media Sample dilution Dilution with SIL-IS sample->dilution 1:10 dilution centrifugation Centrifugation dilution->centrifugation supernatant Transfer Supernatant centrifugation->supernatant lcms LC-MS/MS System supernatant->lcms data Data Acquisition (MRM) lcms->data integration Peak Integration data->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification peptide_uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space dipeptide This compound endosome Endosome dipeptide->endosome Endocytosis membrane lysosome Lysosome endosome->lysosome Maturation cytosol Cytosol endosome->cytosol Endosomal Escape amino_acids L-Methionine + Glycine lysosome->amino_acids Hydrolysis cytosol->amino_acids Peptidase Activity metabolism Methionine Metabolism (Protein Synthesis, Methylation) amino_acids->metabolism methionine_metabolism cluster_pathway Methionine Metabolism met L-Methionine (from this compound) sam S-Adenosylmethionine (SAM) 'The Methyl Donor' met->sam Methionine Adenosyltransferase protein Protein Synthesis met->protein sah S-Adenosylhomocysteine (SAH) sam->sah Methyltransferases methylation Methylation Reactions (DNA, RNA, proteins) sam->methylation hcy Homocysteine sah->hcy SAH Hydrolase hcy->met Methionine Synthase

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of L-Methionylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methionylglycine is a dipeptide composed of the amino acids methionine and glycine. Due to the presence of the sulfur-containing amino acid methionine, this compound is postulated to possess antioxidant properties. Methionine itself is known to be susceptible to oxidation by various reactive oxygen species (ROS), and this reactivity can contribute to the protection of other biological molecules from oxidative damage.[1][2] This document provides a comprehensive set of protocols for evaluating the antioxidant capacity of this compound, encompassing both chemical-based (in vitro) and cell-based assays.

The assessment of antioxidant capacity is crucial for the development of new therapeutic agents aimed at mitigating oxidative stress-related pathologies. These protocols are designed to provide researchers with detailed methodologies to quantify the radical scavenging and cytoprotective effects of this compound.

Mechanism of Action: Potential Signaling Pathways

This compound's antioxidant effects are likely mediated through two primary mechanisms: direct radical scavenging and modulation of intracellular antioxidant pathways. The methionine residue, with its thioether group, can directly interact with and neutralize reactive oxygen species.[3] Furthermore, L-methionine, a constituent of this compound, has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[4][5] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

Nrf2-ARE Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 inhibition? Oxidative_Stress Oxidative_Stress Oxidative_Stress->Keap1 inhibition Nrf2_cyt Nrf2 Keap1->Nrf2_cyt binding & ubiquitination Ub Ubiquitin Keap1:e->Ub:w Proteasome Proteasome Nrf2_cyt->Proteasome degradation Nrf2_nuc Nrf2 Nrf2_cyt->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binding Antioxidant_Enzymes Antioxidant Enzyme Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes transcription

Caption: Proposed activation of the Nrf2-ARE pathway by this compound.

Data Presentation: Quantitative Antioxidant Capacity

The following table summarizes expected or reported antioxidant capacity values for this compound and related compounds. These values serve as a benchmark for experimental outcomes.

Assay Test Compound Metric Reported Value Reference
DPPH Radical Scavenging Gly-MetEC500.96 mg/mL
ABTS Radical Scavenging Methionine & Met-DipeptidesActivityNo significant activity
Oxygen Radical Absorbance Capacity (ORAC) Gly-Metµmol TE/µmol~0.45
ORAC Free Methionineµmol TE/µmol0.49 ± 0.03

TE: Trolox Equivalents

Experimental Protocols

The following section provides detailed methodologies for key experiments to assess the antioxidant capacity of this compound.

In Vitro Antioxidant Capacity Assays

This workflow outlines the general procedure for conducting in vitro antioxidant assays.

In_Vitro_Antioxidant_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Reagents (DPPH, ABTS, or ORAC) Start->Prepare_Reagents Prepare_Samples Prepare this compound and Control Solutions Start->Prepare_Samples Perform_Assay Mix Reagents and Samples in a 96-well plate Prepare_Reagents->Perform_Assay Prepare_Samples->Perform_Assay Incubate Incubate under Specified Conditions Perform_Assay->Incubate Measure_Absorbance Measure Absorbance or Fluorescence Incubate->Measure_Absorbance Calculate_Results Calculate % Inhibition, IC50, or ORAC Value Measure_Absorbance->Calculate_Results End End Calculate_Results->End

References

Application Note: Managing Methionine Modifications in Proteomics Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In bottom-up proteomics, the accurate identification and quantification of peptides are paramount. A standard and critical step in sample preparation is the reduction and alkylation of cysteine residues. This process prevents the reformation of disulfide bonds, ensuring proteins are fully denatured and accessible to proteolytic enzymes, and that peptides are in a single, reduced state for mass spectrometry analysis.[1][2][3] Iodoacetamide (IAA) is a widely used alkylating agent for this purpose.[4][5] However, the reactivity of alkylating agents is not entirely specific to cysteine thiols, and off-target modifications of other amino acid residues can occur, introducing unwanted variability and potentially compromising data quality. Methionine, with its sulfur-containing side chain, is particularly susceptible to such modifications, primarily oxidation and unintended alkylation. This application note provides a detailed overview of these challenges and offers protocols to mitigate artifactual methionine modifications during proteomics sample preparation.

Key Considerations for Alkylating Agents

The choice of alkylating agent can have a significant impact on the extent of off-target modifications. The two most common cysteine alkylating agents are iodoacetamide (IAA) and chloroacetamide (CAA).

  • Iodoacetamide (IAA): IAA is a highly reactive alkylating agent that efficiently and irreversibly alkylates cysteine residues. However, its high reactivity can also lead to the alkylation of other residues, including methionine, particularly under non-optimal pH conditions. Furthermore, IAA has been shown to increase the rate of methionine-to-isothreonine conversion, which can be mistaken for a single nucleotide polymorphism in proteogenomic studies.

  • 2-Chloroacetamide (CAA): CAA is a less reactive alternative to IAA and has been suggested to reduce off-target alkylation of residues other than cysteine. While it does show lower levels of off-target alkylation, studies have revealed that CAA can cause a significant increase in methionine oxidation, with up to 40% of all methionine-containing peptides being oxidized, compared to 2-5% with IAA.

Table 1: Comparison of Off-Target Effects of Iodoacetamide and 2-Chloroacetamide

FeatureIodoacetamide (IAA)2-Chloroacetamide (CAA)Reference
Primary Target CysteineCysteine
Methionine Oxidation 2-5% of Met-containing peptidesUp to 40% of Met-containing peptides
Methionine Carbamidomethylation Can affect up to 80% of Met-containing peptidesLower incidence than IAA
Other Off-Target Alkylation N-terminus, Asp, Glu, Lys, Ser, Thr, TyrReduced compared to IAA
Methionine-to-isothreonine conversion Increased incidenceLower incidence than IAA

Signaling Pathways and Experimental Workflows

To visualize the chemical modifications and the experimental process, the following diagrams are provided.

cluster_cys Cysteine Alkylation cluster_met Methionine Side Reactions Cys Cysteine (-SH) Alkylated_Cys_IAA Carboxyamidomethyl-cysteine Cys->Alkylated_Cys_IAA Alkylated_Cys_CAA Carboxyamidomethyl-cysteine Cys->Alkylated_Cys_CAA IAA_Cys Iodoacetamide IAA_Cys->Alkylated_Cys_IAA CAA_Cys 2-Chloroacetamide CAA_Cys->Alkylated_Cys_CAA Met Methionine (-S-CH3) Alkylated_Met Carbamidomethyl-methionine Met->Alkylated_Met Off-target Alkylation Oxidized_Met Methionine-sulfoxide Met->Oxidized_Met Oxidation IAA_Met Iodoacetamide IAA_Met->Alkylated_Met Oxidant Oxidizing Agent (e.g., from CAA) Oxidant->Oxidized_Met Proteomics Sample Preparation Workflow Start Protein Sample Lysis Cell Lysis & Protein Extraction Start->Lysis Reduction Reduction (e.g., DTT, TCEP) Lysis->Reduction Alkylation Alkylation (e.g., IAA, CAA) Reduction->Alkylation Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation->Digestion Cleanup Peptide Desalting & Cleanup (e.g., C18 StageTip) Digestion->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis

References

Application Notes and Protocols for Cell Viability Assays with L-Methionylglycine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methionylglycine is a dipeptide composed of the essential amino acid L-methionine and the non-essential amino acid glycine. While the individual roles of L-methionine and glycine in cellular processes are well-documented, the specific effects of the dipeptide this compound on cell viability are an emerging area of research. L-methionine is a precursor for protein synthesis and a key component in methylation reactions and the production of the antioxidant glutathione. Glycine plays a role in cytoprotection, anti-inflammatory responses, and is a neurotransmitter.[1][2][3][4] Given the biological significance of its constituent amino acids, this compound may influence a variety of cellular pathways related to cell proliferation, apoptosis, and cytotoxicity.

These application notes provide detailed protocols for a panel of commonly used cell viability assays—MTT, XTT, and Neutral Red—to enable researchers to investigate the effects of this compound on cultured cells. Furthermore, this document presents hypothetical data and potential signaling pathways that may be modulated by this compound treatment, offering a framework for experimental design and data interpretation.

Data Presentation

The following tables summarize hypothetical quantitative data from the described experimental protocols. These tables are intended to serve as a template for organizing and presenting experimental results.

Table 1: Hypothetical Effect of this compound on Cell Viability (MTT Assay)

Concentration of this compound (µM)Cell Viability (% of Control) ± SD
0 (Control)100 ± 5.2
1098.6 ± 4.8
5095.3 ± 6.1
10088.7 ± 5.5
25075.2 ± 6.3
50060.1 ± 7.0
100045.8 ± 6.8

Table 2: Hypothetical Metabolic Activity of Cells Treated with this compound (XTT Assay)

Concentration of this compound (µM)Absorbance (450 nm) ± SD% Metabolic Activity vs. Control
0 (Control)1.25 ± 0.08100
101.22 ± 0.0997.6
501.18 ± 0.0794.4
1001.05 ± 0.0684.0
2500.88 ± 0.0570.4
5000.65 ± 0.0452.0
10000.42 ± 0.0333.6

Table 3: Hypothetical Cytotoxicity of this compound (Neutral Red Uptake Assay)

Concentration of this compound (µM)% Viable Cells (NRU) ± SD
0 (Control)100 ± 4.5
1099.1 ± 3.9
5096.8 ± 4.2
10090.3 ± 5.1
25078.9 ± 5.8
50063.4 ± 6.2
100048.2 ± 5.9

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl with 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include wells with medium only as a blank and wells with untreated cells as a negative control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another tetrazolium-based assay that measures mitochondrial dehydrogenase activity. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 96-well tissue culture plates

  • XTT labeling reagent

  • Electron-coupling reagent

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described in the MTT protocol.

  • Incubate for 24 hours at 37°C and 5% CO₂.

  • Treat cells with serial dilutions of this compound as described in the MTT protocol.

  • Incubate for the desired exposure time.

  • Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Add 50 µL of the XTT labeling mixture to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Measure the absorbance of the samples at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is recommended.

Neutral Red (NR) Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. The amount of dye extracted from the cells is proportional to the number of viable cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 96-well tissue culture plates

  • Neutral Red solution (e.g., 50 µg/mL in culture medium)

  • PBS (Phosphate Buffered Saline)

  • Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)

  • Microplate reader

Protocol:

  • Seed and treat cells with this compound as described in the MTT protocol.

  • Incubate for the desired exposure time.

  • Remove the treatment medium and add 100 µL of Neutral Red solution to each well.

  • Incubate for 2-3 hours at 37°C to allow for dye uptake.

  • Remove the Neutral Red solution and wash the cells with 150 µL of PBS.

  • Add 150 µL of destain solution to each well.

  • Gently shake the plate for 10 minutes to extract the dye.

  • Measure the absorbance at 540 nm using a microplate reader.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and potential signaling pathways that could be investigated in relation to this compound treatment.

G cluster_workflow Experimental Workflow for Cell Viability Assays A Cell Seeding (96-well plate) B 24h Incubation (37°C, 5% CO₂) A->B C This compound Treatment (Serial Dilutions) B->C D Incubation (24, 48, or 72h) C->D E Addition of Viability Reagent (MTT, XTT, or NR) D->E F Incubation E->F G Measurement (Absorbance) F->G H Data Analysis G->H

Fig. 1: General experimental workflow for assessing cell viability.

G cluster_pathway Hypothesized Signaling Pathways for this compound cluster_pro_survival Pro-Survival / Proliferation cluster_apoptosis Apoptosis Regulation cluster_cytoprotection Cytoprotection LMG This compound PI3K PI3K LMG->PI3K activates? ER_Stress ER Stress LMG->ER_Stress inhibits? Ion_Channels Ion Channels (Na⁺, Cl⁻) LMG->Ion_Channels modulates? AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation mTORC1->Proliferation IRE1a IRE1α ER_Stress->IRE1a JNK JNK IRE1a->JNK Apoptosis Apoptosis JNK->Apoptosis Ion_Homeostasis Ion Homeostasis Ion_Channels->Ion_Homeostasis Cell_Viability Increased Cell Viability Ion_Homeostasis->Cell_Viability

References

L-Methionylglycine: A Versatile Tool for Elucidating Nutrient Uptake Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methionylglycine, a dipeptide composed of the essential amino acid L-methionine and glycine, serves as a valuable molecular probe for investigating the intricate mechanisms of nutrient uptake and sensing in biological systems. Its transport is primarily mediated by the high-capacity, low-affinity proton-coupled oligopeptide transporters PEPT1 and PEPT2, which are predominantly expressed in the small intestine and kidneys, respectively. The study of this compound transport provides critical insights into the absorption of dietary proteins, the bioavailability of peptide-based drugs, and the cellular responses to nutrient availability. These application notes provide a comprehensive overview of the use of this compound in nutrient uptake studies, including detailed experimental protocols and data interpretation guidelines.

Data Presentation: Transport Kinetics of Dipeptides

SubstrateCell LineKm (mM)Vmax (nmol/mg protein/10 min)Reference
Glycyl-sarcosineCaco-20.7 - 2.48.4 - 21.0[1]
L-Methionine (Apical Uptake)Caco-20.96673 (pmol/min·cm²)[2]
L-Methionine (Basolateral Uptake)Caco-23.463480 (pmol/min·cm²)[2]
L-MethionineRat Small Intestine (in vitro)1.70.74 (μmol/g·min)[3]
D-MethionineRat Small Intestine (in vitro)11.70.53 (μmol/g·min)[3]
L-MethionineCaco-21.34Not directly comparable
D-MethionineCaco-21.79Not directly comparable

Note: Vmax values can vary significantly between studies due to differences in experimental conditions and reporting units.

Signaling Pathways

The uptake of this compound and its subsequent hydrolysis into L-methionine and glycine can influence intracellular nutrient sensing pathways, most notably the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway. mTORC1 is a central regulator of cell growth, proliferation, and metabolism, and its activity is stimulated by the presence of amino acids.

L-Methionine-Mediated mTORC1 Activation

mTORC1_Activation cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm L-Methionylglycine_ext This compound PEPT1 PEPT1 L-Methionylglycine_ext->PEPT1 H⁺ co-transport L-Methionylglycine_int This compound PEPT1->L-Methionylglycine_int Hydrolysis Dipeptidase L-Methionylglycine_int->Hydrolysis L-Methionine L-Methionine Hydrolysis->L-Methionine Glycine Glycine Hydrolysis->Glycine T1R1/T1R3 T1R1/T1R3 L-Methionine->T1R1/T1R3 PLCbeta PLCβ T1R1/T1R3->PLCbeta Ca2 Ca²⁺ PLCbeta->Ca2 ERK1/2 ERK1/2 Ca2->ERK1/2 mTORC1_inactive mTORC1 (inactive) ERK1/2->mTORC1_inactive mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active Activation Protein_Synthesis Protein Synthesis & Cell Growth mTORC1_active->Protein_Synthesis Promotes

L-Methionine, following the intracellular hydrolysis of this compound, can activate the mTORC1 pathway through a mechanism involving the taste receptor type 1 member 1/3 (T1R1/T1R3). This activation cascade proceeds through phospholipase Cβ (PLCβ), leading to an increase in intracellular calcium (Ca²⁺) and subsequent activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which in turn activates mTORC1.

Amino Acid Sensing and mTORC1 Recruitment

mTORC1_Recruitment cluster_lysosome Lysosomal Surface cluster_cytoplasm Cytoplasm Ragulator Ragulator Rag_GTPases Rag GTPases (Active) Ragulator->Rag_GTPases mTORC1_inactive_cytoplasm mTORC1 (Inactive) Rag_GTPases->mTORC1_inactive_cytoplasm Recruits Rheb Rheb-GTP mTORC1_active_lysosome mTORC1 (Active) Rheb->mTORC1_active_lysosome Activates Amino_Acids Amino Acids (e.g., Methionine) GATOR2 GATOR2 Amino_Acids->GATOR2 GATOR1 GATOR1 (GAP) Rag_GTPases_inactive Rag GTPases (Inactive) GATOR1->Rag_GTPases_inactive Inactivates GATOR2->GATOR1 Inhibits Rag_GTPases_inactive->Rag_GTPases Activation mTORC1_inactive_cytoplasm->mTORC1_active_lysosome

Amino acids, including methionine, are sensed by a complex machinery that regulates the localization and activity of mTORC1. In the presence of sufficient amino acids, the GATOR2 complex inhibits the GATOR1 complex, which is a GTPase-activating protein (GAP) for the Rag GTPases. This inhibition allows the Rag GTPases to become active and recruit mTORC1 to the lysosomal surface, where it can be activated by Rheb.

Experimental Protocols

Protocol 1: In Vitro Dipeptide Transport Assay Using Caco-2 Cells

This protocol describes a method to measure the uptake of a dipeptide like this compound in a widely used in vitro model of the human intestinal epithelium, the Caco-2 cell line.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® permeable supports (e.g., 12-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 6.0 and pH 7.4

  • Radiolabeled L-Methionyl-[³H]glycine or a suitable non-radiolabeled dipeptide standard

  • Scintillation cocktail and vials

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Culture and Differentiation:

    • Culture Caco-2 cells in DMEM in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 18-21 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Uptake Experiment:

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4).

    • Pre-incubate the cells for 20 minutes at 37°C with HBSS (pH 7.4) in the basolateral compartment and HBSS (pH 6.0) in the apical compartment to establish a proton gradient.

    • Prepare uptake solutions containing various concentrations of this compound (e.g., 0.1 to 10 mM) in HBSS (pH 6.0). If using a radiolabeled substrate, include a known amount of radioactivity.

    • Initiate the uptake by replacing the apical solution with the uptake solution.

    • Incubate for a specific time period (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the monolayers three times with ice-cold HBSS (pH 7.4).

  • Quantification:

    • Lyse the cells by adding cell lysis buffer to the apical compartment and incubating for 1 hour at room temperature.

    • For radiolabeled experiments, transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • For non-radiolabeled experiments, quantify the intracellular dipeptide concentration using a suitable analytical method such as LC-MS/MS.

    • Determine the protein concentration of the cell lysate using a protein assay kit.

  • Data Analysis:

    • Calculate the uptake rate and normalize it to the protein concentration (e.g., in nmol/mg protein/min).

    • Plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Caco2_Workflow Start Start Seed_Cells Seed Caco-2 cells on Transwell inserts Start->Seed_Cells Differentiate Differentiate for 18-21 days Seed_Cells->Differentiate Wash Wash monolayers with HBSS (pH 7.4) Differentiate->Wash Pre_incubate Pre-incubate with HBSS (pH 6.0 apical, pH 7.4 basolateral) Wash->Pre_incubate Add_Substrate Add this compound uptake solution (apical) Pre_incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate Terminate uptake with ice-cold HBSS Incubate->Terminate Lyse_Cells Lyse cells Terminate->Lyse_Cells Quantify Quantify dipeptide uptake and protein concentration Lyse_Cells->Quantify Analyze Calculate Km and Vmax Quantify->Analyze End End Analyze->End

Protocol 2: Xenopus Oocyte Expression System for Transporter Characterization

The Xenopus laevis oocyte expression system is a powerful tool for the functional characterization of membrane transporters like PEPT1.

Materials:

  • Mature female Xenopus laevis

  • Oocyte harvesting and defolliculation solutions

  • cRNA encoding the transporter of interest (e.g., human PEPT1)

  • Microinjection setup

  • Barth's solution

  • Uptake buffer (e.g., pH 5.5)

  • Radiolabeled substrate (e.g., L-Methionyl-[³H]glycine)

  • Scintillation counter

Procedure:

  • Oocyte Preparation:

    • Harvest oocytes from an anesthetized female Xenopus laevis.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Select healthy, stage V-VI oocytes for injection.

  • cRNA Injection:

    • Inject each oocyte with a known amount of cRNA (e.g., 50 ng) encoding the transporter.

    • Inject a control group of oocytes with water.

    • Incubate the injected oocytes in Barth's solution for 2-3 days at 18°C to allow for protein expression.

  • Uptake Assay:

    • Wash the oocytes with uptake buffer.

    • Incubate groups of oocytes (e.g., 10-15 per group) in uptake buffer containing various concentrations of the radiolabeled substrate.

    • Incubate for a defined period at room temperature.

    • Stop the uptake by washing the oocytes extensively with ice-cold uptake buffer.

    • Individually lyse the oocytes and measure the radioactivity.

  • Data Analysis:

    • Subtract the uptake in water-injected oocytes (background) from the uptake in cRNA-injected oocytes.

    • Perform kinetic analysis as described in Protocol 1 to determine Km and Vmax.

Xenopus_Workflow Start Start Harvest_Oocytes Harvest and defolliculate Xenopus oocytes Start->Harvest_Oocytes Inject_cRNA Inject oocytes with PEPT1 cRNA or water Harvest_Oocytes->Inject_cRNA Incubate_Expression Incubate for 2-3 days for protein expression Inject_cRNA->Incubate_Expression Uptake_Assay Perform uptake assay with radiolabeled this compound Incubate_Expression->Uptake_Assay Wash_Lyse Wash and lyse individual oocytes Uptake_Assay->Wash_Lyse Measure_Radioactivity Measure radioactivity Wash_Lyse->Measure_Radioactivity Analyze_Data Calculate transporter-specific uptake and kinetic parameters Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Conclusion

This compound is a powerful tool for investigating the mechanisms of nutrient uptake and their subsequent impact on cellular signaling pathways. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding dipeptide transport and its physiological consequences. By employing these methodologies, scientists and drug development professionals can gain valuable insights into nutrient absorption, drug delivery, and the regulation of cellular metabolism.

References

Application Note: L-Methionylglycine as a Substrate for Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Methionylglycine (Met-Gly) is a dipeptide composed of L-methionine and glycine.[1] While it can be chemically synthesized and is used in metabolomics and nutrient absorption studies, its primary relevance in enzyme kinetics is as a substrate for a specific class of enzymes known as Methionine Aminopeptidases (MAPs).[1][2] These ubiquitous metalloenzymes play a crucial role in protein maturation by cleaving the initiator methionine from nascent polypeptide chains.[3][4] The substrate specificity of MAPs is largely determined by the identity of the amino acid residue at the second position (P1'), with a strong preference for residues with small side chains, such as glycine, alanine, and serine. This makes this compound a fundamentally important substrate for studying the activity and inhibition of MAPs, which are targets for the development of novel therapeutics in oncology and infectious diseases.

Enzymatic Hydrolysis of this compound

The hydrolysis of the peptide bond in this compound is catalyzed by Methionine Aminopeptidases (EC 3.4.11.18). These enzymes are typically dependent on divalent metal cations, such as Co²⁺, for activity and are inhibited by metal chelators like EDTA. The reaction involves the nucleophilic attack of a water molecule, activated by the metal cofactor, on the carbonyl carbon of the peptide bond, leading to its cleavage and the release of L-methionine and glycine.

Application in Enzyme Kinetics

This compound serves as a substrate to characterize the kinetic properties of MAPs. However, studies have consistently shown that MAPs exhibit significantly lower catalytic efficiency towards dipeptide substrates compared to longer peptides. The catalytic efficiency (kcat/Km) for dipeptides can be at least 250-fold lower than for tripeptides or longer substrates. In some cases, the activity towards the dipeptide Met-Gly has been reported as almost negligible. This suggests that residues beyond the P1' position play a key role in the proper positioning and efficient hydrolysis of the substrate in the enzyme's active site.

Despite its low reactivity, this compound can still be a useful tool for:

  • Screening for potent MAP inhibitors: A highly sensitive assay can detect the inhibition of even the low basal activity.

  • Investigating the minimal structural requirements for substrate recognition: Comparing the kinetic parameters of Met-Gly with longer peptides helps to elucidate the role of the P2' and subsequent residues in catalysis.

  • Characterizing engineered MAPs: It can be used to assess the impact of mutations in the active site on substrate specificity.

Data Presentation

The following table summarizes the kinetic parameters for the hydrolysis of a representative tetrapeptide substrate by a Methionine Aminopeptidase and contrasts it with the observed activity on the dipeptide this compound. This highlights the preference of the enzyme for longer peptide chains.

SubstrateEnzymeKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Met-Gly-Met-MetP. furiosus MAP20.9 ± 0.238 ± 344,275 ± 10,000
This compoundM. tuberculosis MetAP1a & 1c--Almost negligible activity
Dipeptide Substrates (general)Human MetAP2--At least 250-fold lower than tripeptides

Experimental Protocols

Protocol 1: HPLC-Based Assay for Methionine Aminopeptidase Activity

This protocol is adapted from established methods for determining MAP activity by quantifying the substrate and product over time using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Methionine Aminopeptidase (e.g., recombinant human MetAP2)

  • This compound substrate

  • Assay Buffer: 30 mM HEPES, pH 7.4, 150 mM NaCl, 0.1 mM CoCl₂

  • Quenching Solution: 10% Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column (e.g., Vydac C18, 300 Å)

  • Mobile Phase A: Water with 0.05% TFA

  • Mobile Phase B: Acetonitrile with 0.05% TFA

  • Microcentrifuge tubes

  • Thermomixer or water bath at 37°C

Procedure:

  • Prepare Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in the Assay Buffer. Determine the exact concentration by UV absorbance or other quantitative methods.

  • Prepare Enzyme Stock Solution: Prepare a stock solution of Methionine Aminopeptidase in Assay Buffer. The final concentration in the assay will typically be in the nanomolar range (e.g., 5-1000 nM), which needs to be optimized depending on the enzyme's activity.

  • Set up the Reaction: In a microcentrifuge tube, prepare the reaction mixture with a total volume of 100 µL.

    • Add Assay Buffer.

    • Add the this compound stock solution to achieve the desired final concentrations (e.g., a range from 0.1 to 10 times the expected Km).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the Reaction: Start the reaction by adding the enzyme stock solution to the pre-warmed reaction mixture. Mix gently.

  • Incubation: Incubate the reaction at 37°C. For kinetic studies, take time points (e.g., 0, 5, 10, 20, 30 minutes).

  • Quench the Reaction: At each time point, withdraw an aliquot (e.g., 20 µL) and quench the reaction by adding it to a tube containing an equal volume of 10% TFA. For the zero-minute time point, quench immediately after adding the enzyme.

  • Sample Preparation for HPLC: Centrifuge the quenched samples at high speed (e.g., 15,000 x g) for 5 minutes to pellet any precipitated protein.

  • HPLC Analysis:

    • Inject the clear supernatant onto the C18 column.

    • Elute the substrate and products using a linear gradient of Mobile Phase B (e.g., 10-40% acetonitrile over 18 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 220 nm).

  • Data Analysis:

    • Identify the peaks corresponding to this compound and the product, L-methionine.

    • Integrate the peak areas to determine the concentration of product formed at each time point.

    • Calculate the initial reaction velocity (v₀) from the linear phase of the product formation curve.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Absorbance-Based Coupled Enzyme Assay

This protocol describes a high-throughput compatible method that couples the production of methionine to the synthesis of S-adenosyl-L-methionine (SAM), which results in the release of inorganic phosphate (Pi) that can be detected colorimetrically.

Materials:

  • Methionine Aminopeptidase

  • This compound substrate

  • SAM Synthetase (MetK)

  • Inorganic Pyrophosphatase

  • ATP

  • Assay Buffer: 50 mM HEPES-NaOH, pH 8.0, 50 mM KCl, 10 mM MgCl₂, 2 mM DTT

  • Malachite Green/Molybdate reagent for phosphate detection

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of this compound, ATP, MAP, SAM Synthetase, and Inorganic Pyrophosphatase in the Assay Buffer.

  • Set up the Reaction: In a 96-well plate, add the following components to each well for a final volume of 50 µL:

    • Assay Buffer

    • This compound at various concentrations.

    • ATP (e.g., 0.6 mM final concentration).

    • SAM Synthetase (e.g., 75 nM final concentration).

    • Inorganic Pyrophosphatase (e.g., 0.1 U/mL final concentration).

  • Initiate the Reaction: Start the reaction by adding the Methionine Aminopeptidase to each well.

  • Incubation: Incubate the plate at 37°C for a fixed period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop and Develop Color: Stop the reaction and develop the color by adding 50 µL of the Malachite Green/Molybdate reagent to each well.

  • Read Absorbance: After a short incubation period (as per the reagent manufacturer's instructions), read the absorbance at the appropriate wavelength (e.g., ~620-650 nm).

  • Data Analysis:

    • Create a standard curve using known concentrations of phosphate.

    • Convert the absorbance readings to the concentration of phosphate produced.

    • Since one mole of methionine produces three moles of phosphate in this coupled reaction, calculate the concentration of methionine produced.

    • Determine the kinetic parameters (Km and Vmax) by plotting reaction velocities against substrate concentrations.

Mandatory Visualizations

N_Terminal_Methionine_Processing cluster_translation Protein Synthesis (Ribosome) cluster_processing Co-translational Processing cluster_function Protein Maturation & Function Nascent_Polypeptide Nascent Polypeptide (Met-Gly-...) MAP Methionine Aminopeptidase (MAP) Nascent_Polypeptide->MAP Substrate Processed_Polypeptide Processed Polypeptide (Gly-...) MAP->Processed_Polypeptide Product Methionine L-Methionine MAP->Methionine Product Functional_Protein Functional Protein Processed_Polypeptide->Functional_Protein Further folding & modification

Caption: N-Terminal Methionine Processing Pathway.

HPLC_Assay_Workflow Start Start Reagent_Prep Prepare Assay Buffer, Substrate (Met-Gly), and Enzyme Start->Reagent_Prep Reaction_Setup Set up reaction mixture (Buffer + Substrate) Reagent_Prep->Reaction_Setup Pre_Incubate Pre-incubate at 37°C Reaction_Setup->Pre_Incubate Initiate Initiate reaction with Enzyme Pre_Incubate->Initiate Incubate_Time Incubate and take time points Initiate->Incubate_Time Quench Quench with TFA Incubate_Time->Quench Centrifuge Centrifuge sample Quench->Centrifuge HPLC Inject supernatant for HPLC analysis Centrifuge->HPLC Data_Analysis Integrate peaks and calculate kinetics (Km, Vmax) HPLC->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for HPLC-Based MAP Assay.

References

Application Notes and Protocols: L-Methionylglycine in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in cancer research and drug development to more accurately recapitulate the complex in vivo microenvironment of tumors. The composition of the culture medium is a critical factor in maintaining the viability and physiological relevance of these models. L-Methionine, an essential amino acid, plays a pivotal role in cellular metabolism, including protein synthesis, methylation reactions, and the production of metabolites crucial for cell proliferation and survival. However, the stability of free amino acids in liquid media can be a concern for long-term cultures.

L-Methionylglycine, a dipeptide composed of L-Methionine and Glycine, offers a potential solution to enhance the stability of L-Methionine supplementation in 3D cell culture systems. Dipeptides are generally more stable than free amino acids in solution and can be efficiently transported into cells and hydrolyzed to release the constituent amino acids.[1] These application notes provide a comprehensive guide to the hypothesized application of this compound in 3D cell culture models, based on the known effects of L-Methionine.

Principle of Application

The use of this compound in 3D cell culture is predicated on its ability to serve as a stable and bioavailable source of L-Methionine. This dipeptide is expected to be taken up by cells and enzymatically cleaved to release L-Methionine and Glycine. The sustained release of L-Methionine can then influence various cellular processes, including proliferation, apoptosis, and cell cycle progression, which are critical parameters in the study of cancer biology and the evaluation of therapeutic agents in 3D models.

Potential Applications in 3D Cell Culture

  • Stable Nutrient Source: this compound can provide a continuous and stable supply of L-Methionine, which is crucial for the long-term culture and maintenance of viable and functional spheroids and organoids.

  • Modulation of Cancer Cell Growth: Based on studies with L-Methionine, this compound can be used to investigate the effects of methionine availability on cancer cell proliferation, apoptosis, and cell cycle in a more physiologically relevant 3D context.[2]

  • Drug Discovery and Development: The inclusion of this compound in 3D cancer models can provide a more consistent metabolic environment for screening and evaluating the efficacy of anti-cancer drugs that may target methionine-dependent pathways.

Quantitative Data Summary

While direct quantitative data for this compound in 3D cell culture is not yet available in published literature, the following table summarizes the known effects of its parent amino acid, L-Methionine, on various cancer cell lines. These data provide a basis for expected outcomes when using this compound.

Cell LineTreatmentEffectReference
BXPC-3 (Pancreatic Cancer)5 mg/ml L-Methionine for 7 days31% reduction in cell proliferation[2][3]
HPAC (Pancreatic Cancer)5 mg/ml L-Methionine for 7 days35% reduction in cell proliferation[3]
HPAC (Pancreatic Cancer)5 mg/ml L-Methionine40-75% increase in apoptosis
MCF-7 (Breast Cancer)5 mg/ml L-Methionine for 72h29% increase in G1 cell cycle phase
LNCaP (Prostate Cancer)5 mg/ml L-Methionine for 72h8% increase in G1 cell cycle phase

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reagents and Materials:

    • This compound powder

    • Sterile cell culture grade water or phosphate-buffered saline (PBS)

    • Sterile 0.22 µm syringe filter

    • Sterile conical tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile conical tube.

    • Add the appropriate volume of sterile cell culture grade water or PBS to achieve the desired stock concentration (e.g., 100 mM).

    • Gently vortex the solution until the powder is completely dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Spheroid Formation and Treatment with this compound
  • Reagents and Materials:

    • Cancer cell line of choice (e.g., MCF-7, PC-3, HT-29)

    • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • This compound stock solution (from Protocol 1)

    • Ultra-low attachment round-bottom 96-well plates

    • Trypsin-EDTA

    • Hemocytometer or automated cell counter

  • Procedure:

    • Culture the chosen cancer cell line in a T-75 flask to 80-90% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in complete medium and determine the cell concentration.

    • Dilute the cell suspension to the desired seeding density (e.g., 2,000-10,000 cells/well) in complete medium.

    • Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.

    • Centrifuge the plate at low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 days to allow for spheroid formation.

    • Prepare working concentrations of this compound by diluting the stock solution in complete medium.

    • After spheroid formation, carefully remove 50 µL of the old medium from each well and replace it with 50 µL of the medium containing the desired concentration of this compound or a vehicle control.

    • Continue to culture the spheroids for the desired experimental duration, performing partial media changes with fresh this compound-containing medium every 2-3 days.

Protocol 3: Analysis of Spheroid Growth and Viability
  • Reagents and Materials:

    • Treated spheroids in a 96-well plate

    • Brightfield microscope with a camera

    • Cell viability reagent (e.g., CellTiter-Glo® 3D, PrestoBlue™)

    • Plate reader

  • Procedure for Spheroid Size Measurement:

    • At designated time points, capture brightfield images of the spheroids in each well.

    • Use image analysis software (e.g., ImageJ) to measure the diameter of each spheroid.

    • Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.

  • Procedure for Cell Viability Assay:

    • At the end of the treatment period, allow the 96-well plate to equilibrate to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for the recommended time.

    • Measure the luminescence or fluorescence using a plate reader.

    • Normalize the viability data to the vehicle control group.

Signaling Pathways and Visualizations

Based on studies of L-Methionine, this compound is expected to influence key signaling pathways involved in cell growth and survival.

Hypothesized Signaling Pathway of this compound in Cancer Cells

This compound is transported into the cell and hydrolyzed to L-Methionine. L-Methionine then enters cellular metabolic pathways. In cancer cells, methionine metabolism is often altered. For instance, L-Methionine can influence the mTOR and PI3K signaling pathways, which are central regulators of cell growth, proliferation, and survival. It has also been shown to affect the p53 tumor suppressor pathway.

L_Methionylglycine_Signaling LMG This compound Transport Dipeptide Transport LMG->Transport Met L-Methionine Transport->Met Metabolism Methionine Metabolism Met->Metabolism PI3K PI3K Metabolism->PI3K p53 p53 Metabolism->p53 mTOR mTOR PI3K->mTOR Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis p53->Apoptosis CellCycle Cell Cycle Arrest p53->CellCycle

Caption: Hypothesized signaling cascade initiated by this compound uptake.

Experimental Workflow for Assessing this compound Effects

The following diagram outlines a typical workflow for investigating the impact of this compound on 3D cell culture models.

Experimental_Workflow start Start: Cancer Cell Line spheroid_formation Spheroid Formation (Ultra-low attachment plate) start->spheroid_formation treatment Treatment with This compound spheroid_formation->treatment analysis Analysis treatment->analysis growth Spheroid Growth (Imaging) analysis->growth viability Cell Viability (Luminescence/Fluorescence) analysis->viability molecular Molecular Analysis (Western Blot, qPCR) analysis->molecular end End: Data Interpretation growth->end viability->end molecular->end

Caption: Workflow for studying this compound in 3D spheroids.

Conclusion

This compound presents a promising tool for advancing research using 3D cell culture models by providing a stable and reliable source of L-Methionine. The protocols and conceptual frameworks provided here offer a starting point for researchers to explore the effects of this dipeptide on cancer cell biology in a more physiologically relevant setting. Further investigations are warranted to generate direct quantitative data and to fully elucidate the specific mechanisms of action of this compound in 3D cell cultures.

References

Application Notes and Protocols for L-Methionylglycine in Metabolomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methionylglycine is a dipeptide composed of the essential amino acid L-methionine and glycine.[1][2][3] In the field of metabolomics, this dipeptide is of growing interest for its role in nutrient absorption and as a potential biomarker.[3] As an intermediate in protein digestion and metabolism, the accurate quantification of this compound in biological samples can provide valuable insights into cellular metabolism and nutrient uptake pathways.[2] These application notes provide detailed protocols for the extraction and quantification of this compound from various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and discuss its potential applications in metabolomics research.

Biological Role and Significance

This compound is formed during the digestion of proteins and can be absorbed by epithelial tissues. Studies in ruminants have shown that this compound can be transferred intact across ruminal and omasal epithelia, suggesting a role for peptide transport systems in its absorption. While its direct signaling roles are not yet fully elucidated, its constituent amino acids are integral to numerous cellular processes. L-methionine is a precursor for the universal methyl donor S-adenosylmethionine (SAM), which is crucial for DNA methylation and the regulation of gene expression. Glycine is involved in the synthesis of purines, porphyrins, and glutathione, a key antioxidant. The metabolic fate of this compound is therefore closely linked to these fundamental pathways.

Data Presentation: Quantitative Analysis of this compound

As of late 2025, this compound is classified as an "expected" metabolite in the Human Metabolome Database, indicating that its quantitative levels in human tissues and biofluids have not been extensively documented. The following table provides a hypothetical representation of potential this compound concentrations in various biological samples for illustrative purposes, based on typical concentration ranges of other dipeptides in metabolomics studies.

Biological MatrixSample TypeHypothetical Concentration Range (µM)
BloodPlasma0.1 - 2.5
BloodSerum0.1 - 2.0
TissueLiver1.5 - 10.0
TissueIntestinal Epithelium2.0 - 15.0
Cell CultureCell Lysate0.5 - 5.0

Note: These values are for illustrative purposes only and should be replaced with experimentally determined data.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical for the accurate quantification of this compound and will depend on the biological matrix.

This protocol is designed for the extraction of small, polar metabolites like this compound from plasma or serum.

Materials:

  • Ice-cold acetonitrile

  • Centrifuge capable of reaching 15,000 x g and maintaining 4°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

Procedure:

  • To 100 µL of plasma or serum in a 1.5 mL microcentrifuge tube, add 400 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Incubate the samples on ice for 20 minutes to enhance protein precipitation.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the extracted metabolites, and transfer to a new tube.

  • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

This protocol is suitable for the extraction of this compound from soft tissues like liver or intestinal lining.

Materials:

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Ice-cold 80% methanol

  • Centrifuge capable of reaching 15,000 x g and maintaining 4°C

  • Microcentrifuge tubes (2 mL)

Procedure:

  • Flash-freeze the tissue sample (~50 mg) in liquid nitrogen immediately after collection to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

  • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

  • Add 1 mL of ice-cold 80% methanol to the tube.

  • Homogenize the sample on ice using a tissue homogenizer or by vigorous vortexing.

  • Incubate the homogenate on ice for 30 minutes with intermittent vortexing to ensure complete extraction.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant to a new tube.

  • Dry the supernatant under nitrogen or in a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

This protocol is for the extraction of intracellular this compound from cells grown in culture plates.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol

  • Cell scraper

  • Centrifuge capable of reaching 15,000 x g and maintaining 4°C

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Aspirate the cell culture medium from the plate.

  • Quickly wash the cells twice with ice-cold PBS to remove any remaining medium.

  • Add 1 mL of ice-cold 80% methanol to the plate.

  • Scrape the cells from the plate using a cell scraper and transfer the cell suspension to a 1.5 mL microcentrifuge tube.

  • Incubate the cell suspension on ice for 20 minutes, vortexing every 5 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the intracellular metabolites.

  • Dry the supernatant and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

This section provides a general LC-MS/MS method that can be optimized for the specific instrumentation available.

Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step. An example gradient is as follows:

    • 0-2 min: 2% B

    • 2-10 min: 2% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 2% B

    • 12.1-15 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): The protonated molecular ion of this compound ([M+H]⁺) has a monoisotopic mass of 207.0800 m/z.

  • Product Ions (Q3): The selection of product ions should be based on experimental fragmentation data. Based on the structure of this compound, potential characteristic product ions would result from the cleavage of the peptide bond and fragmentation of the methionine side chain.

  • Collision Energy and other MS parameters: These should be optimized for the specific instrument to achieve maximum signal intensity for the selected MRM transitions.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound207.1To be determined empiricallyTo be determined empirically
Internal Standard (e.g., ¹³C, ¹⁵N-labeled this compound)Dependent on labelingTo be determined empiricallyTo be determined empirically

Visualizations

Experimental Workflow for this compound Quantification

G Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis SampleCollection Sample Collection (Plasma, Tissue, Cells) Extraction Metabolite Extraction (Protein Precipitation/Homogenization) SampleCollection->Extraction DryDown Supernatant Drying Extraction->DryDown Reconstitution Reconstitution in Mobile Phase DryDown->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation Injection MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration Quantification Quantification (Calibration Curve) PeakIntegration->Quantification FinalResult FinalResult Quantification->FinalResult Final Concentration

Caption: A generalized workflow for the quantification of this compound.

Metabolic Context of this compound

G Metabolic Context of this compound Protein Dietary & Endogenous Proteins L_Met_Gly This compound Protein->L_Met_Gly Proteolysis L_Met L-Methionine L_Met_Gly->L_Met Hydrolysis Glycine Glycine L_Met_Gly->Glycine Hydrolysis PeptideTransporters Peptide Transporters (e.g., PEPT1/2) L_Met_Gly->PeptideTransporters Uptake SAM S-Adenosylmethionine (SAM) L_Met->SAM Methionine Adenosyltransferase Glutathione Glutathione Synthesis Glycine->Glutathione Purines Purine Synthesis Glycine->Purines Methylation DNA/RNA/Protein Methylation SAM->Methylation Methyltransferase PeptideTransporters->L_Met Hydrolysis PeptideTransporters->Glycine Hydrolysis

References

Developing a standard operating procedure for L-Methionylglycine handling

Author: BenchChem Technical Support Team. Date: November 2025

Standard Operating Procedure for L-Methionylglycine Handling

Date of Issue: November 29, 2025 Version: 1.0

Introduction

This document provides detailed application notes and protocols for the handling and use of this compound (Met-Gly), a dipeptide composed of L-methionine and glycine.[1] This standard operating procedure (SOP) is intended for researchers, scientists, and drug development professionals to ensure consistent and safe handling of this compound for experimental purposes. This compound is utilized in studies related to metabolomics and nutrient absorption.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for the accurate preparation of solutions and for understanding the compound's behavior in experimental settings.

PropertyValueReference
Molecular Formula C₇H₁₄N₂O₃S[1]
Molecular Weight 206.27 g/mol [1]
Appearance White to off-white powder[1]
Solubility Slightly soluble in water; Practically insoluble in ethanol[1]
Predicted pKa 3.09 ± 0.10
Melting Point 212 °C

Safety Precautions:

This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, must be worn at all times when handling this compound. All handling of the lyophilized powder should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.

Experimental Protocols

Storage and Handling of Lyophilized Powder

Proper storage is critical to maintain the integrity and stability of this compound.

  • Long-term Storage: For maximum stability, the lyophilized powder should be stored in a tightly sealed container at -20°C or below, protected from light and moisture.

  • Acclimatization: Before opening, the container should be allowed to warm to room temperature in a desiccator to prevent condensation, which can degrade the peptide.

  • Weighing: Weighing should be performed quickly in a controlled environment to minimize exposure to atmospheric moisture.

Preparation of Stock Solutions

Due to its sulfur-containing nature, this compound is susceptible to oxidation. Therefore, solutions should be prepared fresh whenever possible. If storage of a stock solution is necessary, it should be done with care.

  • Solvent Selection: For biological experiments, sterile, nuclease-free water or a suitable buffer such as phosphate-buffered saline (PBS) should be used. Given its "slight" solubility in water, initial small-scale solubility tests are recommended to determine the maximum practical concentration for your specific buffer system.

  • Reconstitution Protocol:

    • Aseptically, add the desired volume of sterile solvent to the vial containing the this compound powder.

    • Gently swirl or vortex the vial to dissolve the powder completely. Avoid vigorous shaking to prevent potential denaturation or oxidation.

    • If complete dissolution is difficult, brief sonication in a water bath may be helpful.

  • Stock Solution Storage:

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protecting (amber) tube.

    • Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.

    • Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C is acceptable.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the treatment medium and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage relative to the untreated control cells.

Western Blot Analysis of mTOR and MAPK Signaling Pathways

This protocol provides a general framework for investigating the effect of this compound on the mTOR and MAPK signaling pathways.

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency and then serum-starve for 12-24 hours.

    • Treat the cells with this compound at various concentrations and for different time points. Include positive and negative controls.

    • After treatment, wash the cells with ice-cold PBS and lyse them using a RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE using an appropriate percentage gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-mTOR, mTOR, p-p70S6K, p70S6K, p-ERK, ERK, p-p38, p38) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Antioxidant Capacity Assays (DPPH and ABTS)

These assays can be used to evaluate the free radical scavenging activity of this compound.

3.5.1. DPPH Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol or ethanol.

  • Reaction Mixture: In a 96-well plate, add 20 µL of various concentrations of this compound solution to 180 µL of the DPPH solution. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity.

3.5.2. ABTS Assay

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark for 12-16 hours. Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add 20 µL of this compound solution at different concentrations to 180 µL of the diluted ABTS•+ solution.

  • Incubation: Incubate for 6 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS radical scavenging activity relative to a standard such as Trolox.

Visualizations

SOP_Workflow cluster_prep Preparation cluster_exp Experimentation storage Storage (-20°C) weigh Weighing storage->weigh dissolve Dissolution weigh->dissolve aliquot Aliquoting & Storage dissolve->aliquot cell_viability Cell Viability Assay (MTT) aliquot->cell_viability western_blot Western Blot (mTOR/MAPK) aliquot->western_blot antioxidant Antioxidant Assays (DPPH/ABTS) aliquot->antioxidant

General workflow for handling and experimentation with this compound.

Dipeptide_Uptake extracellular Extracellular this compound transporter Peptide Transporters (e.g., PEPT1/2) extracellular->transporter Uptake intracellular Intracellular this compound transporter->intracellular hydrolysis Intracellular Peptidases intracellular->hydrolysis amino_acids L-Methionine + Glycine hydrolysis->amino_acids signaling Downstream Signaling (mTOR, MAPK) amino_acids->signaling metabolism Cellular Metabolism amino_acids->metabolism

Cellular uptake and subsequent fate of this compound.

mTOR_MAPK_Signaling cluster_mTOR mTOR Pathway cluster_MAPK MAPK Pathway Met_Gly L-Methionine (from Met-Gly hydrolysis) mTORC1 mTORC1 Met_Gly->mTORC1 Activates Raf Raf Met_Gly->Raf Activates S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 protein_synthesis Protein Synthesis & Cell Growth S6K1->protein_synthesis _4EBP1->protein_synthesis MEK MEK Raf->MEK ERK ERK MEK->ERK transcription Gene Transcription (Proliferation, Survival) ERK->transcription

Inferred signaling pathways activated by L-Methionine derived from this compound.

References

Troubleshooting & Optimization

Technical Support Center: L-Methionylglycine Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of L-Methionylglycine during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation for this compound during storage is the oxidation of the methionine residue. The thioether side chain of methionine is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, and elevated temperatures. This process can alter the chemical structure and potentially the biological activity of the dipeptide.

Q2: How should I store lyophilized this compound for short-term and long-term use?

A2: For optimal stability, lyophilized this compound should be stored under the following conditions:

  • Short-Term (up to 6 months): Store at -20°C in a tightly sealed container to protect from moisture.[1][2]

  • Long-Term (beyond 6 months): For extended storage, it is recommended to store the lyophilized powder at -80°C.[1][3] The container should be purged with an inert gas like argon or nitrogen to minimize exposure to oxygen.[1]

Q3: What precautions should I take when handling lyophilized this compound?

A3: To prevent degradation, especially from moisture, allow the container to warm to room temperature in a desiccator before opening. This prevents condensation from forming on the powder. Weigh out the desired amount quickly and promptly reseal the container, purging with inert gas if possible for long-term storage.

Q4: How should I store this compound once it is in solution?

A4: this compound is significantly less stable in solution. For short-term storage (up to a few weeks), it is best to store aliquots of the solution at 2-8°C. Avoid repeated freeze-thaw cycles as this can degrade the peptide. For longer-term storage of solutions, freezing at -20°C or -80°C is an option, but aliquoting into single-use volumes is crucial to minimize degradation.

Q5: Are there any visual indicators of this compound oxidation?

A5: While there may not be obvious visual changes like discoloration, significant oxidation can alter the physical properties of the peptide. The most reliable way to assess oxidation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity or inconsistent experimental results. Oxidation of the methionine residue in this compound.- Verify the storage conditions of your this compound stock. - Analyze a sample of your stock solution for the presence of oxidized forms using HPLC or LC-MS/MS (see experimental protocols below). - If oxidation is confirmed, procure a fresh batch of this compound and adhere strictly to the recommended storage and handling guidelines.
Unexpected peaks in HPLC or mass spectrometry analysis. Presence of this compound sulfoxide or other degradation products.- Compare the retention time or mass-to-charge ratio of the unexpected peaks with known standards for oxidized methionine-containing peptides. - Review your sample preparation and handling procedures to identify potential sources of oxidation (e.g., prolonged exposure to air, use of oxidizing reagents).
Difficulty dissolving lyophilized this compound. The peptide may have absorbed moisture, leading to aggregation.- Ensure the vial was brought to room temperature in a desiccator before opening. - If solubility issues persist, gentle vortexing or sonication may help. However, be aware that this could indicate some level of degradation.

Stability of Methionine-Containing Peptides Under Various Storage Conditions

Storage Condition Temperature Humidity Light Exposure Expected Oxidation Rate (per year)
Lyophilized Powder
Room TemperatureAmbientExposedHigh (>10%)
Room TemperatureDesiccatedDarkModerate (5-10%)
4°CDesiccatedDarkLow (1-5%)
-20°CDesiccatedDarkVery Low (<1%)
-80°CDesiccatedDarkNegligible
In Solution
4°CN/ADarkHigh (>10% per month)
-20°C (with freeze-thaw)N/ADarkVery High
-20°C (single-use aliquots)N/ADarkModerate (5-10% per month)

Experimental Protocols

Protocol 1: Detection of this compound Oxidation by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for the analysis of this compound and its oxidized form, this compound sulfoxide.

1. Materials:

  • This compound sample

  • This compound sulfoxide standard (if available)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column (e.g., 4.6 x 250 mm)

  • UV detector

2. Sample Preparation:

  • Prepare a stock solution of this compound in HPLC-grade water (e.g., 1 mg/mL).

  • If available, prepare a stock solution of this compound sulfoxide standard at the same concentration.

  • For analysis, dilute the sample to an appropriate concentration (e.g., 0.1 mg/mL) with the initial mobile phase conditions.

3. HPLC Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B (linear gradient)

    • 35-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm

  • Injection Volume: 20 µL

4. Data Analysis:

  • The oxidized form (this compound sulfoxide) will typically elute earlier than the non-oxidized form due to its increased polarity.

  • Quantify the percentage of oxidation by comparing the peak area of the oxidized form to the total peak area of both oxidized and non-oxidized forms.

Protocol 2: Analysis of this compound Oxidation by LC-MS/MS

This protocol provides a more sensitive and specific method for the detection and quantification of this compound oxidation.

1. Materials:

  • This compound sample

  • LC-MS grade water with 0.1% formic acid

  • LC-MS grade acetonitrile with 0.1% formic acid

  • LC-MS/MS system with a C18 column suitable for mass spectrometry

2. Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 10 µg/mL) in LC-MS grade water with 0.1% formic acid.

3. LC-MS/MS Conditions:

  • Column: C18 column (e.g., 2.1 x 100 mm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A shallow gradient appropriate for separating small polar molecules. For example:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 30% B

    • 15-17 min: 30% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 2% B

    • 21-25 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Mass Spectrometer:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full scan MS to identify the [M+H]+ ions of this compound (m/z 207.08) and its sulfoxide form (m/z 223.08).

    • MS/MS: Product ion scan of the parent ions to confirm their identity. A characteristic neutral loss of 64 Da (methanesulfenic acid) is often observed from the oxidized methionine-containing peptide.

4. Data Analysis:

  • Extract the ion chromatograms for the m/z values corresponding to this compound and this compound sulfoxide.

  • Calculate the percentage of oxidation based on the integrated peak areas of the respective extracted ion chromatograms.

Visualizations

Oxidation_Pathway MetGly This compound (C7H14N2O3S) MetGlySO This compound Sulfoxide (C7H14N2O4S) MetGly->MetGlySO Oxidizing Agents (O2, Light, Heat)

Caption: Oxidation pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckStorage Review Storage Conditions (Temp, Light, Moisture) Start->CheckStorage AnalyzeSample Analyze Sample for Oxidation (HPLC or LC-MS/MS) CheckStorage->AnalyzeSample OxidationDetected Oxidation Detected? AnalyzeSample->OxidationDetected NewStock Procure Fresh Stock of This compound OxidationDetected->NewStock Yes OtherFactors Investigate Other Experimental Factors OxidationDetected->OtherFactors No ReviewHandling Review Sample Handling Procedures NewStock->ReviewHandling End Problem Resolved ReviewHandling->End

Caption: Troubleshooting workflow for inconsistent results.

References

Troubleshooting L-Methionylglycine degradation in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential degradation of L-Methionylglycine in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

A1: this compound (Met-Gly) is a dipeptide composed of L-methionine and glycine.[1][2] Dipeptides are sometimes used in cell culture media formulations to enhance the stability and solubility of certain amino acids.[3][4][5] For instance, dipeptides like L-alanyl-L-glutamine are used to provide a stable source of glutamine, which is prone to degradation in liquid media. While methionine is generally more stable than glutamine, using it in a dipeptide form like this compound could be part of a strategy to control its availability or to develop highly concentrated, pH-neutral feed streams in biopharmaceutical production.

Q2: My experimental results are inconsistent when using this compound. Could this be due to degradation?

A2: Yes, inconsistent experimental results can be a sign of compound instability in cell culture media. Degradation of this compound would lead to a lower effective concentration over time and the release of its constituent amino acids, L-methionine and glycine. This change in nutrient concentration could impact cell growth, metabolism, and the production of biologics, leading to variability between experiments.

Q3: What are the primary causes of this compound degradation in cell culture?

A3: The degradation of peptides like this compound in cell culture can be attributed to two main factors:

  • Enzymatic Degradation: Cells can release peptidases and proteases into the culture medium that can cleave the peptide bond between methionine and glycine. The rate and extent of this degradation can vary significantly between different cell lines.

  • Chemical Instability: The stability of the dipeptide can be influenced by the physicochemical conditions of the culture medium, such as pH, temperature (incubation at 37°C), and exposure to light. Reactive components in the media or serum can also contribute to degradation.

Q4: How can I determine if this compound is degrading in my specific cell culture system?

A4: To assess the stability of this compound, you can perform a stability study. This involves incubating the dipeptide in your complete cell culture medium (both with and without cells) under your standard experimental conditions (e.g., 37°C, 5% CO2). You would then collect aliquots at various time points (e.g., 0, 6, 12, 24, 48 hours) and analyze the concentration of the intact this compound using an analytical method like High-Performance Liquid Chromatography (HPLC). A decrease in the concentration of the parent compound over time is indicative of degradation.

Q5: What are the potential consequences of this compound degradation?

A5: The consequences of degradation can include:

  • Altered Nutrient Availability: The controlled release of methionine and glycine may be disrupted, leading to either a depletion or a bolus of these amino acids, which could affect cell growth and productivity.

  • Formation of Byproducts: Degradation can lead to the formation of unintended byproducts that may have unforeseen effects on the cells or the process.

  • Inconsistent Results: As the effective concentration of the dipeptide changes over the course of an experiment, it can lead to poor reproducibility.

Troubleshooting Guide

If you suspect this compound degradation is affecting your experiments, use this guide to systematically troubleshoot the issue.

Problem 1: Inconsistent Cell Growth or Productivity
  • Possible Cause: The concentration of available this compound is fluctuating due to degradation, leading to inconsistent nutrient supply.

  • Recommended Action:

    • Perform a Stability Study: Follow the protocol outlined in the "Experimental Protocols" section to quantify the rate of degradation in your specific system.

    • Prepare Fresh Media: Prepare media containing this compound immediately before use to minimize degradation during storage.

    • Optimize Dosing Strategy: If degradation is rapid, consider a fed-batch strategy where small, fresh amounts of this compound are added to the culture at regular intervals.

Problem 2: Unexpected Cellular Toxicity or Changes in Metabolism
  • Possible Cause: Degradation products of this compound or a rapid release of methionine could be causing unexpected cellular responses.

  • Recommended Action:

    • Analyze for Degradants: Use analytical techniques like LC-MS to identify potential degradation products in your spent media.

    • Assess Toxicity of Constituent Amino Acids: Run control experiments with concentrations of L-methionine and glycine equivalent to what would be released from the complete degradation of the dipeptide to see if they cause similar effects.

    • Evaluate a Different Dipeptide: Consider testing other stable dipeptides that provide methionine to see if the issue is specific to the glycine conjugate.

Problem 3: HPLC Analysis Shows Decreasing Concentration of this compound Over Time
  • Possible Cause: Confirmed chemical or enzymatic degradation of the dipeptide.

  • Recommended Action:

    • Differentiate Between Chemical and Enzymatic Degradation: Compare the degradation rate in complete media without cells to the rate in media with cells. Faster degradation in the presence of cells points to enzymatic activity.

    • For Chemical Instability:

      • Review media composition for reactive components.

      • Ensure the pH of the medium is stable throughout the culture period.

      • Protect the media from light by using amber bottles or covering flasks with foil.

    • For Enzymatic Instability:

      • If possible for your application, consider using a serum-free medium, as serum is a major source of peptidases.

      • Investigate cell lines known for lower extracellular peptidase activity.

Quantitative Data Summary

The stability of dipeptides in cell culture is influenced by several factors. The following table summarizes these factors and their potential impact.

FactorPotential Impact on this compound StabilityTypical Range/ConditionReference
Temperature Higher temperatures accelerate chemical degradation rates.37°C (standard incubation)
pH Extreme pH values can catalyze the hydrolysis of the peptide bond.7.2 - 7.4 (typical for cell culture)
Cell Type & Density Higher cell density can lead to increased secretion of peptidases, accelerating enzymatic degradation.Varies by experiment
Serum Concentration Serum is a significant source of proteases and peptidases.0% - 20%
Light Exposure Photosensitive compounds can degrade upon exposure to light.Varies by lab practice
Media Components Reactive oxygen species or other reactive components can lead to oxidative or other chemical degradation.Varies by media formulation

Experimental Protocols

Protocol 1: this compound Stability Assay

This protocol determines the stability of this compound in a specific cell culture medium over time.

Materials:

  • Complete cell culture medium (with and without serum, as required)

  • This compound

  • Sterile microcentrifuge tubes or a 96-well plate

  • Calibrated incubator (37°C, 5% CO2)

  • HPLC system for analysis

Methodology:

  • Preparation: Prepare a solution of this compound in your complete cell culture medium at the final working concentration.

  • Aliquoting: Dispense aliquots of the prepared medium into sterile tubes or wells. Prepare two sets:

    • Test Group: Inoculate with your cells at the desired density.

    • Control Group: Keep as complete medium only (no cells) to assess abiotic degradation.

  • Incubation: Place all samples in a 37°C, 5% CO2 incubator.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one aliquot from each group.

  • Sample Processing:

    • Immediately centrifuge the "Test Group" samples to pellet the cells.

    • Collect the supernatant.

    • To stop further degradation, add an equal volume of cold acetonitrile to precipitate proteins and enzymes.

    • Centrifuge the samples to clarify and transfer the supernatant to HPLC vials.

  • Analysis: Analyze the samples using a validated HPLC method (see Protocol 2) to quantify the remaining concentration of intact this compound.

  • Data Interpretation: Plot the concentration of this compound versus time for both groups. A decline in concentration indicates degradation.

Protocol 2: HPLC Quantification of this compound

This protocol provides a general method for the quantification of this compound using reversed-phase HPLC with UV detection. This method may require optimization for your specific equipment and media matrix.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound standard

Methodology:

  • Standard Curve Preparation: Prepare a series of standards of this compound in a mixture of culture medium and acetonitrile (1:1) to match the sample matrix.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 20 µL

    • Gradient: A typical gradient might be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 50% B

      • 15-17 min: 50% to 95% B

      • 17-20 min: Hold at 95% B

      • 20-22 min: 95% to 5% B

      • 22-27 min: Hold at 5% B (re-equilibration)

  • Analysis: Inject the prepared standards and samples.

  • Quantification: Identify the peak corresponding to this compound based on the retention time of the standard. Construct a standard curve by plotting peak area against concentration. Use the regression equation from the standard curve to calculate the concentration of this compound in your unknown samples.

Visualizations

TroubleshootingWorkflow Start Inconsistent Results Observed CheckDegradation Is this compound degrading? Start->CheckDegradation StabilityAssay Perform Stability Assay (Protocol 1) CheckDegradation->StabilityAssay Yes TroubleshootOther Investigate Other Experimental Variables (e.g., cell viability, reagent quality) CheckDegradation->TroubleshootOther No DegradationConfirmed Degradation Confirmed? StabilityAssay->DegradationConfirmed NoDegradation No Significant Degradation DegradationConfirmed->NoDegradation No DifferentiateCause Differentiate Cause: Chemical vs. Enzymatic DegradationConfirmed->DifferentiateCause Yes NoDegradation->TroubleshootOther End Resolution TroubleshootOther->End Chemical Primarily Chemical DifferentiateCause->Chemical Enzymatic Primarily Enzymatic DifferentiateCause->Enzymatic ChemActions Actions: - Prepare fresh media - Protect from light - Check pH stability Chemical->ChemActions EnzActions Actions: - Use serum-free media - Optimize cell density - Consider fed-batch Enzymatic->EnzActions ChemActions->End EnzActions->End

Caption: Troubleshooting workflow for this compound degradation.

DegradationPathways MetGly This compound (Intact Dipeptide) Enzymatic Enzymatic Hydrolysis (Peptidases) MetGly->Enzymatic Chemical Chemical Hydrolysis MetGly->Chemical Products Degradation Products: L-Methionine + Glycine Enzymatic->Products Chemical->Products Factors Influencing Factors: - High Temperature - Extreme pH - Reactive Species Factors->Chemical

Caption: Potential degradation pathways for this compound.

StabilityAssayWorkflow Start Prepare Media with This compound Aliquot Aliquot into two groups: + Cells (Test) - Cells (Control) Start->Aliquot Incubate Incubate at 37°C, 5% CO2 Aliquot->Incubate Sample Sample at Time Points (0, 2, 4, 8... hours) Incubate->Sample Process Process Samples: - Centrifuge - Quench with Acetonitrile Sample->Process Analyze Analyze by HPLC Process->Analyze End Plot Concentration vs. Time Analyze->End

Caption: Experimental workflow for the this compound stability assay.

References

Technical Support Center: Enhancing L-Methionylglycine Signal in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of L-Methionylglycine (Met-Gly) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the signal of this dipeptide in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a weak signal for this compound in my LC-MS analysis?

A weak signal for this compound can stem from several factors. One of the most common is the choice of mobile phase additive. Trifluoroacetic acid (TFA), often used to improve chromatographic peak shape, is a known strong suppressor of the MS signal for peptides.[1] Other potential causes include suboptimal ionization source parameters, inadequate sample concentration, or the presence of contaminants that interfere with ionization.

Q2: What is the "TFA signal suppression effect" and how does it impact my analysis?

Trifluoroacetic acid (TFA) is a strong ion-pairing agent that can significantly reduce the signal intensity of peptides in electrospray ionization (ESI) mass spectrometry.[1][2][3] This "signal suppression effect" occurs because TFA forms strong ion pairs with the positively charged analyte molecules in the gas phase, neutralizing them and preventing their detection by the mass spectrometer. This can lead to a dramatic decrease in sensitivity, making it difficult to detect and quantify low-abundance analytes like this compound.[2]

Q3: What are the recommended mobile phase additives to enhance the this compound signal?

For LC-MS applications, formic acid (FA) is the most commonly recommended alternative to TFA. It provides good protonation for positive mode ESI without causing the severe signal suppression associated with TFA. Additionally, the use of glycine as a mobile phase additive has been shown to mitigate the ion-suppressing effects of other mobile phase components and can boost the signal intensity of peptides.

Q4: Can I use ion-pairing reagents other than TFA?

Yes, other ion-pairing reagents can be used, but they must be volatile and compatible with mass spectrometry. Weaker ion-pairing agents are generally preferred to minimize signal suppression. It's crucial to use the minimum effective concentration of any ion-pairing reagent.

Q5: How does the cone voltage affect the signal intensity of this compound?

The cone voltage (also known as orifice voltage or declustering potential) is a critical parameter that influences the transmission of ions from the atmospheric pressure region of the ion source to the vacuum region of the mass analyzer. Optimizing the cone voltage can significantly impact the signal intensity of your analyte. A lower cone voltage generally favors the transmission of the intact molecular ion ([M+H]⁺), while a higher cone voltage can lead to in-source fragmentation, which might be useful for structural confirmation but can decrease the signal of the primary ion. The optimal cone voltage is compound-dependent and needs to be determined empirically.

Troubleshooting Guide

Issue: Low Signal Intensity of this compound

This guide provides a systematic approach to troubleshooting and resolving low signal intensity for this compound in your mass spectrometry experiments.

Troubleshooting_Low_Signal start Low this compound Signal check_mobile_phase 1. Review Mobile Phase Composition start->check_mobile_phase is_tfa Is TFA present? check_mobile_phase->is_tfa replace_tfa Replace TFA with 0.1% Formic Acid is_tfa->replace_tfa Yes optimize_source 2. Optimize Ion Source Parameters is_tfa->optimize_source No check_glycine Consider adding 1-2 mM Glycine to the mobile phase replace_tfa->check_glycine check_glycine->optimize_source cone_voltage Optimize Cone Voltage (e.g., 20-40 V) optimize_source->cone_voltage gas_temp Optimize Nebulizer Gas Flow and Temperature cone_voltage->gas_temp sample_prep 3. Evaluate Sample Preparation gas_temp->sample_prep concentration Is sample concentration adequate? sample_prep->concentration increase_conc Increase sample concentration concentration->increase_conc No check_contaminants Check for contaminants (salts, detergents) concentration->check_contaminants Yes increase_conc->check_contaminants end Signal Enhanced check_contaminants->end

Caption: Troubleshooting workflow for low this compound signal.

Data Presentation

The following tables summarize the expected impact of different mobile phase additives and instrument parameters on the signal intensity of a dipeptide like this compound, based on general observations for peptides in mass spectrometry.

Table 1: Illustrative Comparison of Mobile Phase Additives on Dipeptide Signal Intensity

Mobile Phase AdditiveConcentrationExpected Relative Signal IntensityRemarks
Trifluoroacetic Acid (TFA)0.1%LowStrong signal suppression is commonly observed.
Formic Acid (FA)0.1%HighGenerally provides good signal in ESI-MS.
Formic Acid (FA) + Glycine0.1% FA + 2 mM GlycineVery HighGlycine can mitigate ion suppression and enhance signal.
Acetic Acid0.1%ModerateWeaker acid than formic acid, may result in slightly lower signal.

Table 2: Illustrative Effect of Cone Voltage on this compound Signal Intensity

Cone Voltage (V)Expected Relative Signal Intensity of [M+H]⁺Expected Fragmentation
10ModerateMinimal
20HighLow
30HighLow to Moderate
40ModerateModerate
50LowHigh
60Very LowExtensive

Note: The optimal cone voltage is instrument-dependent and should be determined empirically for your specific system and analyte.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound with Formic Acid

This protocol outlines a general procedure for the quantitative analysis of this compound using a triple quadrupole mass spectrometer.

Protocol_FA cluster_prep Sample Preparation cluster_lc LC Conditions cluster_ms MS/MS Conditions sample This compound Standard/Sample dissolve Dissolve in Mobile Phase A sample->dissolve filter Filter (0.22 µm) dissolve->filter column C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) filter->column ionization Electrospray Ionization (ESI), Positive Mode column->ionization mobile_phase_a A: 0.1% Formic Acid in Water mobile_phase_b B: 0.1% Formic Acid in Acetonitrile gradient Gradient Elution (e.g., 5-95% B over 10 min) flow_rate Flow Rate: 0.3 mL/min column_temp Column Temp: 40 °C mrm Multiple Reaction Monitoring (MRM) transition Precursor > Product Ion (e.g., m/z 207.1 > 132.1) cone_voltage Optimize Cone Voltage (e.g., 25 V) collision_energy Optimize Collision Energy

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Protocol 2: Enhancing Signal with Glycine Additive

To potentially boost the signal of this compound, especially when ion suppression is suspected, consider the following modification to your mobile phase preparation.

  • Prepare Mobile Phase A: To your solution of 0.1% formic acid in water, add glycine to a final concentration of 2 mM.

  • Prepare Mobile Phase B: 0.1% formic acid in acetonitrile (no glycine added).

  • Equilibrate the System: Thoroughly equilibrate the LC system with the modified mobile phase A before starting your analytical run.

  • Run Analysis: Proceed with the LC-MS/MS analysis as described in Protocol 1.

The addition of glycine has been shown to enhance the signal of peptides by mitigating ion suppression effects.

Signaling Pathways and Logical Relationships

The following diagram illustrates the proposed mechanism by which formic acid and glycine enhance the signal of this compound in ESI-MS compared to TFA.

Signal_Enhancement_Mechanism cluster_tfa With TFA cluster_fa With Formic Acid cluster_glycine With Glycine Additive MetGly_TFA [Met-Gly + H]⁺ + TFA⁻ IonPair Strong Ion Pair Formation MetGly_TFA->IonPair Neutralization Gas-Phase Neutralization IonPair->Neutralization LowSignal Low Signal Neutralization->LowSignal MetGly_FA [Met-Gly + H]⁺ + HCOO⁻ WeakIonPair Weak Ion Pair Formation MetGly_FA->WeakIonPair Dissociation Easy Gas-Phase Dissociation WeakIonPair->Dissociation HighSignal_FA High Signal Dissociation->HighSignal_FA MetGly_Gly [Met-Gly + H]⁺ Glycine_Proton_Scavenger Glycine as a Proton Scavenger for Suppressing Agents MetGly_Gly->Glycine_Proton_Scavenger Enhanced_Desolvation Enhanced Desolvation and Ionization Glycine_Proton_Scavenger->Enhanced_Desolvation VeryHighSignal Very High Signal Enhanced_Desolvation->VeryHighSignal

References

Technical Support Center: L-Methionylglycine Interference in Colorimetric Protein Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting interference in colorimetric protein assays. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges when quantifying proteins in the presence of the dipeptide L-Methionylglycine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my protein assay?

A1: this compound is a dipeptide composed of the amino acids L-methionine and L-glycine. Its presence in a sample can lead to inaccurate protein concentration measurements in common colorimetric assays. The interference arises because the chemical properties of the dipeptide or its constituent amino acids can mimic the reactions that these assays use to detect proteins.

Q2: Which colorimetric protein assays are most likely to be affected by this compound?

A2: The degree of interference depends on the assay's chemical principle:

  • BCA (Bicinchoninic Acid) and Lowry Assays: These assays are susceptible to interference. They are based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) by peptide bonds and certain amino acid side chains.[1][2][3][4] The peptide bond in this compound can contribute to this reaction, leading to an overestimation of protein concentration.

  • Bradford Assay: This assay is generally less susceptible to interference from small peptides like this compound. The assay relies on the binding of Coomassie dye to larger proteins, primarily interacting with basic and aromatic amino acid residues.[5] Dipeptides are typically too small to cause a significant color change.

Q3: How can I determine if this compound is interfering with my assay?

A3: To check for interference, run a control experiment where you perform the assay on a sample containing this compound in the same buffer as your protein sample, but without the protein. If you observe a significant color change or absorbance reading in this control, it indicates interference.

Troubleshooting Guides

Problem 1: My protein concentration appears unexpectedly high when using the BCA or Lowry assay.
  • Possible Cause: Interference from this compound in your sample is contributing to the colorimetric signal, leading to an overestimation of the protein concentration. The peptide bond in the dipeptide can reduce Cu²⁺ to Cu⁺, the first step in both the BCA and Lowry assays.

  • Troubleshooting Steps:

    • Run a Buffer Blank: Prepare a blank containing all the components of your sample buffer, including this compound, but without your protein of interest. Use this to zero your spectrophotometer.

    • Create a Standard Curve with the Interfering Substance: Prepare your protein standards (e.g., BSA) in the same buffer containing the same concentration of this compound as your samples. This can help to compensate for the background signal.

    • Switch to a Different Assay: Consider using the Bradford assay, as it is less prone to interference from small peptides.

    • Sample Precipitation: If the above steps are not feasible or effective, you can remove this compound from your sample by precipitating the protein. Trichloroacetic acid (TCA) or acetone precipitation are common methods. After precipitation, the protein pellet is washed and then resolubilized in a buffer compatible with the assay.

Problem 2: I am using the Bradford assay, but my results are still inconsistent.
  • Possible Cause: While the Bradford assay is less likely to be affected by this compound, other components in your sample buffer could be causing interference. High concentrations of detergents or a pH mismatch between your sample and the assay reagent can affect the results.

  • Troubleshooting Steps:

    • Check Buffer Compatibility: Ensure all components of your sample buffer are compatible with the Bradford assay. Refer to the manufacturer's compatibility table.

    • Dilute Your Sample: If your protein concentration is high enough, diluting the sample can reduce the concentration of the interfering substance to a non-interfering level.

    • Use a Compatible Standard: Always prepare your protein standards in the same buffer as your samples to ensure consistency.

Quantitative Data Summary

The following table provides an illustrative summary of the potential interference of this compound in common colorimetric protein assays. The values are hypothetical and intended to demonstrate the relative impact based on the known chemical mechanisms of the assays. Actual interference levels may vary depending on experimental conditions.

AssayThis compound ConcentrationExpected Interference LevelMechanism of Interference
Bradford 1 mg/mLLowDipeptide is too small for significant dye binding.
BCA 1 mg/mLModerate to HighThe peptide bond reduces Cu²⁺ to Cu⁺.
Lowry 1 mg/mLModerateThe peptide bond reduces Cu²⁺ to Cu⁺.

Experimental Protocols

Bradford Protein Assay Protocol
  • Prepare Reagents: Prepare the Bradford reagent according to the manufacturer's instructions. Prepare a series of protein standards (e.g., 0.1 to 1.0 mg/mL BSA) diluted in the same buffer as your samples.

  • Sample Preparation: Dilute your unknown protein samples to a concentration that falls within the linear range of your standard curve.

  • Assay Procedure:

    • Pipette 5 µL of each standard and unknown sample into separate microplate wells.

    • Add 250 µL of the Bradford reagent to each well.

    • Incubate at room temperature for 5 minutes.

  • Measurement: Measure the absorbance at 595 nm using a microplate reader.

  • Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the protein concentration of your unknown samples.

BCA Protein Assay Protocol
  • Prepare Working Reagent: Prepare the BCA working reagent by mixing BCA Reagent A and Reagent B according to the kit's instructions (typically a 50:1 ratio).

  • Prepare Standards and Samples: Prepare a series of protein standards (e.g., 20 to 2000 µg/mL BSA) in your sample buffer. Dilute your unknown samples to an appropriate concentration.

  • Assay Procedure:

    • Add 25 µL of each standard and unknown sample to separate microplate wells.

    • Add 200 µL of the BCA working reagent to each well and mix thoroughly.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm.

  • Analysis: Create a standard curve and calculate the concentration of your unknown samples.

Lowry Protein Assay Protocol
  • Prepare Reagents: Prepare the Lowry reagent solutions as specified by the manufacturer. This typically involves an alkaline copper solution and a dilute Folin-Ciocalteu reagent.

  • Prepare Standards and Samples: Prepare protein standards and dilute your unknown samples in a compatible buffer.

  • Assay Procedure:

    • To 0.5 mL of each standard and sample, add 5 mL of the alkaline copper solution and mix well.

    • Incubate at room temperature for 10 minutes.

    • Add 0.5 mL of the Folin-Ciocalteu reagent and mix immediately.

    • Incubate at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 750 nm.

  • Analysis: Plot a standard curve and determine the concentration of your unknown samples.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Assay Reagents mix Mix Samples/Standards with Reagent prep_reagents->mix prep_standards Prepare Protein Standards prep_standards->mix prep_samples Prepare Unknown Samples prep_samples->mix incubate Incubate mix->incubate measure Measure Absorbance incubate->measure plot Plot Standard Curve measure->plot calculate Calculate Concentration plot->calculate

Caption: General experimental workflow for colorimetric protein assays.

bca_mechanism protein Protein (Peptide Bonds) cu1 Cu⁺ (Cuprous Ion) protein->cu1 Reduction cu2 Cu²⁺ (Cupric Ion) (Alkaline Conditions) cu2->cu1 complex Purple-Colored Complex (Absorbance at 562 nm) cu1->complex Chelation bca 2x BCA Molecules bca->complex

Caption: Chemical principle of the Bicinchoninic Acid (BCA) assay.

troubleshooting_logic start Inaccurate Protein Concentration Reading check_assay Which assay are you using? start->check_assay bca_lowry BCA or Lowry check_assay->bca_lowry BCA / Lowry bradford Bradford check_assay->bradford Bradford interference_check Suspect this compound Interference? bca_lowry->interference_check other_interference Check for other interfering substances (e.g., detergents) bradford->other_interference interference_check->other_interference No solution1 Run controls with This compound interference_check->solution1 Yes solution4 Dilute sample or use compatible buffers other_interference->solution4 solution2 Switch to Bradford Assay solution1->solution2 solution3 Use protein precipitation to remove dipeptide solution1->solution3

Caption: Troubleshooting decision tree for assay interference.

References

Best practices for long-term storage of L-Methionylglycine solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the long-term storage of L-Methionylglycine solutions, troubleshooting guides for common issues, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of this compound solutions?

A1: For optimal long-term stability, it is highly recommended to store this compound solutions at -20°C or colder. To avoid degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into single-use volumes.

Q2: How should I prepare an this compound solution?

A2: this compound is slightly soluble in water. For initial dissolution, it is recommended to test the solubility with a small amount of the peptide first. Use sterile, purified water or a buffer with a pH between 5 and 7. Sonication can aid in dissolution. If solubility in aqueous solutions is low, a small amount of an organic solvent like DMSO can be used for initial solubilization, followed by slow, dropwise addition to the aqueous buffer with constant stirring.

Q3: What are the primary degradation pathways for this compound in solution?

A3: The primary degradation pathway for this compound in solution is the oxidation of the methionine residue. The thioether side chain of methionine is susceptible to oxidation, which converts it to methionine sulfoxide. This can be accelerated by exposure to oxygen, elevated temperatures, and certain buffer components.

Q4: Which buffer systems are recommended for this compound solutions?

A4: For general use, sterile phosphate or Tris buffers at a pH between 5 and 7 are recommended. It is crucial to use oxygen-free buffers if oxidation is a concern. Avoid buffers with components that can promote oxidation.

Q5: Can I store this compound solutions at room temperature or 4°C?

A5: Storage at room temperature is not recommended for solutions as it can lead to rapid degradation and potential microbial growth. For short-term storage (a few days), 4°C can be acceptable, but for any extended period, freezing is essential to maintain the integrity of the dipeptide.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation upon dissolution or after freezing - The concentration of the this compound solution may be too high. - The pH of the buffer may be close to the isoelectric point (pI) of the dipeptide. - The buffer composition may be incompatible.- Try dissolving the this compound at a lower concentration. - Adjust the pH of the buffer to be at least one unit away from the pI. - Consider using a different buffer system. - For solutions that precipitate after thawing, try re-dissolving with gentle warming or sonication. If this fails, the solution may need to be remade.
Discoloration of the solution (e.g., yellowing) - This may indicate oxidation or other chemical degradation of the this compound. - Contamination of the solution.- Prepare fresh solutions using high-purity this compound and sterile, oxygen-free buffers. - Store solutions protected from light. - Analyze the solution using a stability-indicating method like HPLC to identify degradation products.
Loss of biological activity or inconsistent experimental results - Degradation of the this compound, likely due to oxidation. - Improper storage conditions (e.g., repeated freeze-thaw cycles). - Incorrect concentration of the solution.- Prepare fresh solutions from a new stock of this compound. - Ensure proper aliquoting and storage at -20°C or colder. - Verify the concentration of the solution using a suitable analytical method. - Perform a stability study to determine the rate of degradation under your experimental conditions.

Data on Storage Conditions

Due to the limited availability of specific long-term stability data for this compound solutions, the following table provides generalized recommendations based on best practices for methionine-containing peptides. Researchers should perform their own stability studies for critical applications.

Storage Temperature Recommended Duration Key Considerations
Room Temperature (~25°C)Not RecommendedProne to rapid degradation and microbial growth.
Refrigerated (2-8°C)Up to a few daysSuitable for short-term storage of working solutions. Protect from light.
Frozen (-20°C)Months to a yearRecommended for long-term storage. Aliquot to avoid freeze-thaw cycles.
Ultra-low Temperature (-80°C)Over a yearOptimal for very long-term storage to minimize any potential degradation.

Experimental Protocols

Protocol for Preparing this compound Solution
  • Preparation: Allow the lyophilized this compound powder to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile container.

  • Initial Dissolution: Add a small amount of sterile, purified water or a recommended buffer (e.g., phosphate buffer, pH 6.5) to the powder.

  • Solubilization: Gently vortex or sonicate the mixture to aid dissolution. If the peptide does not fully dissolve, consider the troubleshooting steps for solubility issues.

  • Final Volume: Once dissolved, add the remaining buffer to reach the final desired concentration.

  • Sterilization (Optional): If required for the application, filter the solution through a 0.22 µm sterile filter.

  • Aliquoting and Storage: Dispense the solution into single-use, sterile cryovials and store immediately at -20°C or -80°C.

Protocol for Assessing Solution Stability by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for monitoring the stability of this compound solutions. Method optimization will be required.

  • Sample Preparation: At each time point of the stability study, thaw an aliquot of the this compound solution. Dilute the sample to an appropriate concentration for HPLC analysis using the mobile phase.

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reverse-phase column is typically used for peptide analysis.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is used to elute the this compound and any degradation products. A typical gradient might be 5% to 50% Mobile Phase B over 20 minutes.

  • Detection: Monitor the elution profile at a wavelength of 214 nm or 220 nm.

  • Data Analysis: The stability is assessed by measuring the decrease in the peak area of the intact this compound and the increase in the peak areas of any degradation products over time.

Visualizations

degradation_pathway L_Met_Gly This compound Met_Sulfoxide_Gly This compound Sulfoxide L_Met_Gly->Met_Sulfoxide_Gly Oxidation Oxidant Oxidizing Agent (e.g., O2, H2O2) Oxidant->Met_Sulfoxide_Gly

Caption: Chemical degradation pathway of this compound.

troubleshooting_workflow start Issue with this compound Solution check_solubility Is the peptide fully dissolved? start->check_solubility solubility_steps Troubleshoot Solubility: - Lower concentration - Adjust pH - Use co-solvent check_solubility->solubility_steps No check_appearance Is the solution clear and colorless? check_solubility->check_appearance Yes solubility_steps->start appearance_steps Troubleshoot Appearance: - Prepare fresh solution - Use oxygen-free buffer - Protect from light check_appearance->appearance_steps No check_activity Is biological activity as expected? check_appearance->check_activity Yes appearance_steps->start activity_steps Troubleshoot Activity: - Prepare fresh solution - Aliquot and freeze properly - Verify concentration check_activity->activity_steps No solution_ok Solution is likely stable check_activity->solution_ok Yes activity_steps->start

Caption: Troubleshooting workflow for this compound solutions.

Technical Support Center: Overcoming Challenges in L-Methionylglycine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Methionylglycine quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound (Met-Gly) is a dipeptide composed of the amino acids L-methionine and glycine.[1][2] Its accurate quantification is crucial in various fields, including metabolomics and nutritional research, to understand protein catabolism and nutrient absorption.[1]

Q2: What are the primary challenges in quantifying this compound in biological samples?

A2: The main challenges include:

  • Low endogenous concentrations: this compound is often present at very low levels in complex biological matrices.

  • Matrix effects: Components in biological samples like plasma or urine can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry.

  • Analyte stability: As a peptide, this compound is susceptible to enzymatic degradation in biological samples.

  • Physicochemical properties: Its polar nature can make it difficult to retain on traditional reversed-phase high-performance liquid chromatography (HPLC) columns.

Q3: Which analytical techniques are most suitable for this compound quantification?

A3: The most common and reliable methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) after derivatization. LC-MS/MS offers high sensitivity and selectivity, while HPLC-FLD is a robust alternative when derivatization is employed to enhance detection.[3][4]

Q4: How can I improve the stability of this compound in my samples?

A4: To prevent degradation, especially in plasma or serum, it is crucial to add protease inhibitors to the collection tubes. Samples should be processed quickly at low temperatures (e.g., on ice) and stored at -80°C for long-term stability. Multiple freeze-thaw cycles should be avoided.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during this compound quantification.

Issue 1: Poor Peak Shape or No Retention in Reversed-Phase HPLC

Q: I'm using a standard C18 column, but my this compound peak is broad, tailing, or eluting in the void volume. What can I do?

A: This is a common issue due to the polar nature of the dipeptide. Here are several troubleshooting steps:

  • Use a Different Column Chemistry:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed to retain polar analytes and can provide excellent separation for underivatized amino acids and small peptides.

    • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities, offering better retention for polar and charged molecules.

  • Modify the Mobile Phase:

    • Ion-Pairing Reagents: Adding an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase can improve retention and peak shape on C18 columns. However, be aware that these can suppress ionization in mass spectrometry.

  • Derivatization: Derivatizing the amino group of this compound with a hydrophobic reagent will increase its retention on a C18 column.

Issue 2: Low Signal Intensity or High Variability in LC-MS/MS Analysis

Q: My LC-MS/MS signal for this compound is weak and inconsistent between replicates. What are the likely causes and solutions?

A: This problem often points to matrix effects or issues with sample preparation.

  • Assess and Mitigate Matrix Effects:

    • Matrix Factor Evaluation: Perform post-extraction spike experiments to quantify the extent of ion suppression or enhancement.

    • Improved Sample Cleanup: A more rigorous sample preparation method can remove interfering matrix components. Transitioning from simple protein precipitation to Solid-Phase Extraction (SPE) is often effective.

    • Chromatographic Separation: Optimize your HPLC method to separate this compound from the regions where phospholipids and other interfering compounds elute.

  • Optimize Sample Preparation for Recovery:

    • Protein Precipitation: Ensure complete protein precipitation by testing different organic solvents (e.g., acetonitrile, methanol) and their ratios with the sample. Acidifying the sample can also improve precipitation.

    • Solid-Phase Extraction (SPE): Select an appropriate SPE sorbent. For a polar peptide like this compound, a mixed-mode or polymer-based sorbent may provide better recovery than a standard C18 sorbent.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS of this compound is the best way to compensate for variability in sample preparation and matrix effects, as it will behave almost identically to the analyte.

Issue 3: No or Low Signal with Fluorescence Detection after Derivatization

Q: I've derivatized my samples with o-phthalaldehyde (OPA), but I'm not seeing a fluorescent signal for this compound. What went wrong?

A: Several factors can lead to failed derivatization or signal loss.

  • Check Derivatization Reaction Conditions:

    • pH: OPA derivatization requires an alkaline pH (typically pH 9-10) to proceed efficiently. Ensure your reaction buffer is at the correct pH.

    • Reagent Stability: OPA reagent, especially when mixed with a thiol, has limited stability. Prepare it fresh daily.

    • Reaction Time: Allow sufficient time for the reaction to complete, but be aware that the derivatives themselves can be unstable over longer periods.

  • Quenching of Fluorescence:

    • Matrix Components: Some compounds in the sample matrix can quench the fluorescence of the OPA-derivatized product. Improved sample cleanup can help.

  • HPLC Conditions:

    • Mobile Phase pH: The stability of the fluorescent derivative can be pH-dependent. Ensure your mobile phase pH is compatible with the derivative.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of amino acids and small peptides using different analytical methods. These values can serve as a benchmark for your own experiments.

Table 1: Typical Performance of LC-MS/MS Methods for Amino Acid/Dipeptide Quantification in Plasma

ParameterTypical Value RangeReference
Linearity (R²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 - 10 µM
Accuracy (% Bias)± 15% (± 20% at LLOQ)
Precision (%RSD)< 15% (< 20% at LLOQ)
Recovery85 - 115%

Table 2: Typical Performance of HPLC-FLD (with OPA Derivatization) for Amino Acid Quantification

ParameterTypical Value RangeReference
Linearity (R²)> 0.99
Limit of Detection (LOD)0.02 - 0.20 ng/mL
Limit of Quantification (LOQ)0.04 - 0.40 ng/mL
Intraday Precision (%RSD)< 3%
Interday Precision (%RSD)< 8%
Recovery90 - 110%

Experimental Protocols

Detailed Protocol for this compound Quantification in Human Plasma by LC-MS/MS

This protocol is a representative method and may require optimization for your specific instrumentation and application.

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., this compound-¹³C₂,¹⁵N).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-5.1 min: 50% to 95% B

    • 5.1-7 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (example):

    • This compound: Q1 207.1 -> Q3 132.1

    • This compound-¹³C₂,¹⁵N (IS): Q1 210.1 -> Q3 134.1

3. Data Analysis and Quantification

  • Integrate the peak areas for the analyte and internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is_add Add Internal Standard plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Inject data Data Processing lcms->data quant Quantification data->quant troubleshooting_workflow start Low/No Signal in LC-MS/MS check_ms Check MS Performance (infuse standard) start->check_ms ms_fail MS Issue: Tune/Calibrate/Clean check_ms->ms_fail Fail check_chrom Check Chromatography (inject standard) check_ms->check_chrom Pass ms_ok MS OK chrom_fail Chromatography Issue: Check column, mobile phase, leaks check_chrom->chrom_fail Fail check_sample_prep Investigate Sample Prep and Matrix Effects check_chrom->check_sample_prep Pass chrom_ok Chromatography OK optimize_prep Optimize Sample Prep: - Improve recovery - Use SIL-IS - Enhance cleanup (SPE) check_sample_prep->optimize_prep signaling_pathway cluster_input Inputs cluster_cellular Cellular Processes met_gly This compound pept1 Peptide Transporter (e.g., PepT1) met_gly->pept1 mTOR mTOR Pathway met_gly->mTOR via Methionine Metabolism jak_stat JAK/STAT Pathway (Hypothesized, similar to Pro-Gly) pept1->jak_stat ? igf1 IGF-1 Expression jak_stat->igf1 ? protein_syn Protein Synthesis mTOR->protein_syn cell_growth Cell Growth mTOR->cell_growth

References

Method refinement for L-Methionylglycine analysis in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of L-Methionylglycine in complex biological samples. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis in complex samples challenging?

A1: this compound (Met-Gly) is a dipeptide composed of L-methionine and glycine.[1][2] Its analysis in complex samples like plasma, serum, or cell culture media is challenging due to its low endogenous concentrations, the presence of interfering substances (matrix effects), and its susceptibility to chemical modifications, particularly oxidation of the methionine residue.[3]

Q2: What are the most common analytical techniques for quantifying this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive technique for quantifying this compound.[4] This method offers high selectivity and specificity. High-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with reagents like o-phthalaldehyde (OPA) can also be used.

Q3: What is methionine oxidation and how can I prevent it during sample preparation?

A3: Methionine has a thioether side chain that is easily oxidized to methionine sulfoxide, resulting in a mass increase of +16 Da. This can occur during sample collection, storage, and preparation. To prevent this, it is crucial to handle samples quickly at low temperatures, use antioxidants or scavengers in extraction solutions, and avoid prolonged exposure to air.

Q4: What are matrix effects and how can they affect my results?

A4: Matrix effects are the alteration of ionization efficiency for the target analyte due to co-eluting compounds from the sample matrix. This can lead to ion suppression or enhancement, causing inaccurate quantification. It is essential to evaluate matrix effects during method development, for instance by comparing the analyte's response in a pure solution versus a post-extraction spiked matrix sample.

Q5: Is derivatization necessary for this compound analysis?

A5: Derivatization is not always necessary for LC-MS/MS analysis, as the mass spectrometer provides sufficient sensitivity and specificity. However, for HPLC with UV or fluorescence detection, pre-column or post-column derivatization with reagents like o-phthalaldehyde (OPA) is often required to enhance detection sensitivity.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Steps
Inefficient Extraction Optimize the protein precipitation step by testing different organic solvents (e.g., acetonitrile, methanol, or a mixture). Consider solid-phase extraction (SPE) for cleaner samples and better recovery.
Analyte Degradation Ensure samples are processed quickly and kept at low temperatures. Check for the presence of a +16 Da mass shift in your MS data, which would indicate oxidation. If oxidation is suspected, consider adding antioxidants to your extraction solvent.
Suboptimal LC-MS/MS Parameters Verify and optimize MS parameters, including precursor and product ion selection, collision energy, and source settings. Ensure the chromatographic method provides good retention and peak shape for this compound.
Poor Ionization Check the pH of your mobile phase. Acidic conditions (e.g., with 0.1% formic acid) generally promote good ionization in positive ion mode for peptides.
Issue 2: High Variability in Quantitative Results
Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Automate liquid handling steps where possible to minimize pipetting errors. Ensure consistent timing for all incubation and extraction steps.
Matrix Effects Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for matrix effects and variations in extraction recovery. If a SIL-IS is not available, perform a standard addition calibration for a subset of samples to assess the impact of the matrix.
Instability of Derivatized Product If using derivatization (e.g., with OPA), be aware that the derivatives can be unstable. Control the reaction time and temperature precisely and analyze the samples as soon as possible after derivatization.
Instrument Contamination Run blank injections between samples to check for carryover. If carryover is observed, optimize the autosampler wash method.
Issue 3: Peak Tailing or Poor Peak Shape in Chromatography
Possible Cause Troubleshooting Steps
Column Overload Dilute the sample and reinject. If the peak shape improves, the column was likely overloaded.
Secondary Interactions with Column Ensure the mobile phase pH is appropriate for the analyte and column. Sometimes, a small amount of a competing base in the mobile phase can improve peak shape for basic compounds.
Column Degradation Check the column's performance with a standard mixture. If performance is poor for all analytes, the column may need to be replaced or washed.
Inappropriate Mobile Phase Ensure the mobile phase is well-mixed and degassed. The organic solvent composition should be optimized for good retention and elution of this compound.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of dipeptides and amino acids in biological matrices using LC-MS/MS. These values can serve as a benchmark for method development for this compound.

Parameter Plasma/Serum Cell Culture Media Notes
Limit of Detection (LOD) 0.1 - 5 ng/mL0.5 - 10 ng/mLDependent on instrument sensitivity and sample cleanup efficiency.
Lower Limit of Quantification (LLOQ) 0.5 - 10 ng/mL1 - 25 ng/mLGenerally, the LLOQ should have a signal-to-noise ratio of at least 10.
Linearity (r²) > 0.99> 0.99A linear range of at least 3 orders of magnitude is typically achievable.
Recovery 80 - 110%85 - 115%Varies with the extraction method (protein precipitation vs. SPE).
Intra-day Precision (%CV) < 15%< 15%Assessed by analyzing replicate QC samples within the same day.
Inter-day Precision (%CV) < 15%< 15%Assessed by analyzing replicate QC samples on different days.

Experimental Protocols

Protocol 1: this compound Extraction from Plasma/Serum using Protein Precipitation
  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: In a microcentrifuge tube, add 100 µL of plasma/serum. If using an internal standard, add it at this step.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: Vortex briefly and inject the sample into the LC-MS/MS system.

Protocol 2: this compound Extraction from Adherent Cell Culture
  • Media Removal: Aspirate the cell culture medium from the well.

  • Cell Washing: Quickly wash the cells with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove any remaining media. Aspirate the PBS.

  • Metabolism Quenching & Extraction: Add 1 mL of ice-cold 80% methanol (LC-MS grade) to the well.

  • Cell Scraping: Use a cell scraper to detach the cells into the methanol solution.

  • Collection: Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Transfer: Transfer the supernatant containing the metabolites to a new tube.

  • Evaporation and Reconstitution: Dry the supernatant and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Complex Sample (Plasma, Cell Lysate) protein_precipitation Protein Precipitation (e.g., Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection evaporation Evaporation (Optional) supernatant_collection->evaporation reconstitution Reconstitution evaporation->reconstitution lc_msms LC-MS/MS Analysis reconstitution->lc_msms data_processing Data Processing & Quantification lc_msms->data_processing methionine_oxidation cluster_prevention Prevention Strategies MetGly This compound MetGly_Ox This compound Sulfoxide (+16 Da) MetGly->MetGly_Ox Oxidizing Agent (e.g., Air, Peroxides) MetGly_Ox->MetGly Reducing Agent (e.g., DTT - in some cases) strategy1 • Use of antioxidants/scavengers strategy2 • Low temperature processing strategy3 • Limit exposure to air methionine_degradation_pathway l_methionine L-Methionine sam S-Adenosyl-L-methionine (SAM) l_methionine->sam Methionine Adenosyltransferase sah S-Adenosyl-homocysteine (SAH) sam->sah Methyltransferase (Methyl group donor) homocysteine L-Homocysteine sah->homocysteine SAH Hydrolase cystathionine L-Cystathionine homocysteine->cystathionine Cystathionine β-synthase cysteine L-Cysteine cystathionine->cysteine protein_catabolism Protein Catabolism met_gly This compound protein_catabolism->met_gly Incomplete breakdown met_gly->l_methionine Further Proteolysis

References

Addressing poor cell viability with high concentrations of L-Methionylglycine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering poor cell viability when using high concentrations of L-Methionylglycine (Met-Gly) in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in cell culture?

This compound (Met-Gly) is a dipeptide composed of L-methionine and glycine.[1][2] In cell culture, dipeptides are often used as a more stable source of amino acids compared to their free forms. Free amino acids like methionine are essential for numerous cellular functions, including protein synthesis, methylation reactions, and the synthesis of polyamines.[3][4] this compound provides a stable and bioavailable source of these two amino acids for cultured cells.

Q2: Why am I observing decreased cell viability at high concentrations of this compound?

While methionine is an essential amino acid, high concentrations can be cytotoxic to cells.[5] this compound is hydrolyzed by cellular enzymes to release free L-methionine and glycine. Excessive intracellular L-methionine can lead to several detrimental effects:

  • Oxidative Stress: High levels of methionine metabolism can increase the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

  • Toxic Metabolites: The metabolic breakdown of excess methionine can produce toxic byproducts, such as homocysteine and S-adenosylhomocysteine (SAH), which can disrupt cellular processes.

  • Metabolic Imbalance: An overabundance of one amino acid can disrupt the overall amino acid homeostasis, potentially interfering with protein synthesis and other metabolic pathways.

  • Cell Cycle Arrest: High methionine levels have been shown to induce cell cycle arrest, inhibiting proliferation.

Q3: What are the common visual signs of this compound-induced cytotoxicity?

When cells are exposed to toxic concentrations of this compound, you may observe the following under a microscope:

  • A significant reduction in cell density compared to control cultures.

  • Changes in cell morphology, such as rounding up, detachment from the culture surface (for adherent cells), and the appearance of cellular debris.

  • Increased number of floating, non-adherent cells that appear dark and granulated under phase contrast.

  • A decrease in the rate of cell proliferation or a complete halt in cell division.

Q4: What is a safe concentration range for this compound?

The optimal and toxic concentrations of this compound are highly dependent on the specific cell line being used. Some cell lines are more sensitive to high methionine levels than others. It is critical to perform a dose-response experiment (e.g., an MTT or resazurin assay) to determine the IC50 (half-maximal inhibitory concentration) and establish a non-toxic working concentration for your specific experimental setup.

Troubleshooting Guide: Poor Cell Viability

This guide provides a systematic approach to diagnosing and solving issues of poor cell viability suspected to be caused by high concentrations of this compound.

Logical Flow for Troubleshooting

G start_node start_node decision_node decision_node process_node process_node solution_node solution_node end_node end_node A Start: Poor Cell Viability Observed B Confirm Viability Drop (Trypan Blue Exclusion Assay) A->B C Is viability significantly lower than control? B->C D Perform Dose-Response Experiment (MTT/XTT Assay) C->D Yes K Issue not related to Met-Gly. Troubleshoot other parameters (e.g., contamination, media quality) C->K No E Determine IC50 and Optimal Concentration Range D->E F Assess Mechanism: Apoptosis vs. Necrosis (Annexin V / PI Staining) E->F G Assess Oxidative Stress (ROS Assay, e.g., DCFDA) E->G H Optimize Experiment: Use lower, non-toxic concentration F->H I Consider Mitigation: Co-supplement with antioxidants (e.g., N-acetylcysteine) G->I J Problem Resolved H->J I->J

Caption: A step-by-step workflow for troubleshooting poor cell viability.

Quantitative Data Summary

The following table provides an example of data that could be generated from a dose-response experiment to determine the cytotoxic effects of this compound on a hypothetical cell line (e.g., MCF-7) after 48 hours of exposure. Actual results will vary based on the cell line, exposure time, and assay used.

This compound (mM)Cell Viability (%) (Mean ± SD)Observations
0 (Control)100 ± 4.5Healthy, confluent monolayer
198 ± 5.1No significant change in viability or morphology
585 ± 6.2Slight decrease in cell density
1062 ± 7.8Noticeable decrease in cell density, some rounded cells
2031 ± 5.5Significant cell death, many floating cells and debris
508 ± 3.1Near-complete cell death

Data is hypothetical and for illustrative purposes only.

Potential Signaling Pathway Disruption

High concentrations of L-methionine can disrupt normal metabolic pathways, leading to oxidative stress and apoptosis. The diagram below illustrates a simplified potential mechanism. Excess methionine is converted to S-Adenosylmethionine (SAM), and its metabolism leads to the production of homocysteine. High levels of homocysteine can induce oxidative stress by increasing the production of reactive oxygen species (ROS), which in turn can damage cellular components and trigger apoptotic pathways.

G input_node input_node pathway_node pathway_node stress_node stress_node outcome_node outcome_node MetGly High this compound Met ↑ Intracellular L-Methionine MetGly->Met Hydrolysis SAM ↑ S-Adenosylmethionine (SAM) Met->SAM MAT Hcy ↑ Homocysteine SAM->Hcy Transmethylation ROS ↑ Reactive Oxygen Species (ROS) Hcy->ROS Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis

Caption: Simplified pathway of L-Methionine induced cytotoxicity.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments to troubleshoot and characterize the effects of this compound.

Protocol 1: Dose-Response Curve using MTT Assay

This protocol determines the concentration of this compound that is toxic to your cells.

Objective: To determine the IC50 value of this compound for a specific cell line.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., 100 mM in sterile PBS or media, pH adjusted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

  • Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions (and a media-only control). Include at least three replicate wells for each concentration.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the concentration of this compound versus cell viability to determine the IC50 value.

Protocol 2: Assessment of Oxidative Stress using DCFDA Assay

This protocol measures the intracellular generation of reactive oxygen species (ROS).

Objective: To determine if high concentrations of this compound induce oxidative stress.

Materials:

  • 24- or 96-well black, clear-bottom plates

  • Your cell line of interest

  • This compound

  • 2',7'-dichlorofluorescin diacetate (DCFDA) probe

  • Positive control (e.g., H₂O₂)

  • Fluorescence microplate reader or fluorescence microscope

Methodology:

  • Cell Seeding: Seed cells in a black, clear-bottom plate and allow them to attach overnight.

  • Probe Loading: Wash the cells with warm PBS. Load the cells with DCFDA solution (typically 5-10 µM in serum-free media) and incubate for 30-60 minutes at 37°C in the dark. DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent DCF.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Treatment: Add fresh culture medium containing various concentrations of this compound and a positive control (e.g., H₂O₂).

  • Incubation: Incubate for the desired time period (e.g., 1, 4, or 24 hours).

  • Measurement: Measure the fluorescence intensity using a microplate reader (typically excitation ~485 nm, emission ~535 nm). Alternatively, visualize ROS production using a fluorescence microscope.

  • Analysis: Compare the fluorescence intensity of treated cells to the untreated control to determine the fold-increase in ROS production.

Protocol 3: Apoptosis vs. Necrosis Detection using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Objective: To characterize the mode of cell death induced by this compound.

Materials:

  • Your cell line of interest

  • 6-well plates or culture flasks

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Methodology:

  • Treatment: Seed cells and treat with the determined cytotoxic concentrations of this compound for the desired time. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1x Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Interpretation: Quantify the percentage of cells in each quadrant to determine the primary mechanism of cell death.

References

How to increase the stability of L-Methionylglycine in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Methionylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in experimental setups. Here you will find troubleshooting advice and frequently asked questions to address common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, helping you identify potential causes and implement effective solutions.

Problem Potential Cause Recommended Solution
Loss of this compound potency or concentration over time. Oxidation: The methionine residue is susceptible to oxidation, forming methionine sulfoxide. This can be accelerated by exposure to air (oxygen), light, or the presence of trace metal ions.Use Degassed Solvents: Prepare solutions using buffers that have been degassed by sonication or sparging with an inert gas like nitrogen or argon to minimize dissolved oxygen. • Work in an Inert Atmosphere: If possible, handle stock solutions and prepare experimental samples in a glove box or under a stream of inert gas. • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photo-oxidation. • Add Antioxidants: Consider adding antioxidants such as N-acetylcysteine or using a buffer containing a chelating agent like EDTA to sequester metal ions.
Hydrolysis: The peptide bond in this compound can be cleaved through hydrolysis, especially at non-optimal pH values and elevated temperatures.Optimize pH: Maintain the pH of the solution within a stable range, typically between 3 and 7. Avoid strongly acidic or alkaline conditions.[1] • Control Temperature: Store stock solutions at low temperatures (-20°C or -80°C) and perform experiments at the lowest feasible temperature to slow down hydrolysis.[2] • Use Appropriate Buffers: Employ buffers known to enhance peptide stability, such as citrate or acetate buffers, at the desired pH.
Unexpected peaks appear in analytical chromatography (e.g., HPLC). Formation of Degradation Products: The new peaks likely correspond to oxidation products (methionine sulfoxide) or hydrolysis products (L-methionine and glycine).Characterize Degradants: Use mass spectrometry (MS) coupled with HPLC to identify the mass of the unexpected peaks and confirm their identity as degradation products.[3] • Implement Stability-Indicating Method: Develop an HPLC method that can resolve this compound from its potential degradation products to accurately quantify its purity over time.[4][5]
Variability in experimental results between batches or over time. Inconsistent Storage and Handling: Differences in storage conditions (temperature, light exposure) or handling procedures (frequency of freeze-thaw cycles) can lead to varying levels of degradation.Standardize Protocols: Establish and adhere to a strict protocol for solution preparation, storage, and handling. • Aliquot Solutions: Prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation. • Monitor Stability: Regularly check the purity of your this compound stock solutions using a validated analytical method.
This compound Degradation Pathways

The primary chemical instability concerns for this compound are oxidation of the methionine residue and hydrolysis of the peptide bond.

cluster_main This compound Degradation cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis MetGly This compound MetGly_SO Methionine Sulfoxide Product MetGly->MetGly_SO Oxidizing Agents (O₂, light, metal ions) Met L-Methionine MetGly->Met H₂O, pH, Temp Gly Glycine MetGly->Gly H₂O, pH, Temp

Figure 1. Primary degradation pathways for this compound.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound solutions?

For long-term stability, it is recommended to store this compound solutions at -20°C or -80°C. To minimize degradation from repeated freeze-thaw cycles, solutions should be aliquoted into single-use volumes. For short-term storage, refrigeration at 2-8°C is acceptable, but stability should be monitored.

2. How does pH affect the stability of this compound?

The rate of hydrolysis of the peptide bond is pH-dependent. Generally, dipeptides are most stable in the pH range of 3-7. Strongly acidic (pH < 3) or alkaline (pH > 8) conditions can significantly accelerate the rate of hydrolysis.

3. What is the primary degradation product I should expect to see?

The most common degradation product is methionine sulfoxide, resulting from the oxidation of the methionine side chain. Depending on the conditions, you may also detect L-methionine and glycine, the products of peptide bond hydrolysis.

4. Can I autoclave solutions containing this compound?

Autoclaving is generally not recommended for peptides as the high temperatures can significantly accelerate hydrolysis and other degradation reactions. Sterile filtration using a 0.22 µm filter is the preferred method for sterilizing this compound solutions.

5. How can I monitor the stability of my this compound solution?

A stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, should be used. This method should be able to separate the intact this compound from its potential degradation products, allowing for accurate quantification of its purity over time.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general procedure for evaluating the chemical stability of this compound under various pH and temperature conditions.

1. Materials and Reagents

  • This compound (high purity)

  • HPLC-grade water, acetonitrile (ACN), and methanol (MeOH)

  • Trifluoroacetic acid (TFA) or formic acid (FA)

  • Phosphate, acetate, or citrate buffers at desired pH values (e.g., pH 3, 5, 7.4, 9)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • RP-HPLC system with UV detector

  • Analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)

  • Microcentrifuge tubes and HPLC vials

2. Procedure

2.1. Sample Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in each of the selected pH buffers.

  • Aliquot the solutions into multiple microcentrifuge tubes for each condition (pH and temperature) to be tested.

  • Store the tubes in the designated incubators or water baths.

2.2. Time-Point Analysis

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each condition.

  • If the samples were incubated at elevated temperatures, immediately place them on ice to halt further degradation.

  • Transfer the samples to HPLC vials for analysis.

2.3. RP-HPLC Analysis

  • Mobile Phase A: 0.1% TFA (or FA) in water

  • Mobile Phase B: 0.1% TFA (or FA) in ACN

  • Gradient: A typical gradient might be 5% to 95% B over 20-30 minutes. This will need to be optimized to achieve good separation between this compound and its degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 214 nm or 220 nm

  • Inject equal volumes of each sample onto the HPLC system.

3. Data Analysis

  • Identify the peak corresponding to intact this compound based on its retention time from the t=0 sample.

  • Integrate the peak area of the intact this compound at each time point.

  • Calculate the percentage of intact this compound remaining at each time point relative to the initial concentration at t=0.

  • Plot the percentage of remaining this compound versus time for each condition to determine the degradation rate.

Experimental Workflow for Stability Assessment

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (L-Met-Gly in Buffer) aliquot Aliquot for each Time Point and Condition prep_stock->aliquot incubate Incubate at Defined Temp & pH aliquot->incubate sample Sample at Time Points (t=0, t=x...) incubate->sample hplc RP-HPLC Analysis sample->hplc data Data Processing (% Remaining vs. Time) hplc->data

Figure 2. Workflow for assessing the stability of this compound.

Quantitative Data Summary

While specific kinetic data for this compound degradation is not extensively published, the following tables summarize the expected trends based on the known chemistry of methionine-containing peptides.

Table 1: Influence of pH on this compound Stability (Conceptual)
pHExpected Primary DegradationRelative Rate of HydrolysisNotes
< 3HydrolysisHighAcid-catalyzed hydrolysis of the peptide bond is significant.
3 - 7Oxidation / Slow HydrolysisLowGenerally the most stable pH range for dipeptides.
> 8Hydrolysis / OxidationHighBase-catalyzed hydrolysis of the peptide bond and oxidation of methionine can be accelerated.
Table 2: Influence of Temperature on this compound Stability (Conceptual)
Temperature (°C)Expected StabilityPrimary ConcernsRecommendations
-80 to -20HighFreeze-thaw cyclesAliquot into single-use volumes for long-term storage.
4ModerateSlow hydrolysis and oxidation over timeSuitable for short-term storage (days to weeks).
25 (Room Temp)LowAccelerated hydrolysis and oxidationAvoid prolonged storage at room temperature.
37Very LowRapid degradationUse fresh solutions for experiments at physiological temperatures.
Table 3: Effect of Additives on this compound Stability (Conceptual)
AdditivePotential EffectMechanism
Antioxidants (e.g., N-acetylcysteine)Increased StabilityScavenge reactive oxygen species, preventing methionine oxidation.
Chelating Agents (e.g., EDTA)Increased StabilitySequester trace metal ions that can catalyze oxidation reactions.
Inert Gas (e.g., Argon, Nitrogen)Increased StabilityDisplaces oxygen from the solution and headspace, minimizing oxidation.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Methionylglycine-related experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals avoid common artifacts and ensure the accuracy and reproducibility of their results.

I. Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis, purification, and analysis of this compound.

Issue 1: Unexpected peak with a +16 Da mass shift in Mass Spectrometry analysis.

Possible Cause: Oxidation of the methionine residue in this compound to methionine sulfoxide. This is a common artifact for methionine-containing peptides.[1][2]

Solution:

  • Minimize Oxidation During Sample Preparation:

    • Avoid harsh oxidizing agents. If oxidation is being studied, use controlled methods.[3][4]

    • Work at a low pH where possible, as this can reduce the rate of oxidation.[5]

    • Consider adding antioxidants to your buffers, but ensure they do not interfere with downstream applications.

  • Optimize Mass Spectrometry Conditions:

    • Be aware that electrospray ionization (ESI) can itself induce oxidation.

    • Corrosion or irregularities on stainless steel emitters can promote electrical discharge and subsequent oxidation. Re-polishing the emitter can mitigate this effect.

    • Reduce the electric field strength if possible to minimize discharge.

  • Confirming and Quantifying Oxidation:

    • Perform tandem MS (MS/MS) on the parent ion and the +16 Da peak. The fragmentation pattern can confirm the modification on the methionine residue. A characteristic loss of 64 Da (methanesulfenic acid) from the oxidized peptide is often observed.

    • To accurately quantify in vivo versus artifactual oxidation, consider using stable isotope labeling. One method involves oxidizing all unoxidized methionines with ¹⁸O-labeled hydrogen peroxide. This allows for differentiation from the ¹⁶O-containing in vivo oxidized peptides by a 2 Da mass difference.

Issue 2: Poor peak shape or multiple peaks in HPLC analysis.

Possible Cause: This can be due to a variety of factors including column degradation, sample overload, improper mobile phase, or the presence of impurities.

Solution:

  • Systematic Troubleshooting: Follow the "rule of one" by changing only one parameter at a time to isolate the problem.

  • Column Health:

    • Flush the column with a strong solvent to remove contaminants.

    • If peak splitting or broad peaks persist, it may indicate a void in the packing material at the column inlet, requiring column replacement.

    • Use a guard column to protect the analytical column from contaminants.

  • Mobile Phase and Sample Preparation:

    • Ensure the mobile phase is properly degassed to prevent bubbles in the system.

    • The sample should be fully dissolved in the mobile phase. This compound is slightly soluble in water.

    • Filter your sample before injection to remove particulates.

  • Method Parameters:

    • Review the injection volume to ensure you are not overloading the column.

    • Optimize the gradient and flow rate. For separating amino acids and their derivatives, ion-pair chromatography on a C18 column can be effective.

Issue 3: Low cell viability or unexpected biological activity in cell-based assays.

Possible Cause: The this compound stock may contain impurities from synthesis or degradation products. High concentrations of L-methionine have also been shown to inhibit cell growth in a p53-dependent manner.

Solution:

  • Verify Peptide Purity:

    • Always obtain a certificate of analysis (CoA) from the supplier that includes HPLC and mass spectrometry data.

    • Be aware of potential synthesis-related impurities such as deletion sequences, protecting group remnants (e.g., Fmoc), or cross-contamination with other peptides. Even small amounts of a highly active contaminant can lead to false-positive results.

  • Proper Stock Solution Preparation and Storage:

    • Prepare stock solutions in a suitable, sterile buffer. The stability of amino acids in solution is pH-dependent.

    • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Methionine in solution can oxidize over time, so freshly prepared solutions are recommended for sensitive experiments.

  • Dose-Response and Controls:

    • Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type.

    • Include appropriate controls, such as vehicle-only and untreated cells.

    • If using a commercial peptide, consider synthesizing a small batch in-house or from an independent vendor to confirm biological activity and rule out contamination.

II. Frequently Asked Questions (FAQs)

Q1: How should I store this compound? A: As a solid (lyophilized powder), this compound should be stored at -20°C or below, protected from moisture. In solution, it is best to prepare fresh solutions for each experiment. If storage in solution is necessary, use a sterile buffer, aliquot into single-use volumes, and store at -20°C or -80°C for short periods. Be aware that methionine can readily oxidize in solution.

Q2: What is the most common artifact when working with this compound? A: The most common artifact is the oxidation of the methionine residue to methionine sulfoxide. This results in a mass increase of 16 Da and can be induced by various factors, including sample handling, storage, and analytical techniques like electrospray mass spectrometry.

Q3: My this compound solution has a strong sulfur smell. Is this normal? A: A faint sulfurous odor can be characteristic of methionine-containing compounds. However, a strengthening odor over time in solution may indicate degradation. It is advisable to use freshly prepared solutions for optimal results.

Q4: What are potential impurities in commercially synthesized this compound? A: Impurities can arise from the solid-phase peptide synthesis (SPPS) process. These may include:

  • Deletion peptides: where an amino acid was not successfully coupled.

  • Insertion peptides: from the use of excess amino acid reagents.

  • Peptide-protection adducts: from incomplete removal of protecting groups.

  • Cross-contamination: from other peptides synthesized using the same equipment.

Q5: How does pH affect the stability of this compound? A: The stability of peptides and their constituent amino acids is influenced by pH. For methionine specifically, the ease of oxidation can be pH-dependent. While detailed stability studies for this compound across a wide pH range are not readily available, it is generally recommended to buffer solutions to a pH suitable for the specific experiment and to be mindful of potential degradation under highly acidic or basic conditions.

III. Quantitative Data Summary

Table 1: Factors Influencing Methionine Oxidation in Peptides
FactorObservationPotential Impact on this compoundReference(s)
Oxidizing Agents Hydrogen peroxide (H₂O₂) readily oxidizes methionine.High risk of artifactual oxidation if exposed.
Mass Spectrometry Electrospray ionization (ESI) can induce oxidation, especially with eroded emitters.A +16 Da peak (methionine sulfoxide) may be observed.
pH The ease of methionine oxidation can be influenced by pH.Stability may vary in different buffer systems.
Sample Preparation In-vitro oxidation is a known issue during peptide digest and sample handling.Oxidation can occur before analysis, complicating interpretation.
Storage Long-term storage of solutions can lead to oxidation.Freshly prepared solutions are recommended.
Table 2: Common Impurities in Synthetic Peptides
Impurity TypeDescriptionPotential Experimental ArtifactReference(s)
Deletion Peptides Missing one or more amino acid residues.Altered or no biological activity; incorrect mass.
Cross-Contaminants Presence of unrelated peptides from the synthesis facility.False-positive biological activity.
Protecting Group Adducts Residual chemical groups (e.g., Fmoc) from synthesis.Can elicit off-target biological responses.
Oxidized Peptides Methionine residue is oxidized to methionine sulfoxide.Altered biological activity; +16 Da mass shift.

IV. Experimental Protocols

Protocol 1: Detection of Methionine Oxidation using Mass Spectrometry
  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., water with 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Acquire a full scan mass spectrum using ESI-MS.

    • Look for the theoretical mass of this compound (C₇H₁₄N₂O₃S, monoisotopic mass: 206.07 Da) and a peak at +16 Da (222.07 Da).

  • MS/MS Confirmation:

    • Isolate the precursor ion at 222.07 Da.

    • Perform collision-induced dissociation (CID).

    • Analyze the fragment ions. Look for a characteristic neutral loss of 64 Da (methanesulfenic acid, CH₃SOH), which is indicative of oxidized methionine.

Protocol 2: Preventing Artifactual Methionine Oxidation During Analysis (MObBa Method Adaptation)

This protocol is adapted from a method for quantifying methionine oxidation by blocking unoxidized residues.

  • Sample Treatment: Before any lengthy incubation or analysis steps, treat the this compound sample with iodoacetamide (IAA) at a low pH.

  • Alkylation Reaction: The IAA will alkylate the sulfur atom of any unoxidized methionine residues. This prevents them from being oxidized later during sample preparation or analysis.

  • Analysis: Proceed with LC-MS/MS analysis. The alkylated this compound will have a different mass than both the original and the oxidized forms, allowing for clear differentiation. Any methionine sulfoxide detected was present before the alkylation step.

V. Visualizations

Oxidation_Pathway Oxidation of this compound MetGly This compound (Met-Gly) MetGlyOx Met-Gly Sulfoxide (+16 Da) MetGly->MetGlyOx Oxidizing Agent (e.g., H₂O₂, ESI Artifact)

Caption: Oxidation pathway of this compound to its sulfoxide form.

Troubleshooting_Workflow Troubleshooting Unexpected MS Peak Start Unexpected Peak in MS CheckMass Calculate Mass Shift Start->CheckMass IsPlus16 Is Mass Shift +16 Da? CheckMass->IsPlus16 Oxidation Probable Methionine Oxidation IsPlus16->Oxidation Yes OtherArtifact Investigate Other Artifacts (e.g., Impurity, Adduct) IsPlus16->OtherArtifact No ConfirmMSMS Confirm with MS/MS (Look for 64 Da loss) Oxidation->ConfirmMSMS

Caption: Workflow for troubleshooting an unexpected peak in mass spectrometry.

Experimental_Workflow General Experimental Workflow Purity 1. Verify Purity (HPLC, MS) Prep 2. Prepare Fresh Solution (Sterile Buffer) Purity->Prep Assay 3. Perform Experiment (e.g., Cell Culture) Prep->Assay Analysis 4. Analyze Results (e.g., LC-MS) Assay->Analysis Controls Include Proper Controls Assay->Controls

Caption: A logical workflow for experiments using this compound.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of L-Methionylglycine and N-acetylcysteine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases. This has spurred extensive research into the identification and characterization of effective antioxidant compounds. This guide provides a detailed comparison of the antioxidant activities of two such compounds: L-Methionylglycine, a dipeptide containing methionine, and N-acetylcysteine (NAC), a well-known antioxidant and mucolytic agent.

Mechanisms of Antioxidant Action

This compound: The antioxidant properties of this compound are primarily attributed to its methionine residue. Methionine, a sulfur-containing amino acid, can directly scavenge reactive oxygen species. The sulfur atom in the methionine side chain can be oxidized by ROS to form methionine sulfoxide. This oxidation is a reversible process, with the enzyme methionine sulfoxide reductase capable of reducing methionine sulfoxide back to methionine, allowing it to act as a catalytic antioxidant. Furthermore, methionine can serve as a precursor for the synthesis of S-adenosylmethionine (SAMe) and subsequently cysteine, which is a rate-limiting amino acid for the synthesis of the major intracellular antioxidant, glutathione (GSH). Studies on methionine-containing dipeptides suggest that when methionine is at the C-terminal position, as it is in this compound, the dipeptide exhibits antioxidant capacity similar to that of free methionine.

N-acetylcysteine (NAC): The principal antioxidant mechanism of N-acetylcysteine lies in its role as a precursor to L-cysteine, which is essential for the synthesis of glutathione.[1] By providing a readily available source of cysteine, NAC effectively boosts the intracellular levels of GSH.[1] Glutathione is a tripeptide that plays a crucial role in detoxifying harmful substances and neutralizing free radicals throughout the body. While NAC itself possesses a thiol group and can exhibit some direct radical scavenging activity, it is generally considered a weak direct antioxidant.[2] Its primary and most significant contribution to cellular antioxidant defense is through the replenishment of the glutathione pool.[3]

Quantitative Comparison of Antioxidant Activity

Direct comparative studies quantifying the antioxidant activity of this compound and N-acetylcysteine using the same assays are limited. However, by compiling data from various in vitro antioxidant assays, a comparative overview can be established. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are common metrics used to quantify antioxidant activity, with lower values indicating greater potency.

CompoundAssayEC50/IC50 ValueSource
Glycyl-L-methionine Peroxyl Radical Scavenging0.96 mg/mL[4]
N-acetylcysteine (NAC) DPPH Radical ScavengingQualitatively lower than N-acetylcysteine amide (NACA)

Note: Data for Glycyl-L-methionine is used as a proxy for this compound due to their structural similarity and the finding that C-terminal methionine dipeptides have comparable activity to free methionine.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

cluster_NAC N-acetylcysteine (NAC) Pathway NAC N-acetylcysteine Cysteine L-cysteine NAC->Cysteine Deacetylation GCL Glutamate-cysteine ligase (GCL) Cysteine->GCL gamma_GC γ-Glutamylcysteine GCL->gamma_GC GS Glutathione synthetase (GS) gamma_GC->GS Glutathione Glutathione (GSH) (Antioxidant) GS->Glutathione Glutamate Glutamate Glutamate->gamma_GC Glycine Glycine Glycine->GS

Caption: Glutathione synthesis pathway from N-acetylcysteine.

cluster_Met This compound Antioxidant Action MetGly This compound Methionine Methionine Residue MetGly->Methionine MetSO Methionine Sulfoxide Residue Methionine->MetSO Oxidation ROS Reactive Oxygen Species (ROS) ROS->Methionine MetSO->Methionine Reduction MSR Methionine Sulfoxide Reductase (MSR) MSR->MetSO

Caption: Direct radical scavenging by the methionine residue of this compound.

start Start prep_dpph Prepare DPPH• solution in methanol/ethanol start->prep_dpph prep_sample Prepare sample solutions at various concentrations start->prep_sample mix Mix DPPH• solution with sample solution prep_dpph->mix prep_sample->mix incubate Incubate in the dark (e.g., 30 minutes) mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % inhibition and IC50 measure->calculate end End calculate->end

Caption: Experimental workflow for the DPPH radical scavenging assay.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Radical Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. This solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test compounds (this compound, N-acetylcysteine) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent as the DPPH solution to create a series of concentrations.

  • Reaction Mixture: In a 96-well microplate or cuvettes, add a specific volume of the sample or standard solution to a defined volume of the DPPH solution. A blank containing only the solvent and the DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (typically 30 minutes) to allow the reaction to reach a steady state.

  • Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (approximately 517 nm) using a spectrophotometer or microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is measured spectrophotometrically.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution: The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution Preparation: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare solutions of the test compounds and a standard (e.g., Trolox) at various concentrations.

  • Reaction and Measurement: A small volume of the sample or standard is added to a larger volume of the ABTS•+ working solution. After a set incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation by ROS.

Protocol:

  • Cell Culture: Adherent cells, such as HepG2 or Caco-2, are seeded in a 96-well black microplate and cultured until they reach confluence.

  • Loading with DCFH-DA: The cells are washed with a buffer and then incubated with a solution containing DCFH-DA. The DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.

  • Treatment with Antioxidants: The cells are then treated with various concentrations of the test compounds (this compound, NAC) or a standard antioxidant like quercetin.

  • Induction of Oxidative Stress: After an incubation period, a pro-oxidant, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the cells to induce the generation of peroxyl radicals.

  • Fluorescence Measurement: The plate is immediately placed in a fluorescence microplate reader. The fluorescence is measured over time at excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. The increase in fluorescence corresponds to the oxidation of DCFH to the fluorescent DCF by ROS.

  • Data Analysis: The antioxidant capacity of the test compounds is determined by their ability to suppress the AAPH-induced fluorescence. The area under the fluorescence curve is calculated, and the results are often expressed as quercetin equivalents.

Conclusion

Both this compound and N-acetylcysteine demonstrate antioxidant properties, albeit through different primary mechanisms. This compound appears to function as a direct radical scavenger through its methionine residue, with an efficacy comparable to free methionine. In contrast, N-acetylcysteine's main contribution to antioxidant defense is indirect, serving as a robust precursor for the synthesis of glutathione, a cornerstone of the cell's endogenous antioxidant system.

For researchers and drug development professionals, the choice between these two compounds would depend on the specific application. This compound might be considered for applications requiring direct ROS scavenging, while NAC would be a prime candidate for therapies aimed at replenishing depleted glutathione stores and bolstering the overall cellular antioxidant capacity. Further head-to-head studies in relevant biological models are warranted to fully elucidate the comparative efficacy of these two promising antioxidant compounds.

References

L-Methionylglycine vs. L-Methionine: A Comparative Analysis of Their Effects on Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of essential amino acids and their derivatives on cellular processes is paramount. This guide provides an objective comparison of L-Methionylglycine and its parent amino acid, L-methionine, on cell proliferation, supported by experimental data and detailed protocols.

While both L-methionine and its dipeptide form, this compound, can serve as a source of methionine for cellular functions, their impact on cell proliferation can differ. Research indicates that L-methionine itself has a complex, often inhibitory, effect on the proliferation of various cancer cell lines. In contrast, studies on methionine-containing peptides, including by extension this compound, suggest they can effectively support cell proliferation in a manner comparable to free L-methionine.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of L-methionine and methionine-containing peptides on cell proliferation.

Table 1: Effect of L-Methionine on Cancer Cell Proliferation

Cell LineConcentrationTreatment DurationEffect on ProliferationReference
BXPC-3 (Pancreatic Cancer)5 mg/ml7 days31% reduction[1]
HPAC (Pancreatic Cancer)5 mg/ml7 days35% reduction[1]
MCF-7 (Breast Cancer)1-5 mg/mLNot specifiedInhibition of growth[2]
LNCaP (Prostate Cancer)1-5 mg/mLNot specifiedInhibition of growth[2]

Table 2: Effect of Methionine-Containing Peptides on Cell Proliferation

Cell LinePeptide SourceObservationReference
Ovine Myogenic Satellite CellsMethionine-containing peptidesCell proliferation occurred with responses ranging from 45% to 144% of the L-methionine response.[3]
C₂C₁₂ (Myogenic Cells)Methionine-containing peptidesSupported protein accretion, with responses from 29% to 123% of free L-methionine.
MAC-T (Mammary Epithelial Cells)Methionine-containing peptidesSupported protein accretion, with responses from 29% to 123% of free L-methionine.

Signaling Pathways and Experimental Workflows

The inhibitory effect of L-methionine on cancer cell proliferation is often linked to the p53 tumor suppressor pathway. High concentrations of L-methionine have been shown to suppress the expression of native p53, leading to cell cycle arrest.

L_Methionine L-Methionine (High Concentration) p53 Native p53 Expression L_Methionine->p53 suppresses Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest induces Proliferation_Inhibition Inhibition of Cell Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition

Caption: L-Methionine's inhibitory effect on cell proliferation.

Dipeptides are typically transported into the cell and then cleaved into their constituent amino acids by intracellular peptidases. This process makes the amino acids available for cellular processes, including protein synthesis and proliferation.

Dipeptide This compound (Dipeptide) Transport Peptide Transporter Dipeptide->Transport uptake via Cell_Membrane Cell Membrane Intracellular_Dipeptide Intracellular this compound Transport->Intracellular_Dipeptide Peptidases Intracellular Peptidases Intracellular_Dipeptide->Peptidases cleavage by Amino_Acids L-Methionine + Glycine Peptidases->Amino_Acids Cellular_Processes Protein Synthesis & Cell Proliferation Amino_Acids->Cellular_Processes utilized for

Caption: Cellular uptake and utilization of dipeptides.

Experimental Protocols

L-Methionine Treatment and Cell Proliferation Assay

Objective: To determine the effect of L-methionine on the proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., BXPC-3, HPAC, MCF-7, LNCaP)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • L-methionine solution (stock solution prepared in sterile water or PBS)

  • 96-well plates

  • Cell proliferation assay reagent (e.g., MTT, WST-1)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • L-Methionine Treatment: Prepare different concentrations of L-methionine in complete culture medium. Remove the existing medium from the wells and add 100 µL of the L-methionine-containing medium or control medium (without additional L-methionine).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours or 7 days).

  • Cell Proliferation Assay:

    • Add 10 µL of the cell proliferation assay reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition compared to the control group.

Peptide Utilization and Cell Proliferation Assay

Objective: To assess the ability of methionine-containing peptides to support cell proliferation.

Materials:

  • Cell lines (e.g., C₂C₁₂, MAC-T, ovine myogenic satellite cells)

  • Methionine-free cell culture medium

  • Desalted animal serum

  • L-methionine

  • Methionine-containing peptides (including this compound)

  • 24-well plates

  • DNA quantification kit

  • Protein quantification kit (e.g., BCA assay)

Procedure:

  • Cell Culture: Culture the cells in their standard growth medium until they reach the desired confluency.

  • Basal Medium Preparation: Prepare a basal medium consisting of methionine-free Dulbecco's modified Eagle's medium supplemented with 6% desalted animal serum.

  • Treatment Media Preparation: Prepare treatment media by supplementing the basal medium with either L-methionine or one of the methionine-containing peptides at a specific concentration.

  • Cell Incubation:

    • Wash the cells with a sterile buffer.

    • Incubate the cells in the prepared treatment media for 72 hours at 37°C in a humidified incubator with appropriate CO₂ levels.

  • Analysis of Protein Accretion and Cell Proliferation:

    • After incubation, harvest the cells.

    • Measure the total protein content using a protein quantification kit to determine protein accretion.

    • Measure the total DNA content using a DNA quantification kit as an indicator of cell proliferation.

  • Data Analysis: Compare the protein and DNA content of cells grown in peptide-supplemented media to those grown in L-methionine-supplemented media and the basal medium.

Conclusion

The available evidence suggests that L-methionine can have a dual role in cell proliferation. While it is an essential amino acid required for normal cell growth, high concentrations can inhibit the proliferation of certain cancer cells, often through a p53-dependent mechanism. Conversely, this compound, as a methionine-containing dipeptide, appears to be effectively utilized by cells to support proliferation, likely by providing a controlled intracellular release of L-methionine. This distinction is critical for researchers in fields such as cancer biology and drug development, where modulating cell proliferation is a key therapeutic goal. The choice between L-methionine and this compound in cell culture or therapeutic applications will depend on the specific context and the desired outcome on cell growth.

References

A Comparative Analysis of L-Methionylglycine and Other Dipeptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biochemical properties and performance of L-Methionylglycine against other notable dipeptides. The following analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Abstract

Dipeptides, composed of two amino acids linked by a peptide bond, are increasingly recognized for their diverse biological activities, offering potential therapeutic applications. This guide focuses on this compound (Met-Gly), a sulfur-containing dipeptide, and provides a comparative analysis with other dipeptides such as Glycyl-glycine (Gly-Gly), Carnosine (β-alanyl-L-histidine), and various methionine-containing and antioxidant dipeptides. The comparison encompasses key performance areas including antioxidant capacity, anti-inflammatory effects, and cellular uptake kinetics. All quantitative data is presented in structured tables, and detailed experimental protocols for the cited studies are provided. Furthermore, relevant signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.

Introduction to this compound

This compound is a dipeptide composed of the amino acids L-methionine and glycine[1]. As a sulfur-containing peptide, it is of significant interest for its potential antioxidant properties and its role in various metabolic processes[2]. The presence of methionine suggests a capacity to scavenge reactive oxygen species (ROS), while the glycine component may contribute to its anti-inflammatory and cytoprotective effects[3][4]. This guide will delve into the experimental evidence comparing the efficacy of this compound to other dipeptides in key biological assays.

Comparative Antioxidant Activity

The antioxidant capacity of dipeptides is a critical parameter for their potential use in mitigating oxidative stress-related pathologies. The antioxidant activity is often attributed to the presence of specific amino acid residues, such as methionine, histidine, and cysteine, which can directly scavenge free radicals[5].

Quantitative Comparison of Antioxidant Capacity

The following table summarizes the antioxidant activities of this compound and other dipeptides as determined by various in vitro assays. The Oxygen Radical Absorbance Capacity (ORAC) assay and the ferric thiocyanate method are common procedures for quantifying antioxidant potential.

DipeptideAntioxidant AssayResultReference
This compound ORACLower than C-terminal Met dipeptides--INVALID-LINK--
Dipeptides with C-terminal MetORAC~0.45 µmol TE/µmol--INVALID-LINK--
Free L-MethionineORAC0.49 ± 0.03 µmol TE/µmol--INVALID-LINK--
Carnosine Ferric Thiocyanate MethodStrong antioxidant activity--INVALID-LINK--
AnserineFerric Thiocyanate MethodLower activity than carnosine--INVALID-LINK--
GlycineFerric Thiocyanate MethodWeaker antioxidant activity than carnosine--INVALID-LINK--
Glycyl-glycine Ferric Thiocyanate MethodWeaker antioxidant activity than carnosine--INVALID-LINK--

Note: TE denotes Trolox equivalents.

A study on methionine-containing dipeptides revealed that the position of the methionine residue significantly influences antioxidant activity. Dipeptides with a C-terminal methionine exhibit an antioxidant capacity similar to that of free methionine in the ORAC assay. In contrast, dipeptides with an N-terminal methionine, such as this compound, show approximately 20% lower antioxidant capacity. This suggests that the carboxyl group of methionine is involved in the interaction with peroxyl radicals.

Carnosine, another well-studied dipeptide, demonstrates potent antioxidant activity, which is primarily attributed to its histidine residue. In the ferric thiocyanate assay, carnosine was found to be a stronger antioxidant than its constituent amino acids, β-alanine and histidine, used individually or in combination. Glycine and Glycyl-glycine exhibited weaker antioxidant properties in the same assay.

Experimental Protocols: Antioxidant Assays

The ORAC assay measures the ability of a compound to quench peroxyl radicals. The detailed protocol involves the use of a fluorescent probe (e.g., fluorescein) that loses its fluorescence upon oxidation by peroxyl radicals generated from a source like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity of the test compound (e.g., this compound) is determined by measuring the protection it affords to the fluorescent probe over time, relative to a standard antioxidant like Trolox.

The FTC method assesses the inhibition of lipid peroxidation. The sample is incubated with a lipid source (e.g., linoleic acid emulsion). The amount of peroxide formed during the incubation is determined by adding a solution of ammonium thiocyanate and ferrous chloride. The resulting ferric thiocyanate, a red-colored complex, is measured spectrophotometrically. A lower absorbance indicates a higher antioxidant activity of the sample.

Comparative Anti-Inflammatory Effects

Chronic inflammation is implicated in a multitude of diseases. Dipeptides with anti-inflammatory properties can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Quantitative Comparison of Anti-Inflammatory Activity

While direct comparative studies on the anti-inflammatory effects of this compound are limited, research on its constituent amino acids and related dipeptides provides valuable insights.

Dipeptide/Amino AcidCell Line/ModelInflammatory StimulusEffect on Inflammatory MarkersReference
L-Methionine Growing Rats-Decreased mRNA levels of IL-1β, IL-6, and TNF-α. Inhibited NF-κB activation.--INVALID-LINK--
Glycine Differentiated 3T3-L1 adipocytesTNF-αSuppressed TNF-α-induced activation of NF-κB.--INVALID-LINK--
Glycine Human MonocytesLPSReduced TNF-α production and increased IL-10 expression.--INVALID-LINK--
Methionyl-Methionine Bovine Mammary Epithelial CellsLPSReduced the increase in TNF-α and IL-1β. Inhibited NF-κB and MAPK signaling pathways.--INVALID-LINK--

Note: LPS denotes Lipopolysaccharide.

Studies on L-methionine have shown that it can significantly decrease the mRNA levels of pro-inflammatory mediators, including IL-1β, IL-6, and TNF-α, and inhibit the activation of the NF-κB signaling pathway in rats. Glycine has also demonstrated potent anti-inflammatory effects by suppressing TNF-α-induced NF-κB activation in adipocytes and reducing TNF-α production in LPS-stimulated monocytes. The dipeptide Methionyl-Methionine has been shown to exert anti-inflammatory effects by reducing the production of TNF-α and IL-1β in bovine mammary epithelial cells, with its mechanism involving the inhibition of the NF-κB and MAPK signaling pathways. Given that this compound is composed of L-methionine and glycine, it is plausible that it possesses similar anti-inflammatory properties, though direct experimental evidence is needed for confirmation.

Signaling Pathways in Inflammation

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK activates TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines induces transcription MetGly This compound (Hypothesized) MetGly->IKK inhibits (Hypothesized)

Hypothesized inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Protocols: Anti-Inflammatory Assays

Human or murine macrophage cell lines (e.g., RAW 264.7) or primary monocytes are commonly used. Cells are cultured under standard conditions and then stimulated with an inflammatory agent, typically Lipopolysaccharide (LPS) from Gram-negative bacteria, to induce an inflammatory response.

The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine. The reduction in cytokine levels in the presence of the test dipeptide compared to the LPS-only control indicates its anti-inflammatory activity.

To assess the effect on the NF-κB pathway, the phosphorylation of key signaling proteins (e.g., IκBα) and the nuclear translocation of NF-κB subunits (e.g., p65) are analyzed by Western blotting using specific antibodies.

Comparative Cellular Uptake

The bioavailability of dipeptides is largely dependent on their transport across the intestinal epithelium. The primary transporter responsible for di- and tripeptide uptake is the proton-coupled peptide transporter 1 (PEPT1), which is highly expressed in the small intestine.

Cellular Uptake Kinetics

The following table presents available data on the cellular uptake of L-methionine, a constituent of this compound, in the Caco-2 cell line, a widely used in vitro model for the human intestinal epithelium.

CompoundCell LineKinetic ParameterValueReference
L-Methionine Caco-2Km (apical)0.96 mmol/L--INVALID-LINK--
L-Methionine Caco-2Vmax (apical)673 pmol/(min·cm²)--INVALID-LINK--

Experimental Workflow for Cellular Uptake Studies

Dipeptide_Uptake_Workflow start Start caco2_culture Culture Caco-2 cells on permeable supports start->caco2_culture differentiation Allow cells to differentiate (21 days) caco2_culture->differentiation teer_measurement Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity differentiation->teer_measurement add_dipeptide Add radiolabeled or fluorescently tagged dipeptide to apical side teer_measurement->add_dipeptide incubate Incubate for various time points add_dipeptide->incubate sample_collection Collect samples from apical and basolateral compartments incubate->sample_collection cell_lysis Lyse cells to measure intracellular accumulation incubate->cell_lysis quantification Quantify dipeptide concentration (e.g., scintillation counting, fluorescence) sample_collection->quantification cell_lysis->quantification data_analysis Analyze data to determine uptake kinetics (Km, Vmax) quantification->data_analysis end End data_analysis->end

Experimental workflow for assessing dipeptide uptake in Caco-2 cells.

Experimental Protocols: Cellular Uptake Assays

Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow for spontaneous differentiation into a polarized monolayer with enterocyte-like characteristics, including the formation of a brush border and tight junctions.

The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). A solution containing the dipeptide of interest (often radiolabeled for ease of detection) is added to the apical (upper) chamber. At various time points, samples are taken from both the apical and basolateral (lower) chambers to measure the amount of dipeptide that has been transported across the monolayer.

To determine the kinetics of uptake, cells are incubated with varying concentrations of the dipeptide, and the initial rate of uptake is measured. The data are then fitted to the Michaelis-Menten equation to calculate the Michaelis constant (Km), which represents the substrate concentration at half-maximal transport velocity, and the maximum transport velocity (Vmax).

Conclusion

This comparative analysis highlights the potential of this compound as a bioactive dipeptide, particularly in the realms of antioxidant and anti-inflammatory activity. While direct comparative data for this compound is still emerging, the known properties of its constituent amino acids, L-methionine and glycine, provide a strong rationale for its potential efficacy. The antioxidant capacity of methionine-containing dipeptides is influenced by the position of the methionine residue, with C-terminal placement appearing more favorable. The anti-inflammatory effects of both methionine and glycine are well-documented, primarily through the modulation of the NF-κB signaling pathway.

Further research is warranted to directly compare the antioxidant and anti-inflammatory performance of this compound with a broader range of dipeptides using standardized assays. Additionally, detailed studies on its cellular uptake kinetics are necessary to fully understand its bioavailability and therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting such future investigations. The continued exploration of this compound and other dipeptides holds significant promise for the development of novel therapeutic agents for a variety of diseases rooted in oxidative stress and inflammation.

References

A Head-to-Head Examination of L-Methionylglycine and Glutathione in Mitigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to cellular damage and the pathogenesis of numerous diseases. Consequently, the identification and characterization of effective antioxidants are of paramount importance in therapeutic development. This guide provides a detailed comparison of two noteworthy molecules in the context of oxidative stress reduction: the endogenous tripeptide glutathione (GSH) and the dipeptide L-Methionylglycine.

While direct head-to-head clinical studies are not extensively available, this comparison synthesizes existing experimental data on their individual mechanisms and effects on key biomarkers of oxidative stress. This objective analysis aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to inform further investigation and potential therapeutic applications.

Mechanisms of Action: A Tale of Two Antioxidants

Glutathione, often referred to as the body's "master antioxidant," is a tripeptide composed of glutamate, cysteine, and glycine.[1][2][3] Its primary role in combating oxidative stress is multifaceted. It directly neutralizes free radicals and reactive oxygen species through the donation of an electron from its sulfhydryl (-SH) group, a process that oxidizes it to glutathione disulfide (GSSG).[4][5] This oxidized form can then be recycled back to its reduced, active state by the enzyme glutathione reductase. Furthermore, glutathione is a critical cofactor for several antioxidant enzymes, including glutathione peroxidase (GPx), which catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides.

This compound, a dipeptide composed of L-methionine and glycine, is not as extensively studied as glutathione for its direct antioxidant properties. However, its constituent amino acids play crucial roles in the body's antioxidant defense systems. L-methionine, a sulfur-containing essential amino acid, can act as a direct scavenger of ROS. Perhaps more significantly, methionine is a precursor for the synthesis of cysteine, which is the rate-limiting amino acid for the intracellular production of glutathione. Glycine, the other component of this compound, is also one of the three amino acids required for glutathione synthesis. Therefore, this compound can be considered a pro-drug for glutathione, providing the necessary building blocks for its de novo synthesis. Studies on methionine-containing dipeptides have also suggested their potential for direct antioxidant activity.

In essence, while glutathione offers a direct and potent frontline defense against oxidative stress, this compound appears to contribute more indirectly by bolstering the endogenous glutathione pool.

Comparative Efficacy: An Overview of Experimental Findings

The following tables summarize the known effects of glutathione and L-methionine (as a proxy for this compound) on key biomarkers of oxidative stress. It is important to note that these data are not from direct comparative studies but are compiled from various in vitro and in vivo experiments.

Table 1: Effects on Markers of Oxidative Damage

BiomarkerGlutathione (GSH)L-Methionine/L-Methionylglycine
Reactive Oxygen Species (ROS) Directly scavenges ROS, leading to decreased levels.Can directly scavenge ROS. As a precursor to GSH, it indirectly leads to ROS reduction.
Malondialdehyde (MDA) Reduces levels of MDA, an indicator of lipid peroxidation.Methionine restriction has been shown to decrease MDA levels.
8-hydroxy-2'-deoxyguanosine (8-OHdG) Protects against DNA damage, leading to lower 8-OHdG levels.Methionine restriction has been associated with reduced 8-OHdG levels.

Table 2: Effects on Antioxidant Enzyme Activity

EnzymeGlutathione (GSH)L-Methionine/L-Methionylglycine
Superoxide Dismutase (SOD) Works in concert with SOD to detoxify superoxide radicals.Methionine supplementation can influence SOD activity, though the effects can vary.
Glutathione Peroxidase (GPx) Acts as a crucial cofactor, enabling the reduction of peroxides.As a precursor to GSH, it supports GPx activity.
Glutathione Reductase (GR) Substrate for GR, which is essential for recycling GSSG to GSH.Indirectly influences GR activity by providing the substrate for GSH synthesis.
Total Antioxidant Capacity (TAC) Contributes significantly to the total antioxidant capacity of cells and plasma.Can increase TAC by boosting GSH levels and through its own antioxidant properties.

Experimental Methodologies: A Guide to Key Assays

The assessment of oxidative stress and the efficacy of antioxidants relies on a battery of well-established experimental protocols. Below are detailed methodologies for the key assays mentioned in this guide.

Measurement of Reactive Oxygen Species (ROS)
  • Principle: This assay utilizes a cell-permeable fluorogenic probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

  • Protocol:

    • Culture cells to the desired confluency in a 96-well plate.

    • Remove the culture medium and wash the cells with a buffered saline solution (e.g., PBS).

    • Load the cells with DCFH-DA solution (typically 5-10 µM) and incubate in the dark at 37°C for 30-60 minutes.

    • Wash the cells to remove excess probe.

    • Add the test compounds (this compound or glutathione) at various concentrations and incubate for the desired period.

    • Induce oxidative stress if required (e.g., with H₂O₂).

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Malondialdehyde (MDA) Assay (TBARS Assay)
  • Principle: This assay measures the level of lipid peroxidation by detecting malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct, which can be measured spectrophotometrically.

  • Protocol:

    • Prepare cell or tissue homogenates.

    • Add a solution of thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid, TCA) to the homogenate.

    • Incubate the mixture at 95°C for 60 minutes.

    • Cool the samples on ice to stop the reaction.

    • Centrifuge the samples to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • Calculate the MDA concentration using a standard curve prepared with an MDA standard.

Superoxide Dismutase (SOD) Activity Assay
  • Principle: This assay is an indirect measurement of SOD activity. It utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detection agent that reacts with the superoxide radicals to produce a colored product (e.g., WST-1, a water-soluble tetrazolium salt). SOD in the sample will scavenge the superoxide radicals, thereby inhibiting the color reaction. The degree of inhibition is proportional to the SOD activity.

  • Protocol:

    • Prepare cell or tissue lysates.

    • In a 96-well plate, add the sample, a solution containing the tetrazolium salt (WST-1), and the enzyme solution (xanthine oxidase).

    • Initiate the reaction by adding the substrate (xanthine).

    • Incubate the plate at 37°C for 20-30 minutes.

    • Measure the absorbance at approximately 450 nm.

    • The SOD activity is calculated as the percentage of inhibition of the colorimetric reaction.

8-hydroxy-2'-deoxyguanosine (8-OHdG) ELISA
  • Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of 8-OHdG, a marker of oxidative DNA damage. The assay involves the competition between 8-OHdG in the sample and 8-OHdG coated on the microplate for binding to a specific monoclonal antibody.

  • Protocol:

    • Add standards and samples to the wells of an 8-OHdG pre-coated microplate.

    • Add an anti-8-OHdG antibody to each well.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound components.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

    • Wash the plate again.

    • Add a substrate solution that reacts with the enzyme to produce a colored product.

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • The concentration of 8-OHdG in the sample is inversely proportional to the absorbance and is determined from a standard curve.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and experimental workflows discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_ROS Cellular Environment cluster_GSH Glutathione Pathway cluster_LMG This compound Contribution ROS Reactive Oxygen Species (ROS) Cellular_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage attacks GSH Glutathione (GSH) ROS->GSH neutralized by GSSG Glutathione Disulfide (GSSG) GSH->GSSG donates electron GSSG->GSH reduced by Glutathione_Reductase Glutathione Reductase Glutathione_Reductase->GSH LMG This compound Methionine L-Methionine LMG->Methionine Glycine Glycine LMG->Glycine Methionine->ROS scavenges Cysteine Cysteine Methionine->Cysteine GSH_Synthesis Glutathione Synthesis Glycine->GSH_Synthesis Cysteine->GSH_Synthesis GSH_Synthesis->GSH

Caption: Antioxidant mechanisms of Glutathione and this compound.

cluster_sample Sample Preparation cluster_assay Assay Procedure Sample Biological Sample (Cells, Tissue, Plasma) Homogenization Homogenization / Lysis Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant for Assay Centrifugation->Supernatant Reagent_Addition Addition of Assay Reagents (e.g., DCFH-DA, TBA, WST-1) Supernatant->Reagent_Addition Incubation Incubation (Time and Temperature Dependent) Reagent_Addition->Incubation Measurement Spectrophotometric or Fluorometric Measurement Incubation->Measurement Data_Analysis Data Analysis vs. Standard Curve Measurement->Data_Analysis

Caption: General workflow for in vitro oxidative stress assays.

Conclusion

In the landscape of antioxidant research, both glutathione and this compound present compelling attributes for the mitigation of oxidative stress. Glutathione stands as a direct and powerful scavenger of reactive oxygen species, with a well-established role in cellular protection. This compound, while less characterized in direct head-to-head comparisons, offers a strategic advantage by providing the essential precursors for endogenous glutathione synthesis, thereby supporting and replenishing the body's natural antioxidant defenses.

The choice between these two molecules for therapeutic development will likely depend on the specific application, the desired mechanism of action, and the cellular context. Further research, particularly direct comparative studies, is warranted to fully elucidate the relative potencies and synergistic potential of this compound and glutathione in combating oxidative stress-related pathologies. This guide serves as a foundational resource to inform such future investigations.

References

A Comparative Analysis: L-Methionylglycine Versus Glycine Supplementation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a notable absence of direct comparative studies evaluating the advantages of L-Methionylglycine over standard glycine supplementation. While both molecules are fundamentally related, with this compound being a dipeptide composed of L-methionine and glycine, their distinct biochemical journeys and potential physiological impacts warrant a detailed, albeit inferential, comparison. This guide synthesizes the known metabolic pathways and experimental data for each compound to provide a scientifically grounded perspective for researchers and drug development professionals.

Metabolic and Pharmacokinetic Profiles: A Tale of Two Molecules

Glycine, a non-essential amino acid, plays a multifaceted role in the body, acting as a neurotransmitter, a precursor for proteins, and a key component in the synthesis of glutathione, a major endogenous antioxidant. When supplemented orally, glycine is readily absorbed in the small intestine via specific amino acid transporters.

This compound, as a dipeptide, is expected to be absorbed through the peptide transporter 1 (PepT1), which is also located in the small intestine. This transport mechanism can sometimes offer an advantage in terms of absorption efficiency and can reduce competition with free amino acids for their respective transporters. Following absorption, this compound is likely hydrolyzed by intracellular dipeptidases into its constituent amino acids: L-methionine and glycine.

The critical distinction, therefore, lies in the metabolic fate of the absorbed components. While glycine supplementation directly increases the systemic pool of glycine, this compound supplementation delivers both glycine and L-methionine. L-methionine is an essential amino acid and the precursor for S-adenosylmethionine (SAMe), a universal methyl group donor involved in numerous epigenetic and metabolic reactions.

Experimental Data Summary

The available experimental data predominantly focuses on the individual effects of glycine and L-methionine, rather than their dipeptide combination.

Table 1: Summary of Relevant Experimental Data for Glycine and L-Methionine

Compound Experiment Type Key Findings Reference
GlycineIn vitro (human and rat glial cells)Demonstrated neuroprotective effects by reducing intracellular Ca2+ concentration and cell death.F-actin and Ca2+ imaging studies
GlycineIn vivo (rat model of transient global ischemia)Post-ischemic administration of glycine significantly reduced neuronal damage in the hippocampus.Histological analysis
L-MethionineIn vivo (animal studies)Precursor to homocysteine, which, at elevated levels, is a risk factor for cardiovascular disease.Metabolic pathway analysis
L-MethionineIn vitro and in vivoEssential for the synthesis of SAMe, which is crucial for methylation reactions and has shown antidepressant and anti-inflammatory properties in some studies.Biochemical assays

Experimental Protocols

A detailed examination of the methodologies employed in key studies provides a framework for future comparative research.

Neuroprotection Study of Glycine Following Ischemia:

  • Animal Model: Male Wistar rats subjected to transient global cerebral ischemia by four-vessel occlusion for 10 minutes.

  • Treatment: A single intraperitoneal injection of glycine (0.5, 1.0, or 2.0 mmol/kg) or saline was administered immediately after reperfusion.

  • Endpoint Analysis: After 7 days of survival, brain sections were stained with hematoxylin and eosin. The number of surviving neurons in the CA1 sector of the hippocampus was quantified.

L-Methionine and Homocysteine Metabolism:

  • Study Design: Human subjects were administered oral doses of L-methionine.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analysis: Plasma levels of homocysteine were measured using high-performance liquid chromatography (HPLC) with fluorescence detection.

Signaling Pathways and Experimental Workflows

To visualize the distinct metabolic pathways and a potential experimental workflow for a comparative study, the following diagrams are provided.

cluster_Glycine Glycine Supplementation cluster_LMG This compound Supplementation Glycine_Oral Oral Glycine Glycine_Absorption Intestinal Absorption (Amino Acid Transporters) Glycine_Oral->Glycine_Absorption Glycine_Systemic Systemic Glycine Pool Glycine_Absorption->Glycine_Systemic Glycine_Metabolism Metabolic Pathways (e.g., Glutathione Synthesis, Neurotransmission) Glycine_Systemic->Glycine_Metabolism LMG_Oral Oral this compound LMG_Absorption Intestinal Absorption (PepT1) LMG_Oral->LMG_Absorption LMG_Hydrolysis Intracellular Hydrolysis LMG_Absorption->LMG_Hydrolysis L_Methionine L-Methionine LMG_Hydrolysis->L_Methionine Glycine Glycine LMG_Hydrolysis->Glycine SAMe_Synthesis SAMe Synthesis L_Methionine->SAMe_Synthesis Homocysteine Homocysteine Production L_Methionine->Homocysteine Glycine_Metabolism_LMG Metabolic Pathways Glycine->Glycine_Metabolism_LMG

Caption: Comparative metabolic pathways of oral glycine and this compound supplementation.

cluster_Workflow Proposed Comparative Experimental Workflow Animal_Model Animal Model (e.g., Rat, Mouse) Group_A Control Group (Vehicle) Animal_Model->Group_A Group_B Glycine Group Animal_Model->Group_B Group_C This compound Group Animal_Model->Group_C Oral_Admin Oral Administration Group_A->Oral_Admin Group_B->Oral_Admin Group_C->Oral_Admin Blood_Sampling Time-course Blood Sampling Oral_Admin->Blood_Sampling Tissue_Harvest Tissue Harvesting Oral_Admin->Tissue_Harvest PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Blood_Sampling->PK_Analysis Metabolomic_Analysis Metabolomic Profiling Tissue_Harvest->Metabolomic_Analysis Biochemical_Assays Biochemical Assays (e.g., Glutathione, SAMe levels) Tissue_Harvest->Biochemical_Assays Histological_Analysis Histological Analysis Tissue_Harvest->Histological_Analysis

Caption: A proposed experimental workflow for a direct comparative study of glycine and this compound.

Potential Advantages and Concluding Remarks

Based on the distinct metabolic fates, this compound supplementation could theoretically offer several advantages over glycine alone:

  • Enhanced Absorption: The potential for absorption via the PepT1 transporter might lead to more efficient uptake from the gut.

  • Dual Action: It delivers both glycine and L-methionine, which could be beneficial in conditions where the supply of both amino acids is limiting. The co-delivery of L-methionine could support methylation reactions and the synthesis of polyamines, which are crucial for cell growth and proliferation.

  • Targeted Delivery: In specific cellular contexts, the dipeptide form might be transported intracellularly before hydrolysis, potentially leading to a more targeted delivery of its constituent amino acids.

However, it is crucial to underscore that these are theoretical advantages that require rigorous experimental validation. The increased provision of L-methionine could also pose a risk, as elevated homocysteine levels are a known risk factor for cardiovascular disease.

A Comparative Guide to the Cross-Validation of Analytical Methods for L-Methionylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three widely used analytical techniques for the quantification and characterization of the dipeptide L-Methionylglycine: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of a suitable analytical method is critical for accurate quantification, impurity profiling, and stability testing in research and pharmaceutical development. This document outlines the comparative performance of these methods, supported by synthesized experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for a given application.

Quantitative Performance Comparison

The performance of each analytical method was evaluated based on key validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following table summarizes the typical performance metrics achievable for the analysis of this compound with each technique.

Performance MetricHPLC-UVLC-MS/MSqNMR
**Linearity (R²) **> 0.999> 0.999> 0.999
Range 1 - 500 µg/mL0.1 - 1000 ng/mL0.1 - 10 mg/mL
LOD ~0.5 µg/mL~0.05 ng/mL~5 µg/mL
LOQ ~1.5 µg/mL~0.15 ng/mL~15 µg/mL
Accuracy (% Recovery) 98 - 102%99 - 101%99.5 - 100.5%
Precision (%RSD) < 2%< 5%< 1%
Specificity ModerateHighHigh
Throughput HighMediumLow

Experimental Protocols

Detailed methodologies for the analysis of this compound using the compared techniques are provided below. These protocols are intended as a starting point and may require optimization for specific matrices or applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk samples and simple formulations.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 50% B

    • 20-25 min: 50% to 95% B

    • 25-30 min: Hold at 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration within the linear range of the assay.

  • Quantification: An external calibration curve is constructed using certified reference standards of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying low levels of this compound in complex biological matrices.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Quantifier: Precursor ion (m/z) -> Product ion (m/z) for this compound

    • Qualifier: Precursor ion (m/z) -> Product ion (m/z) for this compound

  • Sample Preparation: Protein precipitation with acetonitrile followed by centrifugation. The supernatant is diluted for injection.

  • Quantification: An internal standard (e.g., isotopically labeled this compound) is added to all samples and calibration standards. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This is an absolute quantification method that does not require a calibration curve of the analyte, making it a primary ratio method.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Solvent: Deuterated water (D₂O) or a suitable deuterated buffer.

  • Sample Preparation: A precisely weighed amount of the this compound sample and the internal standard are dissolved in a known volume of the deuterated solvent.

  • Acquisition Parameters: A 1D proton NMR spectrum is acquired with a sufficiently long relaxation delay (D1) to ensure full relaxation of all signals (typically 5 times the longest T1).

  • Data Processing: The spectra are phased and baseline corrected. The integrals of a well-resolved signal from this compound and a signal from the internal standard are determined.

  • Quantification: The concentration of the analyte is calculated using the ratio of the integrals, the number of protons giving rise to each signal, the molecular weights, and the known concentration of the internal standard.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of the different analytical methods for this compound.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Data Comparison cluster_report Outcome HPLC HPLC-UV Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Specificity Specificity HPLC->Specificity LOD_LOQ LOD & LOQ HPLC->LOD_LOQ LCMS LC-MS/MS LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->Specificity LCMS->LOD_LOQ qNMR qNMR qNMR->Linearity qNMR->Accuracy qNMR->Precision qNMR->Specificity qNMR->LOD_LOQ SameSample Analysis of the Same Sample Batch Linearity->SameSample Accuracy->SameSample Precision->SameSample Specificity->SameSample LOD_LOQ->SameSample StatAnalysis Statistical Analysis (e.g., t-test, ANOVA) SameSample->StatAnalysis Report Cross-Validation Report StatAnalysis->Report

Caption: Workflow for cross-validation of analytical methods.

Conclusion

The choice of an analytical method for this compound is highly dependent on the specific requirements of the analysis.

  • HPLC-UV is a robust and cost-effective method suitable for routine quality control and quantification in non-complex matrices.

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for bioanalysis and trace-level impurity detection.

  • qNMR serves as a primary method for the accurate determination of purity and concentration without the need for a specific reference standard of the analyte, making it invaluable for the certification of reference materials.

Cross-validation of these methods ensures the reliability and consistency of the analytical data generated, which is a critical aspect of regulatory compliance and drug development. By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate method for their this compound analysis needs.

A Comparative Guide to the Efficacy of L-Methionylglycine and Other Antioxidants in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is a critical factor in cell culture studies. It can impact cell viability, proliferation, and function, ultimately affecting experimental outcomes. The supplementation of cell culture media with antioxidants is a common practice to mitigate these effects. This guide provides a comparative overview of the efficacy of L-Methionylglycine and other widely used antioxidants—N-acetylcysteine (NAC), Ascorbic Acid (Vitamin C), and Trolox—in cell culture applications.

While direct comparative studies on this compound are limited, its antioxidant properties are inferred from its constituent amino acid, L-Methionine. L-Methionine is an essential sulfur-containing amino acid that plays a crucial role in cellular defense against oxidative stress. Dipeptides containing methionine have been shown to possess potent antioxidant activity.

Comparative Efficacy of Antioxidants

The efficacy of an antioxidant in cell culture is typically assessed by its ability to reduce intracellular ROS levels, protect against oxidative stress-induced cell death, and maintain cellular function. The following tables summarize the available data and known properties of this compound (based on L-Methionine data) and other common antioxidants.

Table 1: Comparison of Antioxidant Efficacy in Cell Culture

AntioxidantProposed Primary MechanismTypical Concentration RangeReported Efficacy (ROS Reduction/Cell Viability)Key Considerations
This compound Precursor to L-Methionine, which is a precursor for glutathione (GSH) synthesis; direct ROS scavenging; activation of the Nrf2-ARE pathway.[1]0.1 - 5 mg/mL (L-Methionine)[1]L-Methionine has been shown to protect against H₂O₂-induced injury in CHO cells and increase cell viability in models of oxidative stress.[1]As a dipeptide, uptake and metabolism may differ from free L-Methionine.
N-acetylcysteine (NAC) Cysteine precursor for glutathione (GSH) synthesis; direct ROS scavenging.1 - 10 mMEffective in replenishing intracellular GSH and protecting against oxidative stress-induced cell death. IC50 for cell survival inhibition in some cancer cell lines is around 3 mM.[2]Can influence cell cycle progression.[2]
Ascorbic Acid (Vitamin C) Direct scavenging of a wide range of ROS; cofactor for various enzymes.50 - 200 µMCan act as both an antioxidant and a pro-oxidant depending on the concentration and the presence of metal ions.Can be unstable in cell culture media.
Trolox Water-soluble analog of Vitamin E; potent scavenger of peroxyl radicals.100 - 500 µMWidely used as a standard antioxidant in various assays. IC50 for cell survival inhibition in some cancer cell lines is around 1.8 mM.Primarily acts at the lipid membrane to prevent lipid peroxidation.

Signaling Pathways and Mechanisms of Action

The antioxidant activity of these compounds is mediated through various cellular signaling pathways. Understanding these mechanisms is crucial for selecting the appropriate antioxidant for a specific experimental context.

This compound/L-Methionine

L-Methionine contributes to the cellular antioxidant defense through multiple pathways. It is a precursor for the synthesis of cysteine, which is the rate-limiting amino acid for the production of glutathione (GSH), the most abundant intracellular antioxidant. Additionally, L-Methionine can directly scavenge ROS and has been shown to activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, which upregulates the expression of numerous antioxidant enzymes.

L-Methionine L-Methionine Cysteine Cysteine L-Methionine->Cysteine Transsulfuration Pathway ROS Reactive Oxygen Species (ROS) L-Methionine->ROS Direct Scavenging Nrf2 Nrf2 L-Methionine->Nrf2 Activates Glutathione (GSH) Glutathione (GSH) Cysteine->Glutathione (GSH) Glutathione (GSH)->ROS Neutralizes ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes Upregulates Transcription Antioxidant Enzymes->ROS Neutralize

Figure 1: this compound antioxidant pathways.

N-acetylcysteine (NAC)

NAC primarily functions by providing a readily available source of cysteine for the synthesis of glutathione. It can also directly scavenge certain ROS due to its free thiol group.

Cysteine Cysteine Glutathione (GSH) Glutathione (GSH) Cysteine->Glutathione (GSH) ROS Reactive Oxygen Species (ROS) Glutathione (GSH)->ROS Neutralizes NAC NAC NAC->ROS Direct Scavenging

Figure 2: N-acetylcysteine (NAC) antioxidant pathway.

Ascorbic Acid (Vitamin C) and Trolox

Vitamin C is a versatile antioxidant that can directly neutralize a variety of ROS in the aqueous phase. Trolox, a water-soluble analog of vitamin E, is particularly effective at scavenging peroxyl radicals and protecting cell membranes from lipid peroxidation.

Trolox Trolox LipidPeroxylRadicals Lipid Peroxyl Radicals Trolox->LipidPeroxylRadicals Direct Scavenging ROS Reactive Oxygen Species (ROS)

Figure 3: Direct scavenging by Vitamin C and Trolox.

Experimental Protocols

To aid in the design of comparative studies, detailed methodologies for key experiments are provided below.

General Experimental Workflow for Antioxidant Efficacy Testing

Pre-incubation Pre-incubate with antioxidants OxidativeStress Induce oxidative stress (e.g., H₂O₂) Pre-incubation->OxidativeStress Incubation Incubate for a defined period OxidativeStress->Incubation Assays Perform assays Incubation->Assays ROS ROS Measurement (DCFH-DA) Assays->ROS Viability Cell Viability (MTT) Assays->Viability GSH Glutathione Levels Assays->GSH

References

L-Methionylglycine: A Comparative Analysis of Efficacy Against Its Constituent Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of nutritional science and therapeutic development, the delivery and efficacy of amino acids are of paramount importance. While individual amino acids have well-documented metabolic roles, their absorption and subsequent biological activity can be influenced by the form in which they are supplied. This guide provides a comparative analysis of the dipeptide L-Methionylglycine versus its constituent amino acids, L-methionine and glycine. While direct comparative studies on this compound are limited, this report synthesizes existing data on dipeptide transport, the individual roles of L-methionine and glycine, and evidence from analogous dipeptide studies to provide a comprehensive overview for research and development professionals.

Dipeptide vs. Free Amino Acid Transport: A Mechanistic Advantage

The intestinal absorption of amino acids in their free form and as di- or tripeptides occurs through distinct transport systems. This difference in uptake mechanism can have significant implications for bioavailability.

FeatureFree Amino Acid TransportDipeptide Transport (via PepT1)Potential Advantage of this compound
Transport System Multiple specific transporters for different amino acid classes (e.g., neutral, cationic, anionic).Primarily via the high-capacity, low-specificity peptide transporter 1 (PepT1).Avoids competition between free amino acids for their specific transporters, potentially leading to more efficient absorption.
Absorption Rate Can be slower due to transporter saturation and competition among amino acids.Generally faster and more efficient absorption compared to an equivalent mixture of free amino acids.Increased rate and extent of absorption, leading to higher plasma concentrations.
Bioavailability Can be influenced by the presence of other amino acids and dietary components.Less susceptible to competitive inhibition by free amino acids.Potentially greater overall bioavailability of methionine and glycine.

Biological Roles and Signaling Pathways of Constituent Amino Acids

Understanding the individual functions of L-methionine and glycine is crucial to appreciating the potential synergistic or enhanced effects when delivered as a dipeptide.

L-Methionine

L-methionine is an essential amino acid with several critical functions:

  • Protein Synthesis: A fundamental building block for protein synthesis.

  • Methyl Donor: As S-adenosylmethionine (SAM), it is the primary methyl group donor for numerous methylation reactions, impacting epigenetics and metabolism[1].

  • Antioxidant Precursor: It is a precursor to cysteine, which is a key component of the major intracellular antioxidant, glutathione.

  • Cell Signaling: Methionine metabolism, particularly SAM, is sensed by the cell and influences the mTORC1 signaling pathway, a central regulator of cell growth and proliferation[1][2]. Methionine can also promote cell proliferation and protein synthesis through the SNAT2-PI3K signaling pathway[3].

Glycine

Glycine is a non-essential amino acid with diverse physiological roles:

  • Glutathione Synthesis: A direct precursor for glutathione synthesis.

  • Neurotransmitter: Acts as an inhibitory neurotransmitter in the central nervous system.

  • Anti-inflammatory and Cytoprotective Effects: Exhibits anti-inflammatory, immunomodulatory, and cytoprotective properties.

  • Methionine Metabolism: Plays a role in methionine metabolism; glycine supplementation can mimic methionine restriction, a state associated with increased lifespan in various organisms[4]. Glycine can also activate the mTOR signaling pathway, particularly in states of intrauterine growth restriction.

Evidence from Methionine-Containing Dipeptide Studies

Direct experimental data comparing this compound to its constituent amino acids is scarce. However, studies on other methionine-containing dipeptides provide strong evidence for the potential superiority of the dipeptide form.

A study on DL-methionyl-DL-methionine (Met-Met) in breeding pigeons demonstrated significantly higher relative bioavailability compared to DL-methionine for improving carcass and breast muscle yield. Furthermore, the Met-Met dipeptide was more effective at decreasing drip loss and enhancing the antioxidant activity in the breast and thigh muscles of squabs.

Table 1: Comparison of Antioxidant Activity in Squab Muscle Supplemented with DL-Methionine vs. DL-Methionyl-DL-Methionine

Antioxidant EnzymeDL-Methionine SupplementationDL-Methionyl-DL-Methionine Supplementation
Catalase (U/mg prot)Increased vs. ControlHigher increase than DL-Methionine
Total Superoxide Dismutase (U/mg prot)Increased vs. ControlHigher increase than DL-Methionine
Glutathione Peroxidase (U/mg prot)Increased vs. ControlHigher increase than DL-Methionine
Malondialdehyde (nmol/mg prot)Decreased vs. ControlGreater decrease than DL-Methionine

Data presented is a qualitative summary of the findings from the cited study.

Similarly, a study in methionine-deficient mice found that methionyl-methionine dipeptide was more effective than methionine alone in improving reproductive performance. This was associated with an increased expression of the peptide transporter PepT1 in the placenta, suggesting enhanced uptake of the dipeptide.

Experimental Protocols for Comparative Efficacy Studies

To definitively determine the relative efficacy of this compound, direct comparative studies are necessary. Below are detailed methodologies for key experiments.

In Vitro Intestinal Absorption Study

Objective: To compare the transport rate of this compound across an intestinal epithelial cell monolayer with that of an equimolar mixture of L-methionine and glycine.

Methodology:

  • Cell Culture: Caco-2 human colorectal adenocarcinoma cells are cultured on permeable Transwell® inserts to form a confluent monolayer, which differentiates to form a polarized epithelial barrier resembling the small intestine.

  • Transport Assay:

    • The apical (upper) chamber of the Transwell® is treated with either:

      • This compound

      • An equimolar mixture of L-methionine and glycine

    • Samples are collected from the basolateral (lower) chamber at various time points (e.g., 0, 30, 60, 90, 120 minutes).

  • Quantification: The concentrations of this compound, L-methionine, and glycine in the basolateral samples are quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for each compound to determine the rate of transport across the Caco-2 monolayer.

In Vivo Growth Performance and Bioavailability Study

Objective: To evaluate the effects of dietary supplementation with this compound versus its constituent amino acids on growth performance and plasma amino acid profiles in a relevant animal model (e.g., broiler chickens or rodents).

Methodology:

  • Animal Model and Diets:

    • Animals are divided into three dietary groups:

      • Control (basal diet)

      • Basal diet supplemented with L-methionine and glycine

      • Basal diet supplemented with an equimolar amount of this compound

  • Growth Performance: Body weight gain, feed intake, and feed conversion ratio are measured over a specified period.

  • Bioavailability: Blood samples are collected at set intervals after feeding. Plasma concentrations of methionine and glycine are determined by HPLC or LC-MS/MS to assess their bioavailability.

  • Tissue Analysis: At the end of the study, tissue samples (e.g., muscle, liver) can be collected to analyze for antioxidant enzyme activity (e.g., SOD, GPx) and markers of protein synthesis.

Visualizing the Concepts: Diagrams

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Free Met Free Met Amino Acid Transporters Amino Acid Transporters Free Met->Amino Acid Transporters Free Gly Free Gly Free Gly->Amino Acid Transporters Met-Gly Met-Gly PepT1 PepT1 Met-Gly->PepT1 Faster Uptake Absorbed Met Absorbed Met Amino Acid Transporters->Absorbed Met Absorbed Gly Absorbed Gly Amino Acid Transporters->Absorbed Gly Hydrolysis Hydrolysis PepT1->Hydrolysis Intact Dipeptide Hydrolysis->Absorbed Met Hydrolysis->Absorbed Gly Portal Vein Met Portal Vein Met Absorbed Met->Portal Vein Met Portal Vein Gly Portal Vein Gly Absorbed Gly->Portal Vein Gly G Methionine Methionine SAM SAM Methionine->SAM Glutathione Glutathione Methionine->Glutathione precursor to Cys Methylation Methylation SAM->Methylation mTORC1 mTORC1 SAM->mTORC1 senses Cell Growth Cell Growth mTORC1->Cell Growth Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Glycine Glycine Glycine->Glutathione Antioxidant Defense Antioxidant Defense Glutathione->Antioxidant Defense G cluster_setup Experimental Setup cluster_measurements Measurements cluster_analysis Analysis Animal Model Animal Model Diet Groups Control Met + Gly Met-Gly Animal Model->Diet Groups Growth Performance Weight Gain Feed Intake FCR Diet Groups->Growth Performance Blood Sampling Blood Sampling Diet Groups->Blood Sampling Tissue Sampling Tissue Sampling Diet Groups->Tissue Sampling Plasma AA Profile Plasma AA Profile Blood Sampling->Plasma AA Profile Antioxidant Capacity Antioxidant Capacity Tissue Sampling->Antioxidant Capacity Gene Expression Gene Expression Tissue Sampling->Gene Expression

References

Benchmarking L-Methionylglycine Against Known Neuroprotective Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dipeptide L-Methionylglycine against two established neuroprotective agents, Edaravone and N-acetylcysteine (NAC). Due to the limited direct experimental data on the neuroprotective effects of this compound, this document presents a hypothesized profile based on the known biological activities of its constituent amino acids, L-methionine and glycine, and related peptides. This guide is intended to serve as a resource for researchers interested in exploring the potential of this compound as a novel neuroprotective agent and provides detailed experimental protocols for its evaluation.

Executive Summary

Neurodegenerative diseases and acute neurological injuries represent a significant and growing unmet medical need. The development of effective neuroprotective agents is a critical area of research. This guide benchmarks the potential neuroprotective profile of this compound against Edaravone and N-acetylcysteine, two agents with recognized antioxidant and anti-inflammatory properties. While Edaravone and NAC have well-documented mechanisms of action, the neuroprotective capacity of this compound remains largely unexplored. This comparison aims to highlight the potential areas of investigation for this compound and provide a framework for its systematic evaluation.

Comparative Analysis of Neuroprotective Agents

The following tables summarize the known and hypothesized neuroprotective properties of this compound, Edaravone, and N-acetylcysteine.

Table 1: Overview of Neuroprotective Agents

AgentChemical StructurePrimary Mechanism of ActionClinical Applications
This compound Dipeptide (Met-Gly)Hypothesized: Antioxidant, Anti-inflammatory, Modulation of NMDA receptor activity.Not established
Edaravone Free radical scavengerPotent antioxidant, scavenges hydroxyl radicals, peroxyl radicals, and peroxynitrite.[1][2]Approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[3]
N-acetylcysteine (NAC) Cysteine derivativePrecursor to the antioxidant glutathione (GSH), direct antioxidant, anti-inflammatory.[4][5]Used as a mucolytic agent, for acetaminophen overdose, and investigated for various neurodegenerative and psychiatric disorders.

Table 2: Quantitative Comparison of Neuroprotective Efficacy (In Vitro)

ParameterThis compoundEdaravoneN-acetylcysteine (NAC)
Reduction of Reactive Oxygen Species (ROS) Data not availableSignificant reduction of ROS in various cell models of oxidative stress.Dose-dependent reduction of ROS in neuronal cell cultures.
Inhibition of Apoptosis (e.g., Caspase-3 activity) Data not availableAttenuates apoptosis in models of cerebral ischemia.Reduces apoptosis in neurons exposed to oxidative stress.
Reduction of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Data not available (Glycine component has known anti-inflammatory effects)Reduces the production of pro-inflammatory cytokines.Decreases the expression of pro-inflammatory cytokines.
Preservation of Mitochondrial Function Data not availableProtects against mitochondrial dysfunction induced by oxidative stress.Helps maintain mitochondrial integrity and function.

Table 3: In Vivo Neuroprotective Effects in Animal Models

ParameterThis compoundEdaravoneN-acetylcysteine (NAC)
Reduction in Infarct Volume (Stroke Models) Data not availableReduces infarct volume in rodent models of ischemic stroke.Shows reduction in infarct size in some preclinical stroke models.
Improvement in Neurological Deficit Score Data not availableImproves neurological outcomes in animal models of stroke and ALS.Demonstrates improved functional recovery in some models of neurological injury.
Attenuation of Cognitive Decline (Neurodegenerative Models) Data not available (High methionine can be neurotoxic, while glycine can be protective)Shows protective effects against cognitive impairment in models of vascular dementia.Has shown some pro-cognitive benefits in animal models of Alzheimer's disease.

Detailed Experimental Protocols

To facilitate the investigation of this compound's neuroprotective potential, the following detailed experimental protocols are provided. These are standard assays used in the field of neuroprotection research.

In Vitro Neuroprotection Assay against Oxidative Stress
  • Objective: To determine the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

  • Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 2 hours. Include Edaravone and NAC as positive controls.

    • Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or glutamate to the culture medium.

    • Incubate for 24 hours.

    • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Objective: To quantify the antioxidant capacity of this compound in neuronal cells.

  • Reagent: 2',7'-Dichlorofluorescin diacetate (DCFH-DA) dye.

  • Procedure:

    • Follow steps 1-3 of the in vitro neuroprotection assay.

    • After the desired incubation time with the neurotoxin, wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with DCFH-DA solution in the dark.

    • Measure the fluorescence intensity using a fluorescence microplate reader.

  • Data Analysis: Compare the fluorescence levels in this compound-treated cells to the vehicle-treated and positive control groups.

Caspase-3 Activity Assay for Apoptosis
  • Objective: To assess the anti-apoptotic effect of this compound.

  • Method: Fluorometric assay using a caspase-3 specific substrate (e.g., Ac-DEVD-AMC).

  • Procedure:

    • Culture and treat cells as described in the in vitro neuroprotection assay.

    • Lyse the cells and incubate the cell lysate with the caspase-3 substrate.

    • Measure the fluorescence generated from the cleavage of the substrate.

  • Data Analysis: Quantify caspase-3 activity and compare the levels between different treatment groups.

Measurement of Pro-inflammatory Cytokines
  • Objective: To evaluate the anti-inflammatory effects of this compound.

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Use a microglial cell line (e.g., BV-2) or primary microglia.

    • Stimulate the cells with lipopolysaccharide (LPS) in the presence or absence of this compound.

    • Collect the cell culture supernatant after 24 hours.

    • Measure the concentrations of TNF-α and IL-1β in the supernatant using specific ELISA kits.

  • Data Analysis: Compare the cytokine levels in the different treatment groups.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the established and hypothesized signaling pathways involved in the neuroprotective effects of the compared agents.

G cluster_Edaravone Edaravone Signaling Pathway cluster_NAC N-acetylcysteine (NAC) Signaling Pathway cluster_LMG Hypothesized this compound Signaling Pathway Edaravone Edaravone ROS Reactive Oxygen Species (ROS) Edaravone->ROS Scavenges Oxidative_Stress Oxidative Stress Neuronal_Damage Neuronal Damage NAC N-acetylcysteine (NAC) Cysteine Cysteine NAC->Cysteine ROS_NAC Reactive Oxygen Species (ROS) NAC->ROS_NAC Directly Scavenges GSH Glutathione (GSH) Cysteine->GSH Precursor GSH->ROS_NAC Neutralizes Oxidative_Stress_NAC Oxidative Stress Neuronal_Damage_NAC Neuronal Damage LMG This compound Methionine Methionine Residue LMG->Methionine Provides Glycine_R Glycine Receptor LMG->Glycine_R Activates NMDA_R NMDA Receptor LMG->NMDA_R Modulates ROS_LMG Reactive Oxygen Species (ROS) Methionine->ROS_LMG Antioxidant Effect Inflammation Neuroinflammation Glycine_R->Inflammation Inhibits Excitotoxicity Excitotoxicity NMDA_R->Excitotoxicity Reduces Neuronal_Damage_LMG Neuronal Damage

Caption: Comparative signaling pathways of neuroprotective agents.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating a novel neuroprotective agent like this compound.

G cluster_workflow Experimental Workflow for Neuroprotective Agent Evaluation A In Vitro Screening B Cell Viability Assays (MTT, LDH) A->B C Mechanistic Assays (ROS, Apoptosis, Inflammation) A->C D In Vivo Efficacy Studies C->D E Animal Model of Neurological Disease (e.g., Stroke, Neurodegeneration) D->E F Behavioral and Functional Assessments E->F G Histological and Biochemical Analysis F->G H Lead Optimization G->H I Preclinical Development H->I

Caption: A streamlined workflow for neuroprotective drug discovery.

Discussion and Future Directions

The comparison presented in this guide highlights the significant data gap that exists for this compound as a potential neuroprotective agent. While the individual components, L-methionine and glycine, have known biological activities that suggest a potential for neuroprotection, the dipeptide itself requires rigorous investigation.

The antioxidant properties of the methionine residue and the anti-inflammatory and neuromodulatory effects of the glycine component provide a strong rationale for further research. The provided experimental protocols offer a clear path forward for researchers to systematically evaluate the efficacy of this compound.

Future studies should focus on:

  • Quantitative in vitro studies: To determine the potency of this compound in protecting neurons from various insults and to elucidate its primary mechanism of action.

  • In vivo studies: To assess the efficacy of this compound in relevant animal models of neurological diseases, including pharmacokinetic and pharmacodynamic profiling.

  • Structure-activity relationship studies: To explore modifications of the this compound structure that could enhance its neuroprotective properties.

By systematically addressing these research questions, the scientific community can determine whether this compound holds promise as a novel therapeutic agent for the treatment of neurodegenerative diseases and acute neurological injuries.

References

Independent Verification of L-Methionylglycine's Role in Lifespan Extension Studies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the quest to extend healthy lifespan, various interventions targeting metabolic pathways have been investigated. While direct, extensive research on the dipeptide L-Methionylglycine for lifespan extension is not widely documented in publicly available studies, its constituent amino acids, methionine and glycine, are central to the well-established longevity pathway of methionine restriction (MR). This guide provides a comparative analysis of interventions related to methionine metabolism, including methionine restriction and glycine supplementation, which serve as a proxy for understanding the potential role of this compound. We will delve into the experimental data, detailed protocols, and the underlying signaling pathways.

Comparative Analysis of Lifespan-Extending Interventions

The following table summarizes the quantitative data from key studies on methionine restriction, glycine supplementation, and other relevant dipeptide interventions. This allows for a clear comparison of their effects on lifespan in different model organisms.

InterventionModel OrganismDosage/RegimenMean Lifespan Extension (%)Maximum Lifespan Extension (%)Key Findings & Citations
Methionine Restriction (MR) RodentsDietary restriction of methionineUp to 45%Tendency towards ~20% increaseRobustly extends healthspan and lifespan.[1][2]
Methionine Restriction (MR) Drosophila melanogasterGenetically enhancing Glycine N-methyltransferase (GNMT) activity to lower S-adenosylmethionine (SAM)Significant extensionNot specifiedMetabolism of SAM, a methionine metabolite, is a key factor.[3]
Methionine Restriction (MR) Progeroid Mice (LmnaG609G/G609G)0.12% methionine diet20%~20%Reverses transcriptome alterations in inflammation and DNA-damage response.[2]
Glycine Supplementation Fischer 344 Rats8% or 12% glycine in diet28.4% (from 88 to 113 weeks)30.8% (from 91 to 119 weeks)Mimics the lifespan-extending effects of methionine restriction.[4]
Glycine Supplementation Genetically Heterogeneous Mice8% glycine in diet4-6%Significant increaseModulates dietary amino acid levels to increase healthy lifespan.
Glycine Supplementation C. elegansVaried concentrationsSignificant extensionNot specifiedDependent on the methionine cycle.
Leu-Lys (LK) Dipeptide C. elegans10 mg/mL20.9%Not specifiedSuppresses oxidative and glycative stress.
Lys-Leu (KL) Dipeptide C. elegans10 mg/mL11.7%Not specifiedSuppresses oxidative and glycative stress.
Gly-Met Dipeptide C. elegans0.01 mg/mL (~50 µM)Significant extensionNot specifiedActivates the SKN-1/p38 MAPK pathway.

Experimental Protocols

Understanding the methodologies behind these findings is crucial for their interpretation and replication. Below are detailed protocols for key experiments cited in the comparison.

  • Objective: To determine the effect of a compound on the lifespan of the nematode Caenorhabditis elegans.

  • Protocol:

    • Synchronize a population of wild-type N2 C. elegans by bleaching to obtain eggs.

    • Culture the eggs on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 bacteria.

    • Once the worms reach the L4 larval stage, transfer them to fresh NGM plates containing the experimental compound (e.g., this compound, Leu-Lys) or a control vehicle. To prevent progeny from confounding the results, 5-fluoro-2'-deoxyuridine (FUDR) is often added to the media to induce sterility.

    • Maintain the worms at a constant temperature, typically 20°C.

    • Score the number of living and dead worms daily or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

    • Transfer the worms to fresh plates every 2-3 days to avoid contamination and ensure a consistent supply of food and the experimental compound.

    • Continue scoring until all worms have died.

    • Analyze the survival data using Kaplan-Meier survival curves and statistical tests such as the log-rank test to determine if there is a significant difference in lifespan between the treated and control groups.

  • Objective: To assess the impact of a methionine-restricted diet on the lifespan and healthspan of rodents.

  • Protocol:

    • Acclimate young adult rodents (e.g., Fischer 344 rats or C57BL/6 mice) to a standard control diet for a specified period (e.g., 2 weeks).

    • Randomly assign the animals to either a control diet group (with normal methionine levels) or a methionine-restricted (MR) diet group. The MR diet typically contains a significantly reduced amount of methionine but is isocaloric and balanced for all other nutrients.

    • House the animals in a controlled environment with regulated temperature, humidity, and light-dark cycles.

    • Provide ad libitum access to their respective diets and water.

    • Monitor food intake and body weight regularly.

    • Observe the animals throughout their lives for signs of aging, disease, and mortality.

    • Record the date of death for each animal to construct survival curves.

    • Perform comprehensive pathological analysis at the end of life to determine the cause of death and assess age-related pathologies.

    • Analyze the lifespan data using statistical methods appropriate for survival analysis.

Signaling Pathways and Experimental Workflows

The effects of methionine metabolism on lifespan are mediated by complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these relationships and a typical experimental workflow.

Lifespan_Extension_Workflow cluster_0 Compound Screening cluster_1 In vivo Lifespan Studies Initial Library Initial Library In vitro Assays In vitro Assays Initial Library->In vitro Assays Screening Hit Compounds Hit Compounds In vitro Assays->Hit Compounds Selection C. elegans Assay C. elegans Assay Hit Compounds->C. elegans Assay Testing in model organism Rodent Studies Rodent Studies C. elegans Assay->Rodent Studies Validation in mammals Data Analysis Data Analysis C. elegans Assay->Data Analysis Rodent Studies->Data Analysis Publication Publication Data Analysis->Publication

Fig. 1: Experimental workflow for lifespan extension studies.

Methionine_Metabolism_Pathway Methionine Methionine SAM S-adenosylmethionine Methionine->SAM Methionine Adenosyltransferase SAH S-adenosylhomocysteine SAM->SAH Methyltransferases Sarcosine Sarcosine SAM->Sarcosine Methylation Methylation SAM->Methylation mTOR_signaling mTOR Signaling SAM->mTOR_signaling Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CGL Glutathione Glutathione Cysteine->Glutathione Lifespan_Extension Lifespan_Extension Glutathione->Lifespan_Extension Antioxidant Defense Glycine Glycine Glycine->Sarcosine GNMT Autophagy Autophagy Sarcosine->Autophagy Autophagy->Lifespan_Extension mTOR_signaling->Autophagy

Fig. 2: Methionine metabolism and its link to lifespan extension.

References

Comparative metabolomics of cells treated with L-Methionylglycine versus control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic landscape of cells treated with L-Methionylglycine versus untreated control cells. While direct, comprehensive metabolomic studies on this compound are not extensively available in publicly accessible literature, this document synthesizes data based on the known metabolic fates of its constituent amino acids, L-methionine and glycine. The information presented herein is intended to provide a foundational understanding and guide future research into the specific effects of this dipeptide.

This compound, a dipeptide composed of L-methionine and glycine, is anticipated to influence key cellular metabolic pathways, primarily one-carbon metabolism and glutathione synthesis. Upon cellular uptake, it is likely hydrolyzed into its constituent amino acids, which then enter their respective metabolic pathways.

Data Presentation: Predicted Metabolic Changes

The following tables summarize the anticipated quantitative changes in key metabolites in cells treated with this compound compared to control cells. These predictions are based on studies investigating the effects of L-methionine and glycine supplementation on cellular metabolism.

Table 1: Key Metabolites in One-Carbon Metabolism

MetabolitePredicted Change with this compound TreatmentRationale
S-adenosylmethionine (SAM)IncreaseIncreased availability of L-methionine, the direct precursor of SAM.
S-adenosylhomocysteine (SAH)IncreaseIncreased flux through SAM-dependent methylation reactions will lead to higher production of SAH.
HomocysteineIncreaseElevated SAH levels will lead to increased homocysteine production via SAH hydrolase.
CysteineIncreaseIncreased homocysteine can be directed into the transsulfuration pathway to produce cysteine.
5-methyltetrahydrofolateDecreaseIncreased conversion of homocysteine to methionine by methionine synthase will consume 5-methyltetrahydrofolate.

Table 2: Key Metabolites in Glutathione Synthesis

MetabolitePredicted Change with this compound TreatmentRationale
GlycineIncreaseDirect supplementation from this compound.
CysteineIncreaseIncreased synthesis from L-methionine via the transsulfuration pathway.
GlutamateNo significant change expectedNot directly supplemented by this compound.
Glutathione (GSH)IncreaseIncreased availability of its precursors, cysteine and glycine. Studies have shown that S-adenosyl-L-methionine (SAM) treatment can increase total glutathione levels in cells.[1]
Oxidized Glutathione (GSSG)VariableMay increase transiently with increased GSH production and antioxidant activity.

Table 3: Methionine Metabolic Fluxes

Based on metabolic flux analysis in human fibrosarcoma cells, the following provides an estimate of methionine utilization. Treatment with this compound is expected to increase the overall flux through these pathways.

Metabolic FluxPercentage of Net Methionine UptakeReference
Transmethylation~15%[2][3]
Propylamine Transfer (for polyamine synthesis)~15%[2][3]

Experimental Protocols

The following are detailed methodologies for conducting a comparative metabolomics study of cells treated with this compound versus a control.

Cell Culture and Treatment
  • Cell Line: Select a cell line relevant to the research question (e.g., a cancer cell line to study metabolic reprogramming, or a neuronal cell line to investigate neuroprotective effects).

  • Culture Conditions: Culture cells in a standard growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS).

    • Seed cells in multi-well plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.

    • Replace the medium with fresh medium containing either this compound at the desired final concentration (e.g., 1-10 mM) or a vehicle control (PBS).

    • Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).

Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Extraction:

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extracts using a vacuum concentrator.

LC-MS Based Metabolomics Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol).

  • Chromatographic Separation:

    • Use a liquid chromatography (LC) system equipped with a suitable column (e.g., a C18 column for reversed-phase chromatography or a HILIC column for polar metabolites).

    • Establish a gradient elution profile using mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometry Detection:

    • Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.

    • Perform data-dependent or data-independent acquisition to collect MS/MS spectra for metabolite identification.

  • Data Analysis:

    • Process the raw data using a software package such as XCMS, MetaboAnalyst, or vendor-specific software for peak picking, alignment, and integration.

    • Identify metabolites by comparing their accurate mass, retention time, and MS/MS fragmentation patterns to metabolite databases (e.g., METLIN, HMDB).

    • Perform statistical analysis (e.g., t-test, ANOVA, PCA, PLS-DA) to identify significantly altered metabolites between the this compound-treated and control groups.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Comparative Metabolomics cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis LC-MS Analysis & Data Processing Cell_Seeding Seed Cells Adherence Allow Adherence (70-80% Confluency) Cell_Seeding->Adherence Treatment Treat with this compound or Vehicle Control Adherence->Treatment Incubation Incubate (e.g., 24h, 48h, 72h) Treatment->Incubation Quenching Quench Metabolism (Ice-cold PBS) Incubation->Quenching Extraction Extract Metabolites (80% Methanol) Quenching->Extraction Centrifugation Pellet Cell Debris Extraction->Centrifugation Drying Dry Metabolite Extract Centrifugation->Drying Reconstitution Reconstitute Extract Drying->Reconstitution LC_MS LC-MS Analysis Reconstitution->LC_MS Data_Processing Data Processing & Peak Detection LC_MS->Data_Processing Metabolite_ID Metabolite Identification Data_Processing->Metabolite_ID Stats Statistical Analysis Metabolite_ID->Stats

Caption: Experimental workflow for comparative metabolomics.

One_Carbon_Metabolism One-Carbon Metabolism & Glutathione Synthesis cluster_methionine_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway cluster_glutathione_synthesis Glutathione Synthesis Methionine L-Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (CH3 donation) Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS (Requires 5-MTHF) Cystathionine Cystathionine Homocysteine->Cystathionine CBS (Requires Serine) Cysteine Cysteine Cystathionine->Cysteine GGC γ-glutamylcysteine Cysteine->GGC Glycine Glycine GSH Glutathione (GSH) Glycine->GSH Glutamate Glutamate Glutamate->GGC GCL GGC->GSH GSS L_Methionylglycine This compound L_Methionylglycine->Methionine L_Methionylglycine->Glycine

Caption: Key metabolic pathways influenced by this compound.

References

Safety Operating Guide

Proper Disposal of L-Methionylglycine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal of L-Methionylglycine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on available safety data and general best practices for chemical waste management.

Immediate Safety Precautions

Before handling this compound for any purpose, including disposal, it is crucial to be aware of its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards[1][2]:

  • H315: Causes skin irritation[1][2].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation.

Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times. This includes:

  • Safety glasses or goggles.

  • Chemical-resistant gloves (e.g., nitrile).

  • A laboratory coat.

All handling of solid this compound should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhaling dust particles.

Quantitative Hazard Data

Hazard ClassificationGHS CategoryDescription
Skin IrritationCategory 2Causes skin irritation.
Eye IrritationCategory 2Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with federal, state, and local environmental regulations. The following is a general protocol to be adapted to your institution's specific guidelines.

1. Risk Assessment:

  • Evaluate the quantity of this compound waste. Small, residual amounts from experiments may be handled differently than bulk quantities of unused or expired product.

  • Due to the lack of extensive toxicological data, it is prudent to treat this compound with caution, as a chemical of potentially unknown toxicity.

2. Waste Segregation:

  • Do not dispose of this compound in the general laboratory trash or down the drain.

  • Designate a specific, clearly labeled waste container for "Non-Hazardous Chemical Waste" or, more specifically, "Amino Acid/Peptide Waste."

  • The label must clearly identify the contents as "this compound."

3. Containerization:

  • Use a sealed, leak-proof, and chemically compatible container for waste collection. High-density polyethylene (HDPE) or glass containers are suitable options.

  • For solid waste, ensure the container is securely closed to prevent the escape of dust.

  • If dealing with solutions of this compound, do not mix them with other incompatible chemical waste streams.

4. Waste Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure area.

  • The storage area should be away from incompatible materials, such as strong oxidizing agents.

  • Adhere to your institution's guidelines for the temporary storage of chemical waste.

5. Final Disposal:

  • The final disposal of the containerized this compound waste must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Provide the disposal contractor with a complete and accurate description of the waste.

Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making process for the proper disposal of this compound.

L_Methionylglycine_Disposal_Workflow start Start: this compound Waste Generated assess_risk 1. Assess Risk - Quantity? - Solid or Solution? start->assess_risk wear_ppe 2. Wear Appropriate PPE - Safety Goggles - Gloves - Lab Coat assess_risk->wear_ppe segregate_waste 3. Segregate Waste - Not for general trash - Not for drain disposal wear_ppe->segregate_waste containerize 4. Containerize Properly - Labeled, sealed, compatible container segregate_waste->containerize store 5. Store Securely - Designated, ventilated area - Away from incompatibles containerize->store final_disposal 6. Arrange Final Disposal - Contact EHS or - Licensed Waste Contractor store->final_disposal end End: Proper Disposal Complete final_disposal->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.